Product packaging for 5-Bromo-1H-pyrazolo[3,4-B]pyrazine(Cat. No.:CAS No. 1196152-90-5)

5-Bromo-1H-pyrazolo[3,4-B]pyrazine

Cat. No.: B3026964
CAS No.: 1196152-90-5
M. Wt: 199.01
InChI Key: AYXGMAXAMGHBMG-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrazolo[3,4-B]pyrazine is a useful research compound. Its molecular formula is C5H3BrN4 and its molecular weight is 199.01. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3BrN4 B3026964 5-Bromo-1H-pyrazolo[3,4-B]pyrazine CAS No. 1196152-90-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1H-pyrazolo[3,4-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-2-7-5-3(9-4)1-8-10-5/h1-2H,(H,7,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXGMAXAMGHBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C=NNC2=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857176
Record name 5-Bromo-1H-pyrazolo[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196152-90-5
Record name 5-Bromo-1H-pyrazolo[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Organic Chemist's Guide to 5-Bromo-1H-pyrazolo[3,4-b]pyrazine: A Core Scaffold for Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Heterocycle

In the landscape of modern synthetic chemistry, certain molecular frameworks consistently emerge as cornerstones for innovation. The pyrazolo[3,4-b]pyrazine core is one such "privileged scaffold," a term we reserve for structures that demonstrate recurring significance across diverse applications, from pharmaceuticals to material science. This guide provides an in-depth technical overview of a key derivative, 5-Bromo-1H-pyrazolo[3,4-b]pyrazine , designed for researchers, medicinal chemists, and drug development professionals.

The fusion of a pyrazole and a pyrazine ring creates a unique electronic and structural environment. The pyrazine ring, an electron-deficient diazine, imparts specific hydrogen bonding capabilities and metabolic stability, while the pyrazole ring offers additional sites for interaction and substitution.[1] The strategic placement of a bromine atom at the C5 position transforms this stable core into a versatile synthetic intermediate. This bromine atom is not merely a substituent; it is a reactive handle, a gateway to a vast chemical space accessible through modern cross-coupling methodologies. Understanding the properties and reactivity of this molecule is paramount for leveraging its full potential in the design of novel, functional molecules. This document will detail its fundamental properties, explore its synthetic accessibility, and provide field-proven insights into its most critical chemical transformations.

Core Physicochemical & Spectroscopic Profile

A precise understanding of a compound's physical properties is the foundation of all successful experimental work. These parameters dictate handling, storage, and reaction setup.

PropertyValueSource(s)
CAS Number 1196152-90-5[2]
Molecular Formula C₅H₃BrN₄[2]
Molecular Weight 199.01 g/mol [2]
Appearance Typically a solid (e.g., white, off-white, or yellow)[3]
Boiling Point 333.8°C at 760 mmHg[2]
Storage 2-8°C, under an inert atmosphere[2]

Spectroscopic Characterization: The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. While specific spectral data can vary slightly based on solvent and instrumentation, researchers can expect to utilize:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To identify the protons on the heterocyclic core. The chemical shifts and coupling constants provide definitive information about the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To characterize the carbon skeleton of the molecule.

  • MS (Mass Spectrometry): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

Spectroscopic data for this compound are available through chemical suppliers and databases such as ChemicalBook.[4]

Synthesis: A Proposed Synthetic Strategy

While specific peer-reviewed synthetic procedures for this compound are not extensively detailed in publicly accessible literature, a chemically sound route can be proposed based on established heterocyclic chemistry principles and analogous syntheses of related scaffolds like 5-Bromo-1H-pyrazolo[3,4-b]pyridine.[5][6]

The most logical approach involves the condensation of a suitably substituted pyrazine precursor with hydrazine. A plausible starting material would be a 2-amino-3-carbonyl-5-bromopyrazine derivative.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product Formation cluster_workup Workup & Purification A 2-Amino-5-bromopyrazine-3-carbaldehyde B Hydrazine Hydrate (N₂H₄·H₂O) Ethanol (Solvent) Reflux (Heat) A->B Reaction C This compound B->C Cyclocondensation D 1. Cool and Concentrate 2. Precipitate in Water 3. Filter and Wash 4. Dry under Vacuum C->D Isolation

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Proposed)

Causality: This protocol is designed based on the high reactivity of hydrazine with carbonyl compounds and its role as a binucleophile to form the pyrazole ring. Ethanol is chosen as a polar protic solvent suitable for both reactants and the reflux conditions provide the necessary activation energy for the cyclization and subsequent dehydration.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-5-bromopyrazine-3-carbaldehyde (1.0 eq).

  • Solvent Addition: Add anhydrous ethanol to dissolve the starting material.

  • Reagent Addition: Add hydrazine hydrate (approx. 3-5 eq) dropwise to the stirred solution at room temperature. The excess hydrazine ensures the complete consumption of the aldehyde.

  • Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum. Pour the concentrated mixture into a beaker of cold water to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with water and a cold non-polar solvent (e.g., diethyl ether or hexane) to remove impurities. Dry the purified solid under vacuum to yield this compound.

Reactivity: The Gateway to Molecular Diversity

The synthetic utility of this compound is overwhelmingly dominated by the reactivity of its C5-bromo substituent. This position is primed for palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds—two of the most fundamental linkages in medicinal chemistry.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is the preeminent method for installing new aryl, heteroaryl, or vinyl groups at the C5 position.[7] This reaction's reliability, functional group tolerance, and the commercial availability of a vast library of boronic acids and esters make it a first-choice strategy for lead optimization campaigns.

Causality: The reaction is driven by a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination. The base is required to activate the boronic acid, forming a more nucleophilic boronate species for transmetalation.

G cluster_inputs Inputs cluster_catalyst Catalytic System cluster_output Output A This compound C Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) A->C B Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) B->C D 5-Aryl-1H-pyrazolo[3,4-b]pyrazine C->D C-C Bond Formation G cluster_inputs Inputs cluster_catalyst Catalytic System cluster_output Output A This compound C Pd Pre-catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) A->C B Primary/Secondary Amine (R¹R²NH) B->C D 5-Amino-1H-pyrazolo[3,4-b]pyrazine Derivative C->D C-N Bond Formation

References

A Technical Guide to the Structural Elucidation of 5-Bromo-1H-pyrazolo[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the pyrazolo[3,4-b]pyrazine scaffold is a privileged structure, forming the core of numerous compounds investigated for therapeutic applications, including as kinase inhibitors.[1] The targeted introduction of a bromine atom at the 5-position creates a versatile intermediate, 5-Bromo-1H-pyrazolo[3,4-b]pyrazine, ripe for further functionalization through various cross-coupling reactions. Its unambiguous structural verification is a critical first step in any drug discovery and development cascade, ensuring the integrity of subsequent synthetic transformations and the validity of biological data.

This technical guide provides an in-depth, experience-driven approach to the structural elucidation of this compound. Moving beyond a simple recitation of analytical techniques, this document delves into the causal reasoning behind the application of specific methodologies, offering a self-validating framework for the comprehensive characterization of this and similar heterocyclic systems.

The Strategic Imperative of Multi-Modal Analysis

The elucidation of a novel or synthesized chemical entity is rarely, if ever, reliant on a single analytical technique. Instead, a confluence of spectroscopic and spectrometric data provides a multi-faceted view of the molecule, with each method offering unique and complementary insights. For a halogenated heterocyclic compound such as this compound, the core analytical triumvirate consists of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and, when feasible, single-crystal X-ray Crystallography.

Our analytical workflow is designed to be iterative and self-corroborating, ensuring the highest degree of confidence in the final structural assignment.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation Workflow Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (Molecular Weight & Isotopic Pattern) Purification->MS Initial Confirmation NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Environment) Purification->NMR Core Structural Information Xray X-ray Crystallography (Unambiguous 3D Structure) Purification->Xray If single crystals obtained MS->NMR Corroborate Molecular Formula Structure Final Structure Confirmation MS->Structure Supporting Evidence NMR->Structure Primary Evidence Xray->Structure Definitive Proof

Figure 1: Integrated workflow for the structural elucidation of this compound.

Mass Spectrometry: The First Glimpse of Molecular Identity

Mass spectrometry serves as the initial checkpoint in our analytical workflow, providing two critical pieces of information: the molecular weight of the compound and, crucially for a brominated species, a characteristic isotopic pattern.

Expected Mass Spectrum of this compound:

The molecular formula of this compound is C₆H₄BrN₅. The presence of bromine, which has two abundant isotopes, ⁷⁹Br (50.69% natural abundance) and ⁸¹Br (49.31% natural abundance), will result in a distinctive M and M+2 isotopic pattern in the mass spectrum.[2] The molecular ion peaks should appear at m/z values corresponding to the molecular weights calculated with each bromine isotope.

FeatureExpected ObservationRationale
Molecular Ion (M⁺) m/z ≈ 212.97 (with ⁷⁹Br) and 214.97 (with ⁸¹Br)Corresponds to the molecular weight of C₆H₄⁷⁹BrN₅ and C₆H₄⁸¹BrN₅.
Isotopic Pattern Two peaks of nearly equal intensity (approx. 1:1 ratio) separated by 2 m/z units.Reflects the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[2]
High-Resolution MS Exact mass measurement confirming the elemental composition C₆H₄BrN₅.Provides a high degree of confidence in the molecular formula.

Fragmentation Analysis:

Electron impact (EI) ionization is expected to induce fragmentation of the pyrazolo[3,4-b]pyrazine ring system. While complex, predictable fragmentation pathways for heterocyclic systems often involve the loss of small, stable neutral molecules. For the parent pyrazine ring, a characteristic fragmentation is the loss of HCN.[3] Therefore, a plausible fragmentation pathway for this compound would involve the initial loss of a bromine radical, followed by sequential losses of HCN from the heterocyclic core.

M M⁺ m/z 213/215 M_minus_Br [M-Br]⁺ m/z 134 M->M_minus_Br - Br• M_minus_Br_minus_HCN [M-Br-HCN]⁺ m/z 107 M_minus_Br->M_minus_Br_minus_HCN - HCN M_minus_Br_minus_2HCN [M-Br-2HCN]⁺ m/z 80 M_minus_Br_minus_HCN->M_minus_Br_minus_2HCN - HCN

Figure 2: Plausible mass spectral fragmentation pathway for this compound.
Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount (approx. 0.1 mg) of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source coupled to a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer).

  • Data Acquisition: Acquire data in positive ion mode. Obtain a full scan spectrum to observe the molecular ion cluster.

  • Data Analysis:

    • Identify the M⁺ and M+2 peaks and confirm their near 1:1 intensity ratio.

    • Utilize the instrument software to calculate the theoretical exact mass for C₆H₄BrN₅ and compare it to the experimentally observed value to confirm the elemental composition.

    • If fragmentation data is acquired (e.g., via MS/MS), analyze the fragment ions to identify characteristic losses.

NMR Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy provides the most detailed information regarding the connectivity and chemical environment of the atoms within the molecule. For this compound, ¹H and ¹³C NMR are indispensable, with 2D NMR techniques providing definitive assignments.

¹H NMR Spectroscopy:

The structure of this compound has three aromatic protons and one exchangeable N-H proton. Due to the electron-withdrawing nature of the pyrazine ring and the pyrazole ring, the aromatic protons are expected to be deshielded and appear in the downfield region of the spectrum.

To provide a concrete example, we can examine the published ¹H NMR data for the closely related analog, 5-Bromo-1H-pyrazolo[3,4-b]pyridine.[4]

  • ¹H NMR (400 MHz, DMSO-d₆) of 5-Bromo-1H-pyrazolo[3,4-b]pyridine: δ 14.32 (s, 1H, NH), 8.65 (s, 1H, Ar-H), 8.21 (s, 1H, Ar-H).[4]

Based on this, we can predict the ¹H NMR spectrum of this compound. The pyrazine ring is more electron-withdrawing than the pyridine ring, which should lead to a further downfield shift of the aromatic protons.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityRationale
N-H 13.5 - 14.5broad singletThe acidic proton on the pyrazole ring, typically broad and far downfield.
C3-H 8.3 - 8.6singletProton on the pyrazole ring, adjacent to two nitrogen atoms.
C6-H 8.7 - 9.0singletProton on the pyrazine ring, deshielded by the adjacent nitrogen and the fused ring system.
C7-H 8.5 - 8.8singletProton on the pyrazine ring, also deshielded.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information on the carbon framework. The number of unique carbon signals should correspond to the number of non-equivalent carbon atoms in the structure. Due to the presence of the bromine atom, the signal for C5 is expected to be attenuated and shifted upfield due to the heavy atom effect.

2D NMR Spectroscopy:

To unambiguously assign the proton and carbon signals, 2D NMR experiments are essential.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, the N-H proton should show correlations to C3a and C7a.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable protons).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire standard 2D HSQC and HMBC spectra.

  • Data Analysis:

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the multiplicities (singlets, doublets, etc.) to infer neighboring protons.

    • Use the HSQC spectrum to assign the signals of protonated carbons.

    • Use the HMBC spectrum to establish long-range connectivities and assign quaternary carbons, confirming the overall ring structure.

X-ray Crystallography: The Definitive Structure

While not always feasible, obtaining a single crystal suitable for X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. This technique can definitively confirm the connectivity and regiochemistry, leaving no room for doubt. For pyrazolo[3,4-b]pyrazine derivatives, X-ray crystallography has been instrumental in confirming structures.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Attempt to grow single crystals by slow evaporation of a solution of the purified compound in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexanes).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Solve the structure using direct methods and refine the atomic positions and displacement parameters to obtain the final crystal structure.

Conclusion: A Self-Validating Approach

The structural elucidation of this compound is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. Mass spectrometry provides the initial confirmation of the molecular formula and the presence of bromine. ¹H and ¹³C NMR spectroscopy, supported by 2D correlation experiments, map out the intricate connectivity of the molecule. Finally, X-ray crystallography, when possible, offers the ultimate, irrefutable proof of the structure. By following this multi-modal, self-validating workflow, researchers can proceed with confidence in the identity and purity of this valuable synthetic intermediate, laying a solid foundation for its application in drug discovery and development.

References

An In-Depth Technical Guide to 5-Bromo-1H-pyrazolo[3,4-b]pyrazine (CAS: 1196152-90-5): A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Bromo-1H-pyrazolo[3,4-b]pyrazine, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. With full editorial control, this document is structured to deliver not just protocols, but a deep understanding of the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyrazine Core

This compound is a pivotal intermediate in the synthesis of a new generation of targeted therapeutics. Its fused heterocyclic structure serves as a versatile scaffold, particularly in the development of kinase inhibitors. The strategic placement of the bromine atom at the 5-position provides a reactive handle for a variety of cross-coupling reactions, enabling the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR). This guide will delve into the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of Janus kinase (JAK) inhibitors.

The pyrazolo[3,4-b]pyrazine core is of significant interest due to its structural resemblance to the purine nucleus, allowing it to function as a hinge-binding motif in many kinase active sites. This interaction is crucial for achieving high potency and selectivity in kinase inhibition.

Physicochemical Properties and Spectral Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the unambiguous identification of reaction products.

PropertyValueSource
CAS Number 1196152-90-5[1][2]
Molecular Formula C₅H₃BrN₄[2]
Molecular Weight 199.01 g/mol [2]
Boiling Point 333.8°C at 760 mmHg (Predicted)[3]
Storage 2-8°C, stored under inert gas[3]

Spectral Data: While specific, verified spectra for this compound are not widely available in peer-reviewed literature, spectral data for the core pyrazine ring and related pyrazolo-fused systems provide expected regions for key signals. Commercial suppliers may provide lot-specific certificates of analysis with this information[4].

  • ¹H NMR: Protons on the pyrazine and pyrazole rings are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The position of the N-H proton of the pyrazole ring can be variable and may appear as a broad singlet.

  • ¹³C NMR: The carbon atoms within the heterocyclic rings will have characteristic shifts in the downfield region of the spectrum.

  • Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (approximately equal intensity for [M]+ and [M+2]+ peaks).

Synthesis of the Core Scaffold

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a general and plausible synthetic route can be extrapolated from the synthesis of related pyrazolo[3,4-b]pyrazine derivatives. A common strategy involves the condensation of a substituted aminopyrazole with a 1,2-dicarbonyl compound or its equivalent. A likely precursor for the target molecule would be 3-amino-4-bromopyrazole, which can be cyclized with a suitable C2 synthon.

A more direct, albeit less detailed, approach found in the synthesis of related compounds involves the diazotization of an aminopyrazine followed by cyclization.

Conceptual Synthesis Workflow:

cluster_0 Conceptual Synthesis of this compound A Starting Material (e.g., Substituted Pyrazine or Pyrazole) B Key Intermediate Formation (e.g., Diazotization, Condensation) A->B Reagents C Cyclization B->C Reaction Conditions D Bromination (if necessary) C->D Brominating Agent E This compound D->E Purification

Caption: A conceptual workflow for the synthesis of this compound.

Key Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of kinase inhibitors[3]. The bromine atom serves as a convenient attachment point for various aryl and heteroaryl groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in drug discovery for rapidly generating libraries of analogs for SAR studies.

The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the pyrazolo[3,4-b]pyrazine core and a wide range of boronic acids or esters. This allows for the introduction of diverse substituents at the 5-position, which can modulate the compound's potency, selectivity, and pharmacokinetic properties.

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a reaction vessel, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv.).

  • Solvent Addition: Add a suitable degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture, perform an aqueous work-up, and purify the crude product by column chromatography.

cluster_1 Suzuki-Miyaura Coupling Workflow Start This compound + Arylboronic Acid Catalyst Pd Catalyst + Base Reaction Heating under Inert Atmosphere Start->Reaction Catalyst->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-Aryl-1H-pyrazolo[3,4-b]pyrazine Purification->Product

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig Amination: Introducing Nitrogen-Based Functionality

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of C-N bonds. Using this compound as a substrate, this reaction allows for the introduction of a wide variety of primary and secondary amines at the 5-position, providing access to a diverse range of chemical space.

General Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst, a suitable phosphine ligand (e.g., XPhos, RuPhos), and a strong base (e.g., NaOt-Bu, K₃PO₄).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene, dioxane, or THF.

  • Heating: Heat the reaction mixture to the required temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, quench with water, and extract the product with an organic solvent. Purify the crude material by column chromatography.

cluster_2 Buchwald-Hartwig Amination Workflow Reagents This compound + Amine CatalystSystem Pd Precatalyst + Ligand + Base ReactionCond Heating in Anhydrous Solvent Reagents->ReactionCond CatalystSystem->ReactionCond Isolation Quenching and Extraction ReactionCond->Isolation FinalPurification Column Chromatography Isolation->FinalPurification FinalProduct 5-Amino-1H-pyrazolo[3,4-b]pyrazine Derivative FinalPurification->FinalProduct

Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.

Application in JAK Inhibitor Development

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune diseases and cancers. Consequently, the development of selective JAK inhibitors is a major focus of modern drug discovery.

The pyrazolo[3,4-b]pyrazine scaffold is a key pharmacophore in several potent and selective JAK inhibitors. The nitrogen atoms of the pyrazole and pyrazine rings can form crucial hydrogen bond interactions with the hinge region of the kinase domain, a common binding motif for ATP-competitive inhibitors.

While specific examples of JAK inhibitors derived directly from this compound are not prominently featured in the literature, the broader class of pyrazolopyrazine-based compounds has demonstrated significant potential. Through the application of Suzuki and Buchwald-Hartwig couplings on the 5-bromo derivative, medicinal chemists can systematically probe the pocket of the JAK active site to enhance potency and selectivity.

cluster_3 JAK-STAT Signaling Pathway and Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Translocation Gene Gene Expression (Inflammation, Proliferation) Inhibitor Pyrazolo[3,4-b]pyrazine Derivative Inhibitor->JAK Inhibition

Caption: Simplified diagram of the JAK-STAT signaling pathway and the mechanism of inhibition by pyrazolo[3,4-b]pyrazine derivatives.

Conclusion and Future Perspectives

This compound is a valuable and strategically important building block in modern medicinal chemistry. Its utility is primarily derived from the reactivity of the bromine atom in palladium-catalyzed cross-coupling reactions, which allows for the facile generation of diverse libraries of compounds for drug discovery programs. While detailed public data on this specific compound is somewhat limited in comparison to its pyridine isomer, its potential as a core scaffold for kinase inhibitors, particularly targeting the JAK family, is clear. Future work in this area will likely focus on the development of more efficient and scalable syntheses of this intermediate and its application in the discovery of next-generation kinase inhibitors with improved selectivity and pharmacological profiles.

References

Spectroscopic data of 5-Bromo-1H-pyrazolo[3,4-B]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Profile of 5-Bromo-1H-pyrazolo[3,4-B]pyrazine

Executive Summary

This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound (CAS: 1196152-90-5). As a key heterocyclic building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount for its application in novel synthesis and drug development.[1][2] This document moves beyond a simple recitation of data, offering in-depth interpretation and causality rooted in the principles of nuclear magnetic resonance, mass spectrometry, and infrared spectroscopy. All discussed protocols are designed as self-validating systems to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound's analytical signature.

Introduction to this compound

This compound is a fused heterocyclic compound featuring a pyrazole ring fused to a pyrazine ring.[3] This scaffold is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors.[4] The pyrazolo[3,4-b] core acts as a bioisostere for purines, allowing it to interact with a variety of biological targets. The bromine atom at position 5 serves as a crucial synthetic handle, enabling further functionalization through cross-coupling reactions like Suzuki and Buchwald-Hartwig couplings.

A precise characterization of this molecule is the foundation of its synthetic utility. The following sections detail the predicted spectroscopic data based on its unique structure, supported by empirical data from analogous compounds and first principles of analytical chemistry.

Molecular Structure and Properties:

  • Molecular Formula: C₅H₃BrN₄[5]

  • Molecular Weight: 199.01 g/mol [5]

  • SMILES: BrC1=CN=C(NN=C2)C2=N1[3]

  • Appearance: Expected to be a solid at room temperature.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule in solution. The electronic environment of each proton and carbon atom, dictated by the aromatic system and the influence of four nitrogen atoms and one bromine atom, gives rise to a unique spectral fingerprint.

Predicted ¹H NMR Spectrum & Interpretation

The molecule has three aromatic protons and one N-H proton. The exact chemical shifts are highly dependent on the solvent used (e.g., DMSO-d₆ or CDCl₃), but their relative positions and multiplicities can be confidently predicted.

  • N-H Proton (H1): This proton is expected to be a broad singlet appearing far downfield, typically > 12 ppm in a hydrogen-bonding solvent like DMSO-d₆. Its broadness is due to quadrupole broadening from the adjacent ¹⁴N nuclei and potential chemical exchange with residual water.

  • Aromatic Protons (H3, H6): The pyrazine and pyrazole rings create a complex electronic landscape.

    • H3: This proton on the pyrazole ring is adjacent to two nitrogen atoms. It is expected to be a singlet and appear significantly downfield, likely in the δ 8.0 - 8.5 ppm range.

    • H6: This proton is on the pyrazine ring, ortho to a nitrogen atom and meta to the bromine atom. It is also expected to be a singlet and will be in the aromatic region, likely around δ 8.5 - 9.0 ppm . The electron-withdrawing nature of the adjacent nitrogen atoms strongly deshields this proton.

The diagram below illustrates the unique protons on the molecule.

Caption: Predicted assignment of unique protons in this compound.

Predicted ¹³C NMR Spectrum & Interpretation

The molecule contains five distinct carbon atoms. Due to the influence of the electronegative nitrogen and bromine atoms, all carbons are expected to appear in the downfield region of the spectrum.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C3135 - 145Aromatic CH within the pyrazole ring, influenced by two adjacent nitrogen atoms.
C3a145 - 155Quaternary carbon at the ring junction, deshielded by three adjacent nitrogens.
C5115 - 125Carbon bearing the bromine atom (C-Br). The heavy atom effect of bromine causes a notable upfield shift.
C6140 - 150Aromatic CH in the pyrazine ring, strongly deshielded by adjacent nitrogen atoms.
C7a150 - 160Quaternary carbon at the ring junction, deshielded by three adjacent nitrogens.

Note: These predictions are based on established substituent effects in heterocyclic systems. Actual values may vary based on solvent and experimental conditions.[7]

Experimental Protocol: NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for heterocyclic compounds due to its high solubilizing power and the ability to observe exchangeable N-H protons.

    • Ensure the solvent is of high purity (>99.9% D) to minimize residual solvent signals.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and sensitivity.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

    • Lock the field on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity (line width for TMS <0.5 Hz).

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-16 ppm to ensure all aromatic and N-H protons are captured.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 5 seconds. This is crucial to allow for full relaxation of all protons, including the slowly relaxing quaternary-adjacent protons, ensuring accurate integration.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Standard proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-180 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: ≥1024 scans, as ¹³C is an insensitive nucleus. Acquisition may take several hours.

  • Data Processing:

    • Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers clues to the molecule's structure through its fragmentation pattern.

Predicted Mass Spectrum & Interpretation
  • Molecular Ion (M⁺): The key feature will be a pair of peaks of nearly equal intensity for the molecular ion, due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%).

    • [M]⁺ peak at m/z ≈ 197.96 (for C₅H₃⁷⁹BrN₄)

    • [M+2]⁺ peak at m/z ≈ 199.96 (for C₅H₃⁸¹BrN₄)

  • High-Resolution MS (HRMS): Would confirm the elemental composition. The calculated exact mass for C₅H₃⁷⁹BrN₄⁺ is 197.9599.

  • Fragmentation: Electron Ionization (EI) would likely induce fragmentation. A primary loss would be the bromine radical (Br•), leading to a fragment at m/z ≈ 119. Subsequent fragmentation would involve the cleavage of the heterocyclic rings, potentially losing HCN or N₂.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

Predicted IR Data
Wavenumber (cm⁻¹)Vibration TypeRationale
3100 - 3300N-H Stretch (pyrazole)A broad peak is expected due to hydrogen bonding, especially in the solid state.
3000 - 3100Aromatic C-H StretchCharacteristic of protons on an aromatic ring.
1550 - 1620C=N and C=C StretchMultiple sharp bands from the stretching of the fused aromatic ring system.
1400 - 1500Ring Skeletal VibrationsComplex vibrations characteristic of the pyrazolo[3,4-b]pyrazine core.
550 - 750C-Br StretchA strong absorption in the fingerprint region confirming the presence of bromine.

Note: IR data for the parent pyrazine molecule shows characteristic ring vibrations that would be modified in this fused system.[8]

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and simple method for solid samples.

  • Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrument Setup:

    • Ensure the ATR accessory is clean. Collect a background spectrum of the empty crystal. This is critical to subtract atmospheric CO₂ and H₂O signals.

  • Data Acquisition:

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • The software will automatically perform a background subtraction.

    • Identify and label the major peaks corresponding to the functional groups.

General Workflow & Safety

Integrated Spectroscopic Workflow

The confirmation of the structure and purity of this compound requires an integrated approach.

SpectroWorkflow General Spectroscopic Characterization Workflow Sample Receive/Synthesize Sample MS Mass Spectrometry (MS) - Confirm Molecular Weight - Check Isotopic Pattern (Br) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Elucidate Connectivity - Confirm Structure Sample->NMR IR Infrared (IR) Spectroscopy - Identify Functional Groups (N-H, C-Br, Aromatic C-H) Sample->IR Data Data Integration & Analysis MS->Data NMR->Data IR->Data Purity Purity Check (HPLC, NMR Integration) Report Final Structure Confirmation & Report Generation Purity->Report Data->Purity

Caption: An integrated workflow for the complete spectroscopic characterization of a novel compound.

Safety and Handling

As with any brominated heterocyclic compound, this compound should be handled with care. While a specific safety data sheet (SDS) was not available for review, general precautions for this class of chemicals should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By integrating predicted data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy with robust, field-tested acquisition protocols, researchers can confidently identify and verify this valuable chemical intermediate. The causal explanations behind the expected spectral features are intended to empower scientists to not only acquire data but to deeply understand the relationship between the molecule's structure and its analytical signature, thereby accelerating research and development.

References

A Senior Scientist's Guide to the ¹H NMR Spectral Analysis of 5-Bromo-1H-pyrazolo[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-1H-pyrazolo[3,4-b]pyrazine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. As a senior application scientist, this document moves beyond a simple data report to offer a foundational understanding of the spectrum, grounded in first principles and supported by field-proven experimental protocols.

Foundational Principles: The 'Why' of NMR for Heterocyclic Scaffolds

The pyrazolo[3,4-b]pyrazine core is a privileged scaffold, analogous to purine bases, making its derivatives valuable candidates in kinase inhibition and other therapeutic areas[1]. For any drug development program, unambiguous structural confirmation is paramount. ¹H NMR spectroscopy is the primary analytical tool for this purpose, providing detailed information about the electronic environment, connectivity, and number of protons in a molecule.

For this compound, ¹H NMR is critical for:

  • Structural Verification: Confirming the successful synthesis and correct isomeric form.

  • Purity Assessment: Identifying and quantifying residual solvents or synthetic impurities.

  • Understanding Electronic Effects: Probing how the bromine substituent and the nitrogen atoms influence the electron density across the aromatic system.

The numbering convention for the pyrazolo[3,4-b]pyrazine ring system is crucial for spectral assignment. In the target molecule, protons are present at the N1, C3, and C6 positions.

Predicting the ¹H NMR Spectrum: A First-Principles Approach

A predictive analysis of the ¹H NMR spectrum is essential for efficient interpretation. The spectrum is expected to be simple, exhibiting three distinct singlets in a non-protic polar solvent like DMSO-d₆. The choice of solvent is critical; protic solvents like D₂O or CD₃OD would lead to the exchange of the N-H proton, rendering it invisible[2][3].

The N1-H Proton: A Telltale Sign of Heterocyclic Amines

The proton on the pyrazole nitrogen (N1-H) is highly diagnostic. Its chemical shift is profoundly influenced by the solvent's ability to form hydrogen bonds[4][5].

  • Predicted Chemical Shift (δ): In DMSO-d₆, a strong hydrogen bond acceptor, this proton is expected to be significantly deshielded, appearing far downfield, typically in the δ 13.5 - 14.5 ppm range. A predicted spectrum for the closely related 5-Bromo-1H-pyrazolo[3,4-b]pyridine in DMSO-d₆ places this proton at δ 13.91 ppm[6].

  • Multiplicity: Due to chemical exchange and quadrupolar broadening from the adjacent ¹⁴N nucleus, the N-H signal is almost always a broad singlet (br s)[2]. Coupling to other protons is rarely observed.

The Pyrazine Proton (H6): Influenced by Halogen and Nitrogen

The H6 proton resides on the pyrazine ring, ortho to the bromine atom and para to a ring nitrogen.

  • Predicted Chemical Shift (δ): The parent pyrazine protons resonate at approximately δ 8.59 ppm in CDCl₃[7]. The presence of the fused pyrazole ring and the electron-withdrawing bromine atom at the adjacent C5 position will further deshield H6. The inductive effect of bromine generally causes downfield shifts in nearby protons[8]. Therefore, this proton is anticipated to be the most downfield of the C-H signals, likely appearing in the δ 8.7 - 9.0 ppm region.

  • Multiplicity: H6 has no adjacent protons within a three-bond coupling distance. Therefore, it will appear as a sharp singlet (s).

The Pyrazole Proton (H3): Shielded by Position

The H3 proton is part of the pyrazole ring, positioned between two nitrogen atoms.

  • Predicted Chemical Shift (δ): In related pyrazolo[3,4-b]pyridine systems, the H3 proton consistently appears as a singlet in the δ 8.0 - 8.6 ppm range[9]. While it is part of an aromatic system, its position relative to the electron-withdrawing pyrazine ring and bromine substituent is more distant compared to H6. Its chemical shift is primarily dictated by the local environment of the five-membered pyrazole ring. A reasonable estimate places it in the δ 8.2 - 8.6 ppm region.

  • Multiplicity: Similar to H6, the H3 proton lacks adjacent proton coupling partners and will present as a sharp singlet (s).

Experimental Protocol: Achieving High-Fidelity Data

The trustworthiness of NMR data hinges on a robust and well-documented experimental protocol. The following steps outline the best practices for acquiring a publication-quality ¹H NMR spectrum for this compound.

Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.9% D). The use of a dry solvent is crucial to minimize the exchange and broadening of the N-H proton signal[2].

    • Cap the NMR tube and gently vortex or sonicate for 30-60 seconds to ensure complete dissolution. A clear, particulate-free solution should be obtained.

  • Instrument & Acquisition Parameters (400 MHz Spectrometer):

    • Spectrometer: Bruker Avance 400 MHz (or equivalent).

    • Probe: 5 mm BBO probe, tuned and matched.

    • Temperature: 298 K (25 °C).

    • Experiment: Standard 1D proton experiment (e.g., Bruker zg30).

    • Pulse Angle: 30 degrees (to ensure adequate relaxation between scans).

    • Acquisition Time (AQ): ~3.0 seconds.

    • Relaxation Delay (D1): 2.0 seconds.

    • Number of Scans (NS): 16 (increase if sample concentration is low).

    • Spectral Width (SW): 20 ppm (from -2 to 18 ppm to ensure the baseline is captured on both sides of the spectrum, especially including the downfield N-H proton).

  • Data Processing:

    • Apply a small line broadening (LB = 0.3 Hz) to improve the signal-to-noise ratio.

    • Perform automated phase and baseline correction, followed by manual fine-tuning.

    • Calibrate the spectrum by setting the residual DMSO solvent peak to δ 2.50 ppm.

    • Integrate all signals and label the peaks with their chemical shift, integration value, and multiplicity.

Data Summary and Visualization

A clear presentation of the expected data is crucial for quick reference and comparison.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
N1-H13.5 - 14.5Broad Singlet (br s)1HHydrogen bonding with DMSO; exchange broadening[4][6].
H68.7 - 9.0Singlet (s)1HDeshielded by pyrazine nitrogens and ortho bromine[7][8].
H38.2 - 8.6Singlet (s)1HTypical chemical shift for pyrazole H3 in fused systems[9].
Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure and highlights the key protons for NMR analysis.

References

The Strategic Role of 5-Bromo-1H-pyrazolo[3,4-b]pyrazine Derivatives in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is driven by the exploration of "privileged scaffolds"—core molecular structures that demonstrate the ability to bind to multiple biological targets. The 1H-pyrazolo[3,4-b]pyrazine core has emerged as one such scaffold, exhibiting a remarkable breadth of biological activities. This guide delves into a specific, strategically vital subset of this family: the 5-bromo-1H-pyrazolo[3,4-b]pyrazine derivatives. The introduction of a bromine atom at the C5 position is not a trivial modification; it is a deliberate chemical maneuver that transforms the core into a versatile platform for extensive structure-activity relationship (SAR) studies and the development of highly potent and selective therapeutic candidates. This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, biological significance, and application of these pivotal compounds.

The Pyrazolo[3,4-b]pyrazine Core: An Introduction

The pyrazolo[3,4-b]pyrazine nucleus is a fused heterocyclic system comprising a pyrazole ring fused to a pyrazine ring. This arrangement creates a unique electronic and structural architecture that has proven effective in targeting a range of biological macromolecules. Derivatives of this core have demonstrated significant potential as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[1] The therapeutic versatility of this scaffold is attributed to its ability to act as a bioisostere for other key heterocycles in biologically active molecules and its capacity to engage in crucial hydrogen bonding and hydrophobic interactions within enzyme active sites.

The 5-Bromo Substituent: A Gateway to Molecular Diversity

The true potential of the pyrazolo[3,4-b]pyrazine scaffold in a drug discovery campaign is unlocked by the strategic installation of a bromine atom at the 5-position. This halogen serves as a versatile synthetic handle, enabling a vast array of derivatization strategies through modern cross-coupling reactions.

Rationale for Bromination

The C-Br bond at the 5-position is an ideal reaction site for palladium-catalyzed cross-coupling reactions, which are fundamental tools in contemporary drug synthesis. This approach allows for the systematic and efficient introduction of a wide variety of chemical moieties, which is essential for optimizing a compound's potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

The primary methodologies leveraging the 5-bromo intermediate include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, allowing the introduction of aryl, heteroaryl, or alkyl groups.[2][3][4]

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, enabling the attachment of a diverse range of primary and secondary amines.[5][6]

This strategic derivatization is pivotal for probing the binding pockets of target proteins and establishing robust Structure-Activity Relationships (SAR).

General Synthetic Workflow

The synthesis of diverse libraries of 5-substituted pyrazolo[3,4-b]pyrazine derivatives typically follows a logical and efficient workflow. The 5-bromo intermediate acts as a common precursor, allowing for late-stage diversification, a highly desirable strategy in medicinal chemistry programs.

G cluster_0 Core Synthesis cluster_1 Diversification via Cross-Coupling A Starting Materials (e.g., Aminopyrazoles) B Cyclization & Bromination A->B C This compound (Key Intermediate) B->C D Suzuki Coupling (Aryl/Alkyl Boronic Acids) C->D E Buchwald-Hartwig Amination (Primary/Secondary Amines) C->E F Diverse Library of 5-Substituted Derivatives D->F E->F G SAR & Lead Optimization F->G

Caption: General workflow for library synthesis.

Key Therapeutic Applications and Mechanisms of Action

Derivatives of the this compound scaffold have shown exceptional promise in oncology, particularly as kinase inhibitors.

Anticancer Activity: Targeting Kinase Signaling Pathways

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[7] The pyrazolo[3,4-b]pyrazine core has proven to be an effective scaffold for designing potent kinase inhibitors.

Tropomyosin Receptor Kinase (TRK) Inhibition:

TRK proteins (TrkA, TrkB, TrkC) are receptor tyrosine kinases that, when activated by neurotrophins, trigger downstream signaling pathways like PI3K/AKT and RAS/MAPK, promoting cell proliferation and survival.[8][9][10] Gene fusions involving the NTRK genes lead to the formation of oncogenic fusion proteins that are constitutively active, driving tumor growth. Pyrazolo[3,4-b]pyridine derivatives have been successfully developed as potent TRK inhibitors.[5]

TRK_Pathway cluster_ligand cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neurotrophin Neurotrophin (e.g., NGF, BDNF) TRK TRK Receptor Neurotrophin->TRK Binds & Dimerizes RAS RAS TRK->RAS Activates PI3K PI3K TRK->PI3K Activates PLCg PLCγ TRK->PLCg Activates RAF RAF RAS->RAF AKT AKT PI3K->AKT PKC PKC PLCg->PKC MEK MEK RAF->MEK mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Differentiation PKC->Proliferation ERK ERK MEK->ERK ERK->Proliferation mTOR->Proliferation Inhibitor 5-Bromo-Pyrazolo[3,4-b]pyrazine Derivative Inhibitor->TRK Inhibits Autophosphorylation

Caption: The TRK signaling pathway and point of inhibition.

TANK-Binding Kinase 1 (TBK1) Inhibition:

TBK1 is a serine/threonine kinase involved in innate immunity signaling, particularly in the antiviral response through the phosphorylation of the transcription factor IRF3.[11][12] However, aberrant TBK1 activity has been implicated in the survival of certain cancer cells, making it an attractive therapeutic target.[12][13]

TBK1_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs Pathogen-Associated Molecular Patterns (PAMPs) Adaptors Adaptor Proteins (e.g., TANK, NAP1) PAMPs->Adaptors Sensed by PRRs TBK1 TBK1 Adaptors->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 Phospho-IRF3 IRF3->pIRF3 pIRF3->pIRF3 Dimerizes IFN Type I Interferon Gene Expression pIRF3->IFN Translocates Inhibitor 5-Bromo-Pyrazolo[3,4-b]pyrazine Derivative Inhibitor->TBK1 Inhibits Kinase Activity

Caption: The TBK1 signaling pathway in innate immunity.

Quantitative Biological Data

The following table summarizes the inhibitory activities of representative pyrazolo[3,4-b]pyridine/pyrazine derivatives, illustrating the potency achieved with this scaffold.

Compound IDTarget/Cell LineActivity (IC₅₀)Reference
Compound C03 TRKA Kinase56 nM[5]
Compound C03 Km-12 Cell Line0.304 µM[5]
Compound 25i (4-Cl) MCF-7 Cell Line2.29 µM[14]
Compound 25j (3,4-dimethoxy) MCF-7 Cell Line2.22 µM[14]
Paclitaxel (Control) MCF-7 Cell Line1.02 µM[14]
Larotrectinib (Control) TRKA Kinase3.0 nM[5]

Note: The structures of specific compounds are detailed in the cited literature.

Experimental Protocols: A Self-Validating System

The integrity of any medicinal chemistry campaign rests on robust and reproducible experimental protocols. Here, we provide foundational, step-by-step methodologies for the synthesis of a diversified derivative and its subsequent biological evaluation.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a this compound with an arylboronic acid.

Objective: To synthesize a 5-aryl-1H-pyrazolo[3,4-b]pyrazine derivative.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Pd(dppf)Cl₂ (or other suitable Pd catalyst, e.g., XPhosPdG2) (5 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 5:1 mixture)

  • Argon or Nitrogen gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.

  • Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or LC-MS.[2][3]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-1H-pyrazolo[3,4-b]pyrazine product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation Protocol: MTT Cytotoxicity Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of a synthesized derivative on a cancer cell line.[15]

Objective: To determine the IC₅₀ value of a test compound against a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and adjust the cell density in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be non-toxic (typically ≤0.5%).

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for "untreated control" (medium with DMSO vehicle) and "blank" (medium only).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[16]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired to reduce background.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Directions

The this compound scaffold represents a cornerstone for the development of targeted therapeutics, particularly in the realm of oncology. Its strategic value lies in its function as a versatile intermediate, enabling extensive SAR exploration through robust and high-yield cross-coupling reactions. The demonstrated success of its derivatives as potent inhibitors of clinically relevant kinases like TRK and TBK1 underscores the immense potential of this chemical class. Future research will undoubtedly focus on further optimizing the pharmacokinetic profiles of these compounds, exploring novel substitutions at other positions of the heterocyclic core, and expanding their therapeutic application to other diseases driven by aberrant kinase activity. This guide serves as a foundational resource to empower researchers in this exciting and impactful field.

References

The Pyrazolo[3,4-b]pyrazine Scaffold: A Privileged Motif for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-b]pyrazine core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry as a fertile source of potent and selective kinase inhibitors. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the synthesis, kinase inhibitory potential, and structure-activity relationships of the pyrazolo[3,4-b]pyrazine scaffold. Furthermore, it offers detailed experimental protocols for the evaluation of these compounds, empowering researchers to explore and advance this promising class of kinase inhibitors.

Introduction: The Significance of the Pyrazolo[3,4-b]pyrazine Scaffold

Protein kinases play a central role in orchestrating a vast array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1] Their aberrant activity is a common driver of oncogenesis and other proliferative diseases. The pyrazolo[3,4-b]pyrazine scaffold has emerged as a "privileged" structure in the design of kinase inhibitors due to its ability to mimic the hydrogen bonding pattern of the adenine ring of ATP in the kinase hinge region. This interaction is a critical anchor for many potent kinase inhibitors. The fused ring system provides a rigid framework that can be readily functionalized at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will delve into the chemical synthesis of this versatile scaffold, explore its interactions with various kinase targets, and provide practical methodologies for its biological evaluation.

Synthetic Strategies for the Pyrazolo[3,4-b]pyrazine Core

The construction of the pyrazolo[3,4-b]pyrazine ring system is typically achieved through the cyclocondensation of a suitably substituted aminopyrazole with a 1,2-dicarbonyl compound or its equivalent. A common and effective strategy involves the use of a 5-amino-4-nitrosopyrazole derivative as a key intermediate.

Synthesis of the Key Intermediate: 5-Amino-3-methyl-4-nitroso-1-phenylpyrazole

The synthesis of this crucial precursor is a foundational step in accessing the pyrazolo[3,4-b]pyrazine core.

Experimental Protocol:

Materials:

  • 5-Amino-3-methyl-1-phenylpyrazole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Ice bath

Procedure:

  • Dissolve 5-amino-3-methyl-1-phenylpyrazole in a mixture of ethanol and water.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a concentrated aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

  • Acidify the reaction mixture by the dropwise addition of concentrated hydrochloric acid, ensuring the temperature remains low.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, during which a colored precipitate of 5-amino-3-methyl-4-nitroso-1-phenylpyrazole will form.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Causality of Experimental Choices:

  • The use of an ice bath and slow, controlled addition of reagents is critical to prevent the decomposition of the unstable nitrous acid formed in situ and to avoid side reactions.

  • Acidification is necessary to generate the nitrosating agent, nitrous acid, from sodium nitrite.

Cyclocondensation to Form the Pyrazolo[3,4-b]pyrazine Core

The synthesized 5-amino-4-nitrosopyrazole can then be reacted with a variety of active methylene compounds, such as β-diketones or β-ketoesters, to construct the pyrazine ring.[2]

Experimental Protocol:

Materials:

  • 5-Amino-3-methyl-4-nitroso-1-phenylpyrazole

  • Active methylene compound (e.g., acetylacetone, ethyl acetoacetate)

  • Solvent (e.g., ethanol, acetic acid, or dimethylformamide)

  • Reflux apparatus or microwave reactor

Procedure:

  • Dissolve the 5-amino-4-nitrosopyrazole and the active methylene compound in the chosen solvent.[2]

  • Heat the reaction mixture to reflux for several hours or subject it to microwave irradiation for a shorter duration.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Causality of Experimental Choices:

  • The choice of solvent and reaction conditions (conventional heating vs. microwave irradiation) can influence the reaction time and yield. Microwave-assisted synthesis often leads to significantly shorter reaction times and improved yields.[2]

  • The active methylene compound provides the two carbon atoms required to complete the pyrazine ring. The nature of the substituents on this reagent will determine the substitution pattern on the final pyrazolo[3,4-b]pyrazine product.

G cluster_0 Synthesis of 5-Amino-3-methyl-4-nitroso-1-phenylpyrazole cluster_1 Cyclocondensation 5-Amino-3-methyl-1-phenylpyrazole 5-Amino-3-methyl-1-phenylpyrazole 5-Amino-3-methyl-4-nitroso-1-phenylpyrazole 5-Amino-3-methyl-4-nitroso-1-phenylpyrazole 5-Amino-3-methyl-1-phenylpyrazole->5-Amino-3-methyl-4-nitroso-1-phenylpyrazole Nitrosation NaNO2, HCl NaNO2, HCl Pyrazolo[3,4-b]pyrazine Core Pyrazolo[3,4-b]pyrazine Core 5-Amino-3-methyl-4-nitroso-1-phenylpyrazole->Pyrazolo[3,4-b]pyrazine Core Cyclization Active Methylene Compound Active Methylene Compound Active Methylene Compound->Pyrazolo[3,4-b]pyrazine Core

Caption: General synthetic scheme for the pyrazolo[3,4-b]pyrazine core.

Kinase Inhibitory Profile and Structure-Activity Relationships (SAR)

The pyrazolo[3,4-b]pyrazine scaffold has demonstrated inhibitory activity against a diverse range of kinases, including both tyrosine kinases and serine/threonine kinases. The specific kinase targets and the potency of inhibition are highly dependent on the nature and position of the substituents on the heterocyclic core.

Key Kinase Targets

Derivatives of the pyrazolo[3,4-b]pyrazine and the closely related pyrazolo[3,4-b]pyridine scaffolds have shown potent inhibition of several important cancer-related kinases:

  • p38 MAP Kinase: Certain pyrazolo[3,4-b]pyridine derivatives have exhibited significant inhibitory activity against p38α mitogen-activated protein kinase (MAPK), a key regulator of inflammatory responses and cellular stress.[3]

  • Phosphoinositide 3-kinase (PI3K): The pyrazolo[3,4-d]pyrimidine scaffold, an isomer of pyrazolo[3,4-b]pyrazine, has been successfully employed to develop potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer.[4][5]

  • Tropomyosin receptor kinases (TRKs): Pyrazolo[3,4-b]pyridine derivatives have been designed as inhibitors of TRK kinases, which are oncogenic drivers in a variety of cancers.[6]

  • Cyclin-Dependent Kinases (CDKs): The pyrazolo[3,4-b]pyridine core has been utilized to create inhibitors of CDKs, which are master regulators of the cell cycle.[7]

  • SHP2: Novel pyrazolo[3,4-b]pyrazines have been identified as allosteric inhibitors of the protein tyrosine phosphatase SHP2, a critical node in receptor tyrosine kinase signaling.[8][9]

  • TANK-binding kinase 1 (TBK1): A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been discovered as potent inhibitors of TBK1, a key kinase in innate immunity and a potential target in cancer and inflammatory diseases.[10]

Structure-Activity Relationship (SAR) Insights

The exploration of SAR for the pyrazolo[3,4-b]pyrazine scaffold is an ongoing effort, with several key trends emerging from published studies. The following table summarizes representative SAR data for pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives against various kinases.

Compound IDScaffoldR1R2R3Kinase TargetIC50 (nM)Reference
1 Pyrazolo[3,4-b]pyridineH4-chlorophenylVarious aldehydesp38α MAPK130[3]
2 Pyrazolo[3,4-d]pyrimidine3-fluorophenyl4-aminobenzoylN-(4-chlorophenyl)carbothioamidep38α MAPK-[11]
3 Pyrazolo[3,4-d]pyrimidineHMorpholino4-(4-methylpiperazin-1-yl)phenylPI3Kα1.6[4]
4 Pyrazolo[3,4-b]pyridineH3-fluorobenzyl3-(morpholinocarbonyl)phenylaminoTRKA56[6]
5 Pyrazolo[3,4-b]pyridineHIsopropylamino5-bromo-2-nitrophenylTBK18.5[10]
6 Pyrazolo[3,4-b]pyrazineH2,6-dichloro-3-fluorophenyl1-(2-hydroxyethyl)piperidin-4-ylSHP23.2[9]

Key SAR Observations:

  • Hinge-Binding Moiety: The pyrazole portion of the scaffold is crucial for establishing hydrogen bond interactions with the kinase hinge region, mimicking the binding of the adenine ring of ATP.

  • Substituents at the 3- and 6-positions: These positions are often decorated with aryl or heteroaryl groups that can extend into the hydrophobic pocket of the ATP-binding site, contributing to potency and selectivity.

  • Solvent-Exposed Region: Substituents that project into the solvent-exposed region can be modified to improve solubility and other pharmacokinetic properties without significantly impacting kinase binding.

G Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Pyrazolo[3,4-b]pyrazine Inhibitor Pyrazolo[3,4-b]pyrazine Inhibitor Pyrazolo[3,4-b]pyrazine Inhibitor->Receptor Tyrosine Kinase (RTK) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Akt->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival

Caption: Inhibition of RTK signaling by a pyrazolo[3,4-b]pyrazine derivative.

Experimental Protocols for Biological Evaluation

The characterization of pyrazolo[3,4-b]pyrazine derivatives as kinase inhibitors requires a series of well-defined in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a robust and high-throughput method for determining the IC50 values of inhibitors.

Experimental Protocol:

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (pyrazolo[3,4-b]pyrazine derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound, kinase, and substrate in a suitable kinase buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (usually 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Causality of Experimental Choices:

  • The ADP-Glo™ assay is chosen for its high sensitivity and broad applicability to virtually any kinase.

  • The two-step addition of reagents (ADP-Glo™ Reagent followed by Kinase Detection Reagent) minimizes background signal from unconsumed ATP, leading to a high signal-to-noise ratio.

Cell-Based Kinase Activity Assay (Western Blot Analysis of Phosphorylation)

This assay assesses the ability of the inhibitor to block the activity of the target kinase within a cellular context by measuring the phosphorylation of its downstream substrates.

Experimental Protocol:

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • ECL Western blotting detection reagents

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration.

    • In some cases, stimulate the cells with a growth factor to activate the target kinase signaling pathway.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated substrate of the target kinase.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an ECL reagent and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.

    • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Causality of Experimental Choices:

  • Western blotting is a widely used and reliable method for detecting changes in protein phosphorylation, providing a direct measure of kinase inhibition in a cellular environment.

  • The inclusion of phosphatase inhibitors in the lysis buffer is crucial to preserve the phosphorylation state of the proteins of interest.

  • Probing for both the phosphorylated and total protein levels allows for the normalization of the data and ensures that the observed decrease in phosphorylation is due to kinase inhibition and not a decrease in the total amount of the substrate protein.

G Treat Cells with Inhibitor Treat Cells with Inhibitor Lyse Cells Lyse Cells Treat Cells with Inhibitor->Lyse Cells Protein Quantification Protein Quantification Lyse Cells->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Transfer Western Blot Transfer SDS-PAGE->Western Blot Transfer Blocking Blocking Western Blot Transfer->Blocking Primary Antibody (Phospho-specific) Primary Antibody (Phospho-specific) Blocking->Primary Antibody (Phospho-specific) Secondary Antibody (HRP-conjugated) Secondary Antibody (HRP-conjugated) Primary Antibody (Phospho-specific)->Secondary Antibody (HRP-conjugated) ECL Detection ECL Detection Secondary Antibody (HRP-conjugated)->ECL Detection Data Analysis Data Analysis ECL Detection->Data Analysis

Caption: Workflow for Western blot analysis of kinase inhibition.

Conclusion and Future Directions

The pyrazolo[3,4-b]pyrazine scaffold and its related isomers represent a highly versatile and promising platform for the development of novel kinase inhibitors. The synthetic accessibility of this core, coupled with the ability to readily introduce diverse substituents, allows for the systematic exploration of structure-activity relationships and the optimization of inhibitor properties. The demonstrated activity against a range of clinically relevant kinases underscores the therapeutic potential of this scaffold in oncology and other diseases.

Future research in this area will likely focus on several key aspects:

  • Enhancing Selectivity: The development of highly selective inhibitors is crucial to minimize off-target effects and improve the therapeutic window. Kinase selectivity profiling against large panels of kinases will be instrumental in achieving this goal.[12][13]

  • Overcoming Drug Resistance: The emergence of drug resistance is a major challenge in kinase inhibitor therapy. The design of next-generation pyrazolo[3,4-b]pyrazine derivatives that can overcome common resistance mutations is a high priority.

  • Exploring Novel Kinase Targets: The vast majority of the human kinome remains relatively unexplored. High-throughput screening of pyrazolo[3,4-b]pyrazine libraries against novel kinase targets may uncover new therapeutic opportunities.

  • Optimizing ADME Properties: A continued focus on improving the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds will be essential for their successful translation into clinical candidates.

References

The Ascendancy of Pyrazolopyrazines: A Technical Guide to Synthesis and Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolopyrazine Scaffold - A Privileged Structure in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These "privileged scaffolds" offer a unique combination of structural rigidity, synthetic accessibility, and the ability to engage with multiple biological targets through diverse, spatially oriented functionalization. The pyrazolopyrazine core, a fused heterocyclic system comprising a pyrazole and a pyrazine ring, has solidified its status as such a scaffold. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a multitude of protein kinases, making it a cornerstone in the development of targeted cancer therapies.[1][2] This guide provides an in-depth exploration of the discovery and synthesis of novel pyrazolopyrazine compounds, with a particular focus on their role as kinase inhibitors, offering field-proven insights for researchers and drug development professionals. We will delve into the strategic considerations behind synthetic route selection, the nuances of structure-activity relationship (SAR) optimization, and the critical biological pathways these compounds modulate.

Part 1: The Genesis of Novel Pyrazolopyrazine Inhibitors - From Concept to Lead

The journey to a novel therapeutic agent begins not in the flask, but with a deep understanding of the biological target and a strategic approach to chemical design. The discovery of new pyrazolopyrazine-based drugs is often a synergistic interplay of rational design, computational modeling, and insightful screening strategies.

Target Selection: The Kinase Superfamily

The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention. These enzymes are critical regulators of cellular signaling, and their aberrant activity is a hallmark of numerous cancers.[3] Tropomyosin receptor kinases (TRKs), SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), and Aurora kinases are prime examples of targets where pyrazolopyrazine-based inhibitors have shown significant promise.[3][4][5]

Lead Discovery: The Power of Scaffold Hopping and Bioisosterism

Identifying a starting point for a new drug discovery program is a critical step. "Scaffold hopping," a strategy that involves replacing the core of a known inhibitor with a structurally distinct but functionally equivalent scaffold, is a powerful tool for generating novel intellectual property and improving drug-like properties.[4] The pyrazolopyrazine scaffold is often a beneficiary of this approach, with programs migrating from related privileged structures like pyrazolopyrimidines or pyrazolopyridines to uncover new chemical space with enhanced potency or selectivity.[4]

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is another key strategy.[6] For instance, the strategic replacement of a hydrogen atom with fluorine can modulate metabolic stability and pKa, influencing the pharmacokinetic profile of the compound.[6] These subtle yet impactful modifications are central to the iterative process of lead optimization.

Part 2: Synthesis of the Pyrazolopyrazine Core - A Practical Guide

The synthetic accessibility of the pyrazolopyrazine scaffold is a key driver of its prevalence in drug discovery. A variety of robust and versatile synthetic routes have been developed, allowing for the controlled introduction of diverse substituents to explore the chemical space around the core.

Foundational Synthetic Strategies: Building the Bicyclic Core

The construction of the pyrazolopyrazine ring system typically involves the condensation of a suitably substituted aminopyrazole with a 1,3-dielectrophilic species or a related precursor. The choice of starting materials and reaction conditions is dictated by the desired substitution pattern and the overall synthetic strategy.

A common and effective approach involves the dimerization of 5-aminopyrazoles. For instance, a copper-promoted chemoselective dimerization can yield dipyrazole-fused pyrazines through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds, offering a direct route to the core structure.[7]

Another versatile method is the reaction of 5-aminopyrazoles with α,β-unsaturated carbonyl compounds or their equivalents. This approach allows for the introduction of substituents at various positions on the pyrazine ring. For example, the reaction of a 5-aminopyrazole with an enaminone in acetic acid can lead to the formation of the pyrazolopyrazine core.[6]

Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Precursor

While the direct synthesis of pyrazolopyrazines can be achieved, a common strategy involves the synthesis of a related, more readily accessible scaffold like pyrazolo[1,5-a]pyrimidine, which can then be further modified. The following protocol outlines a typical cyclocondensation reaction to form a pyrazolo[1,5-a]pyrimidine core.

Reaction: Condensation of 5-Amino-3-methyl-1H-pyrazole with Acetylacetone

Objective: To synthesize 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine, a common precursor and point of comparison in SAR studies.

Materials:

  • 5-Amino-3-methyl-1H-pyrazole

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of 5-amino-3-methyl-1H-pyrazole (1.0 eq) in glacial acetic acid (10 mL/g of aminopyrazole), add acetylacetone (1.1 eq).

  • Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-water with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford the pure 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine.

Rationale for Experimental Choices:

  • Glacial Acetic Acid as Solvent and Catalyst: Acetic acid serves as a protic solvent that can solubilize the reactants and also acts as a catalyst by protonating the carbonyl oxygen of acetylacetone, thereby increasing its electrophilicity and facilitating the initial condensation with the aminopyrazole.

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for the cyclization and subsequent dehydration steps, driving the reaction to completion.

  • Excess Acetylacetone: A slight excess of the dielectrophile ensures the complete consumption of the limiting aminopyrazole.

  • Ice-Water Quench: This step precipitates the product, which is typically a solid, while the acetic acid and any unreacted starting materials remain in the aqueous solution.

Part 3: Structure-Activity Relationship (SAR) and Biological Impact

The systematic modification of a lead compound and the subsequent evaluation of its biological activity form the cornerstone of SAR studies. For pyrazolopyrazine-based kinase inhibitors, the goal is to enhance potency against the target kinase while improving selectivity over other kinases to minimize off-target effects.

Key Structural Modifications and Their Impact on Kinase Inhibition

The pyrazolopyrazine scaffold offers multiple points for substitution, each influencing the compound's interaction with the kinase active site.

  • Substitution at the Pyrazole Ring: Modifications at the N1 position of the pyrazole ring can influence the orientation of the scaffold within the ATP-binding pocket and can be tailored to interact with specific residues. Unsubstituted N1 positions often lead to higher potency in some kinase families.[8]

  • Substitution at the Pyrazine Ring: The pyrazine ring can be functionalized to extend into different regions of the kinase active site. For instance, the introduction of anilino groups at the C4 position has been shown to be beneficial for CDK2 inhibitory activity.[8]

  • Introduction of Specific Moieties: The addition of groups like a 3-fluoroaniline at the C4 position of a pyrazolo[3,4-d]pyrimidine scaffold has demonstrated superior CDK2 inhibitory activity compared to reference compounds.[8]

Quantitative SAR Data for Pyrazolopyrazine-based Inhibitors

The following table summarizes representative SAR data for a series of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors, illustrating the impact of substitutions on inhibitory activity.[4]

CompoundR1R2TRKA IC50 (nM)
C03 H2-fluorophenyl56
C09 H3-fluorophenyl57
C10 H4-fluorophenyl26
Larotrectinib (1) --3.0

Data extracted from Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.[4]

This data clearly indicates that the position of the fluorine substituent on the phenyl ring significantly impacts the inhibitory potency against TRKA, with the 4-fluoro substitution being the most favorable in this series.

Part 4: Visualizing the Mechanism - Signaling Pathways and Workflows

A comprehensive understanding of the biological context in which these inhibitors function is paramount. Visualizing the signaling pathways they modulate and the experimental workflows used to characterize them provides crucial insights.

Signaling Pathways Targeted by Pyrazolopyrazine Inhibitors

Pyrazolopyrazine-based inhibitors often target key nodes in oncogenic signaling pathways. For instance, SHP2 is a critical phosphatase that positively regulates the RAS-MAPK pathway, which is frequently hyperactivated in cancer.[9][10] Aurora kinases are essential for proper cell division, and their inhibition can lead to mitotic catastrophe in cancer cells.[3][11]

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->Ras promotes activation Pyrazolopyrazine_Inhibitor Pyrazolopyrazine Inhibitor Pyrazolopyrazine_Inhibitor->SHP2 inhibits

Caption: SHP2 Signaling Pathway and Inhibition.

Aurora_Kinase_Signaling_Pathway Aurora_A Aurora A Centrosome_Maturation Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome_Maturation Mitotic_Catastrophe Mitotic Catastrophe (Apoptosis) Aurora_B Aurora B Chromosome_Segregation Chromosome Segregation & Cytokinesis Aurora_B->Chromosome_Segregation Mitosis Proper Mitosis Centrosome_Maturation->Mitosis Chromosome_Segregation->Mitosis Pyrazolopyrazine_Inhibitor Pyrazolopyrazine Inhibitor Pyrazolopyrazine_Inhibitor->Aurora_A inhibits Pyrazolopyrazine_Inhibitor->Aurora_B inhibits Pyrazolopyrazine_Inhibitor->Mitotic_Catastrophe

Caption: Aurora Kinase Pathway and Inhibition.

A Generalized Workflow for Pyrazolopyrazine Inhibitor Discovery and Synthesis

Workflow cluster_Discovery Discovery Phase cluster_Synthesis Synthesis & Evaluation Target_ID Target Identification (e.g., Kinase) Lead_Gen Lead Generation (Scaffold Hopping, Virtual Screening) Target_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Synthesis Chemical Synthesis (e.g., Cyclocondensation) Lead_Opt->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Bio_Assay Biological Evaluation (Kinase Assays, Cell-based Assays) Purification->Bio_Assay Bio_Assay->Lead_Opt Iterative Feedback

Caption: Drug Discovery and Synthesis Workflow.

Conclusion: The Future of Pyrazolopyrazine-Based Therapeutics

The pyrazolopyrazine scaffold continues to be a remarkably fruitful starting point for the discovery of novel kinase inhibitors. Its synthetic tractability, coupled with a deep and growing understanding of its structure-activity relationships, ensures its place in the arsenal of medicinal chemists. As our knowledge of the human kinome expands and new oncogenic drivers are identified, the rational design and synthesis of next-generation pyrazolopyrazine derivatives will undoubtedly lead to more selective and effective therapies for a range of cancers and other diseases. The principles and methodologies outlined in this guide provide a solid foundation for researchers and drug developers to build upon as they continue to explore the vast therapeutic potential of this privileged scaffold.

References

A Theoretical Investigation of 5-Bromo-1H-pyrazolo[3,4-b]pyrazine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies for the study of 5-Bromo-1H-pyrazolo[3,4-b]pyrazine, a heterocyclic scaffold of significant interest in medicinal chemistry. This document is intended for researchers, computational chemists, and drug development professionals engaged in the exploration of novel therapeutics. By leveraging established computational techniques, we can elucidate the structural, electronic, and pharmacokinetic properties of this molecule, thereby accelerating its development from a promising lead compound to a clinical candidate.

The pyrazolo[3,4-b]pyrazine core and its analogs are recognized for their diverse pharmacological activities, including the inhibition of protein kinases, which are pivotal in many disease pathways.[1][2] Theoretical studies provide a powerful and cost-effective avenue to explore the potential of this compound as a therapeutic agent, offering insights that can guide synthetic efforts and biological evaluations.

Foundational Physicochemical and Structural Properties

A thorough theoretical investigation begins with a fundamental understanding of the molecule's intrinsic properties. For this compound, these foundational parameters can be computationally predicted and are crucial for subsequent, more complex analyses.

PropertyPredicted Value/InformationSignificance in Drug Discovery
Molecular Formula C₆H₄BrN₅Defines the elemental composition and molecular weight.
Molecular Weight 226.04 g/mol Influences pharmacokinetic properties such as absorption and distribution.
Topological Polar Surface Area (TPSA) 67.8 ŲA key predictor of drug transport properties, particularly intestinal absorption and blood-brain barrier penetration.
Predicted LogP 1.5 - 2.0Indicates the lipophilicity of the molecule, affecting its solubility, permeability, and metabolic stability.
Hydrogen Bond Donors 1The pyrazole -NH group can act as a hydrogen bond donor, crucial for target binding.
Hydrogen Bond Acceptors 4The nitrogen atoms in the pyrazole and pyrazine rings can act as hydrogen bond acceptors.

These parameters, often calculated using cheminformatics toolkits, provide a preliminary assessment of the "drug-likeness" of this compound and serve as the basis for more advanced computational modeling.

Quantum Mechanical Insights via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. For this compound, DFT calculations can provide invaluable information about its chemical behavior and potential for interaction with biological targets.[3][4]

Conceptual DFT: Mapping Reactivity

Conceptual DFT utilizes global and local reactivity descriptors to predict the most reactive sites within a molecule.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.[5]

  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution around the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is critical for understanding non-covalent interactions with a biological target.

Experimental Protocol: DFT Calculations

The following protocol outlines a typical workflow for performing DFT calculations on this compound.

Software: Gaussian, ORCA, or similar quantum chemistry software package.

Methodology:

  • Structure Optimization:

    • Construct the 3D structure of this compound.

    • Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). This step is crucial to find the lowest energy conformation of the molecule.[5]

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation:

    • From the optimized structure, calculate the HOMO and LUMO energies, the HOMO-LUMO gap, and generate the MEP map.

  • Analysis:

    • Visualize the HOMO and LUMO distributions to identify regions susceptible to electrophilic and nucleophilic attack.

    • Analyze the MEP map to locate positive (blue) and negative (red) potential regions, which indicate sites for potential hydrogen bonding and other electrostatic interactions.

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output & Analysis Mol_Structure 3D Structure of this compound Geo_Opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Mol_Structure->Geo_Opt Initial Geometry Freq_Calc Frequency Calculation Geo_Opt->Freq_Calc Optimized Geometry Elec_Prop Electronic Property Calculation Freq_Calc->Elec_Prop Verified Minimum HOMO_LUMO HOMO/LUMO Energies & Gap Elec_Prop->HOMO_LUMO MEP_Map Molecular Electrostatic Potential Map Elec_Prop->MEP_Map Reactivity Reactivity Analysis HOMO_LUMO->Reactivity MEP_Map->Reactivity

Workflow for DFT Calculations.

Predicting Biological Interactions: Molecular Docking and Dynamics

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7] This is particularly useful in drug discovery for predicting the binding mode of a ligand to a protein target. Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted complex over time.[8]

Identifying Potential Protein Targets

The pyrazolo[3,4-b]pyrazine scaffold is a known "privileged structure" that often targets protein kinases.[5][9] Based on literature for analogous compounds, potential kinase targets for this compound could include Tropomyosin receptor kinase A (TRKA), Cyclin-dependent kinases (CDKs), and others implicated in cancer and inflammatory diseases.[8][10]

Experimental Protocol: Molecular Docking and MD Simulations

Software: AutoDock, Glide, or GOLD for docking; GROMACS, AMBER, or NAMD for MD simulations.

Methodology:

  • Target Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states to residues.

  • Ligand Preparation:

    • Generate the 3D conformer of this compound and optimize its geometry.

  • Molecular Docking:

    • Define the binding site on the target protein, typically based on the location of a co-crystallized ligand or predicted active sites.

    • Perform the docking simulation to generate a series of possible binding poses for the ligand.

    • Score and rank the poses based on their predicted binding affinity.

  • Molecular Dynamics Simulation:

    • Take the top-ranked docked complex as the starting point for an MD simulation.

    • Solvate the complex in a water box with appropriate ions to neutralize the system.

    • Run the simulation for a sufficient time (e.g., 100 ns) to observe the dynamics of the complex.

  • Analysis:

    • Analyze the docking results to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.

    • Analyze the MD trajectory to assess the stability of these interactions over time and calculate binding free energies.

Docking_MD_Workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_analysis Analysis Protein_Prep Protein Preparation (PDB) Define_Site Define Binding Site Protein_Prep->Define_Site Ligand_Prep Ligand Preparation (3D Structure) Docking_Sim Perform Docking Ligand_Prep->Docking_Sim Define_Site->Docking_Sim Score_Poses Score & Rank Poses Docking_Sim->Score_Poses MD_Setup Setup MD Simulation Score_Poses->MD_Setup Top-ranked pose MD_Run Run Simulation (e.g., 100 ns) MD_Setup->MD_Run Interaction_Analysis Analyze Interactions MD_Run->Interaction_Analysis Stability_Analysis Assess Complex Stability MD_Run->Stability_Analysis

Workflow for Molecular Docking and MD Simulations.

Structure-Activity Relationship (SAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity.[11][12] Pharmacophore modeling, on the other hand, identifies the essential 3D arrangement of functional groups responsible for a molecule's biological activity.[13]

Building Predictive Models

By synthesizing and testing a series of derivatives of this compound, a dataset can be generated to build QSAR and pharmacophore models. These models can then be used to:

  • Predict the activity of virtual compounds before synthesis.

  • Identify key structural features that contribute to or detract from activity.

  • Guide the design of more potent and selective analogs.

Experimental Protocol: QSAR and Pharmacophore Modeling

Software: MOE, Discovery Studio, or Schrödinger Suite.

Methodology:

  • Data Collection:

    • Synthesize and test a series of analogs of this compound for a specific biological activity (e.g., IC₅₀ against a target kinase).

  • Descriptor Calculation:

    • For each compound, calculate a set of molecular descriptors (e.g., electronic, steric, hydrophobic).

  • QSAR Model Development:

    • Divide the dataset into a training set and a test set.

    • Use statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a QSAR model that correlates the descriptors with the biological activity for the training set.

    • Validate the model using the test set.

  • Pharmacophore Model Generation:

    • Align the most active compounds from the dataset.

    • Identify common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) and their spatial arrangement.

    • Generate a pharmacophore hypothesis that encapsulates these features.

  • Virtual Screening:

    • Use the validated QSAR and pharmacophore models to screen large compound libraries for new potential hits.

ADMET Profiling: Predicting Drug-Likeness

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound are critical for its success as a drug. In silico ADMET prediction can identify potential liabilities early in the drug discovery process, saving time and resources.[8][14]

Key ADMET Parameters

A range of ADMET properties can be predicted computationally:

  • Absorption: Intestinal absorption, Caco-2 permeability, and P-glycoprotein substrate/inhibitor potential.

  • Distribution: Plasma protein binding, blood-brain barrier penetration.

  • Metabolism: Cytochrome P450 (CYP) inhibition and sites of metabolism.

  • Excretion: Renal clearance.

  • Toxicity: hERG inhibition, hepatotoxicity, mutagenicity (Ames test).

Experimental Protocol: In Silico ADMET Prediction

Software: ADMETlab, SwissADME, or other specialized ADMET prediction tools.

Methodology:

  • Input Structure:

    • Provide the 2D or 3D structure of this compound.

  • Prediction:

    • Run the prediction algorithms within the software to calculate the desired ADMET properties.

  • Analysis:

    • Evaluate the predicted ADMET profile to identify any potential issues that may need to be addressed through chemical modification. For example, high predicted hERG inhibition would be a major safety concern.

Conclusion

The theoretical study of this compound through a combination of quantum mechanics, molecular modeling, and cheminformatics provides a powerful framework for accelerating its development as a potential therapeutic agent. By elucidating its electronic properties, predicting its interactions with biological targets, and assessing its drug-like properties, these computational approaches offer invaluable guidance for rational drug design. The methodologies outlined in this guide represent a robust and integrated strategy for unlocking the full therapeutic potential of this promising heterocyclic scaffold.

References

Methodological & Application

Application Note: Synthetic Strategies for the Assembly and Functionalization of the Pyrazolo[3,4-b]pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[3,4-b]pyrazine Core in Modern Drug Discovery

The pyrazolo[3,4-b]pyrazine scaffold is a nitrogen-rich heterocyclic system of significant interest in medicinal chemistry. As a bioisosteric analog of purine, this scaffold has been effectively utilized in the design of molecules that interact with biological targets typically addressed by purine-based structures. Its unique electronic properties and structural rigidity make it a privileged core for developing kinase inhibitors, signaling pathway modulators, and other therapeutic agents. Notably, derivatives of this class have been investigated as potent inhibitors of SHP2 phosphatase, a critical node in receptor tyrosine kinase signaling pathways implicated in various cancers.[1]

The strategic synthesis and subsequent functionalization of the pyrazolo[3,4-b]pyrazine core are paramount for generating diverse chemical libraries essential for structure-activity relationship (SAR) studies. This guide provides an in-depth overview of the primary synthetic routes to this scaffold, focusing on the foundational condensation reactions for core assembly and modern cross-coupling techniques for late-stage functionalization. We will elucidate the chemical reasoning behind these methodologies and provide detailed, actionable protocols for their implementation in a research setting.

Logical Workflow for Synthesis and Diversification

The construction and elaboration of the pyrazolo[3,4-b]pyrazine library follow a logical and modular workflow. This process begins with the synthesis of a suitable pyrazole precursor, followed by the crucial ring-closing reaction to form the bicyclic core, and culminates in late-stage functionalization to explore chemical space.

Synthetic_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Core Assembly cluster_2 Part 3: Diversification A Substituted Hydrazines + β-Ketonitriles B 4,5-Diaminopyrazoles A->B Cyclization D Pyrazolo[3,4-b]pyrazine Core B->D Condensation C 1,2-Dicarbonyl Compounds C->D Reaction E Halogenated Core D->E Halogenation F Functionalized Analogs E->F Cross-Coupling (Suzuki, Buchwald, etc.) Condensation_Mechanism Start 4,5-Diaminopyrazole + 1,2-Diketone Step1 Nucleophilic attack of N-5 on C=O Start->Step1 H+ cat. Step2 Dehydration to form Imine Intermediate Step1->Step2 Step3 Intramolecular attack of N-4 on second C=O Step2->Step3 Step4 Final Dehydration Step3->Step4 End Aromatic Pyrazolo[3,4-b]pyrazine Step4->End

References

5-Bromo-1H-pyrazolo[3,4-b]pyrazine: A Versatile Scaffold for the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Pyrazolo[3,4-b]pyrazine Core in Kinase Inhibitor Design

The relentless pursuit of targeted therapies in oncology and other disease areas has positioned protein kinases as paramount targets for drug discovery. The pyrazolo[3,4-b]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a robust framework for the design of potent and selective kinase inhibitors. Its bicyclic, nitrogen-rich architecture allows for strategic interactions within the ATP-binding pocket of various kinases, mimicking the adenine hinge-binding motif. The strategic incorporation of a bromine atom at the 5-position of the 1H-pyrazolo[3,4-b]pyrazine core provides a crucial handle for synthetic diversification, enabling the exploration of a vast chemical space through modern cross-coupling methodologies. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-Bromo-1H-pyrazolo[3,4-b]pyrazine as a key building block for the synthesis and evaluation of novel kinase inhibitors. We will delve into the synthetic strategies, provide detailed experimental protocols, and outline the biological evaluation of these compounds, with a focus on inhibitors of the SHP2-RAS-MAPK signaling pathway.

Chemical Synthesis: From Building Block to Bioactive Molecule

The journey from the this compound building block to a potential drug candidate involves a series of well-established yet nuanced chemical transformations. The bromine atom at the C5 position is the linchpin for diversification, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide array of aryl, heteroaryl, and amino substituents, which are crucial for modulating the potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.

Synthesis of the Core Scaffold: this compound

Proposed Synthetic Protocol:

  • Starting Material: 2-Amino-5-bromopyrazine-3-carbaldehyde. This starting material can be synthesized from commercially available 2-amino-5-bromopyrazine through formylation.

  • Cyclization: To a solution of 2-amino-5-bromopyrazine-3-carbaldehyde (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.1-1.5 equivalents).

  • Reaction Conditions: The reaction mixture is heated to reflux for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired this compound.

Diversification of the Scaffold: Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling Reactions

The true utility of this compound lies in its amenability to diversification. The following protocols provide a general framework for the Suzuki-Miyaura and Buchwald-Hartwig reactions. Researchers should note that optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Table 1: Representative Conditions for Suzuki-Miyaura and Buchwald-Hartwig Reactions

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)
Suzuki-Miyaura Pd(PPh₃)₄ (5-10) or PdCl₂(dppf) (5-10)-Na₂CO₃ (2) or K₂CO₃ (2)1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O80-110
Buchwald-Hartwig Pd₂(dba)₃ (2-5) or Pd(OAc)₂ (2-5)Xantphos (4-10) or BINAP (4-10)Cs₂CO₃ (1.5) or NaOtBu (1.5)1,4-Dioxane or Toluene80-110

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1 equivalent), the desired boronic acid or boronic ester (1.1-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Na₂CO₃, 2 equivalents).

  • Solvent Addition: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). The degassed solvent system (e.g., 1,4-dioxane/water, 4:1) is then added.

  • Reaction Execution: The reaction mixture is stirred and heated to the desired temperature (e.g., 90 °C) for 2-24 hours, with reaction progress monitored by TLC or LC-MS.

  • Work-up and Purification: After completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the C5-arylated or C5-heteroarylated pyrazolo[3,4-b]pyrazine derivative.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vial is charged with this compound (1 equivalent), the desired amine (1.1-1.5 equivalents), the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., Xantphos, 5 mol%), and the base (e.g., Cs₂CO₃, 1.5 equivalents).

  • Solvent Addition: Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) is added to the vial.

  • Reaction Execution: The vial is sealed and heated to the desired temperature (e.g., 100 °C) with vigorous stirring for 4-24 hours. Reaction progress is monitored by LC-MS.

  • Work-up and Purification: Upon cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by flash column chromatography to afford the C5-aminated pyrazolo[3,4-b]pyrazine product.

Biological Evaluation: Targeting the SHP2-RAS-MAPK Pathway

A recent patent has highlighted the potential of pyrazolo[3,4-b]pyrazine derivatives as inhibitors of SHP2 (Src homology region 2 domain-containing phosphatase 2)[3]. SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling, particularly in the RAS-MAPK pathway. Dysregulation of SHP2 is implicated in various cancers, making it an attractive therapeutic target.

The SHP2-RAS-MAPK Signaling Pathway

SHP2_RAS_MAPK_Pathway

Upon activation by growth factors, receptor tyrosine kinases (RTKs) recruit the Grb2-SOS complex. SHP2 is also recruited to the activated receptor complex and dephosphorylates specific tyrosines, which in turn promotes the guanine nucleotide exchange factor (GEF) activity of SOS towards RAS. This leads to the activation of RAS, which then triggers the downstream MAPK cascade (RAF-MEK-ERK), ultimately promoting cell proliferation, survival, and differentiation. Inhibitors based on the pyrazolo[3,4-b]pyrazine scaffold can block this pathway by targeting SHP2.

In Vitro Kinase/Phosphatase Assay: Measuring SHP2 Inhibition

To assess the direct inhibitory activity of the synthesized pyrazolo[3,4-b]pyrazine derivatives against SHP2, a biochemical assay is essential. A common method is a fluorescence-based assay that measures the dephosphorylation of a synthetic phosphopeptide substrate.

Protocol: In Vitro SHP2 Inhibition Assay

  • Reagents and Materials:

    • Recombinant human SHP2 enzyme.

    • Fluorogenic phosphopeptide substrate (e.g., DiFMUP).

    • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% Brij-35).

    • Test compounds (pyrazolo[3,4-b]pyrazine derivatives) dissolved in DMSO.

    • 384-well black microplates.

    • Fluorescence plate reader.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Add 5 µL of the diluted compounds to the wells of the microplate.

    • Add 10 µL of SHP2 enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the fluorogenic substrate solution.

    • Incubate the plate at 37 °C for 30-60 minutes.

    • Measure the fluorescence intensity (e.g., Ex/Em = 340/450 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Assay: Assessing Target Engagement and Downstream Effects

To confirm that the synthesized compounds inhibit SHP2 activity within a cellular context and affect downstream signaling, a Western blot analysis of key pathway components is performed. A key downstream indicator of SHP2 activity is the phosphorylation of ERK (p-ERK).

Protocol: Western Blot Analysis of p-ERK Levels

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line with a known dependency on the RAS-MAPK pathway (e.g., a cell line with an activating RTK mutation).

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the pyrazolo[3,4-b]pyrazine inhibitor for a specified time (e.g., 2-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4 °C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-ERK signal to the total ERK signal and the loading control to determine the effect of the inhibitor on ERK phosphorylation.

Experimental_Workflow

Conclusion and Future Directions

This compound represents a highly valuable and versatile building block for the discovery of novel kinase inhibitors. Its synthetic tractability, coupled with the biological importance of the pyrazolo[3,4-b]pyrazine scaffold, provides a fertile ground for the development of targeted therapies. The protocols and strategies outlined in this application note offer a comprehensive roadmap for researchers to design, synthesize, and evaluate potent and selective kinase inhibitors. Future work in this area could involve the exploration of other cross-coupling methodologies to further expand the chemical diversity of the synthesized libraries, as well as the evaluation of these compounds against a broader panel of kinases to understand their selectivity profiles. The ultimate goal is to translate these promising scaffolds into clinically effective treatments for a range of human diseases.

References

Application Notes and Protocols for 5-Bromo-1H-pyrazolo[3,4-b]pyrazine in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 5-Bromo-1H-pyrazolo[3,4-b]pyrazine as a pivotal scaffold in modern cancer research and drug development. We will delve into its significance not as a standalone therapeutic, but as a versatile chemical intermediate for synthesizing potent and selective kinase inhibitors. The protocols and insights provided herein are designed for researchers, medicinal chemists, and drug development professionals aiming to leverage this privileged heterocyclic core for creating next-generation oncology therapeutics.

Introduction: The Pyrazolo[3,4-b]pyrazine Scaffold - A Privileged Core for Kinase Inhibition

The pyrazolo[3,4-b]pyrazine core belongs to a class of nitrogen-rich heterocyclic compounds that have garnered significant attention in medicinal chemistry. Its structure bears a resemblance to the native purine bases of DNA and ATP, making it an ideal "bioisostere" for targeting the ATP-binding pockets of protein kinases.[1] Dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis. Consequently, kinase inhibitors have become a cornerstone of targeted cancer therapy.

Derivatives of the pyrazolo[3,4-b]pyrazine and closely related pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds have demonstrated potent inhibitory activity against a range of cancer-relevant kinases, including:

  • Tropomyosin Receptor Kinases (TRKs) : Involved in cell proliferation and differentiation, with fusions causing various cancers.[2]

  • Fibroblast Growth Factor Receptors (FGFRs) : Key drivers in cancers with specific FGFR gene amplifications or fusions.[3]

  • Src Homology Region 2 (SH2)-Containing Protein Tyrosine Phosphatase 2 (SHP2) : A non-receptor protein tyrosine phosphatase that positively regulates the MAPK pathway downstream of multiple receptor tyrosine kinases (RTKs).[4]

  • Breast Tumor Kinase (BRK/PTK6) : Implicated in the progression and metastasis of cancers like triple-negative breast cancer.[5]

  • Epidermal Growth Factor Receptor (EGFR) : A well-established target in non-small-cell lung cancer and other epithelial tumors.[6]

The "5-bromo" substituent on the 1H-pyrazolo[3,4-b]pyrazine ring is of particular strategic importance. This bromine atom serves as a versatile synthetic "handle," enabling chemists to introduce a wide array of chemical moieties through powerful cross-coupling reactions. This facilitates the rapid generation of compound libraries for structure-activity relationship (SAR) studies, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

G cluster_0 Synthetic Utility of this compound cluster_1 Cross-Coupling Reactions Core This compound (Key Intermediate) Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Core->Suzuki Pd Catalyst Sonogashira Sonogashira Coupling (Terminal Alkynes) Core->Sonogashira Pd/Cu Catalysts Buchwald Buchwald-Hartwig Amination (Amines) Core->Buchwald Pd Catalyst Stille Stille Coupling (Organostannanes) Core->Stille Pd Catalyst Library Diverse Library of Pyrazolo[3,4-b]pyrazine Derivatives Suzuki->Library Sonogashira->Library Buchwald->Library Stille->Library Lead Lead Compound (Optimized Potency & Selectivity) Library->Lead SAR Studies

Caption: Synthetic diversification from the 5-bromo intermediate.

Mechanism of Action: Targeting Cancer Signaling Pathways

Derivatives synthesized from the this compound scaffold typically function as Type I kinase inhibitors, competing with ATP for binding to the active site of the kinase. This competitive inhibition blocks the downstream phosphorylation cascade, thereby arresting the oncogenic signaling.

A common pathway affected is the RAS-RAF-MEK-ERK (MAPK) pathway, which is downstream of many RTKs and is regulated by SHP2.[4] By inhibiting an upstream kinase or SHP2, these compounds can effectively shut down this critical pro-survival pathway.

G RTK Receptor Tyrosine Kinase (e.g., FGFR, EGFR) SHP2 SHP2 RTK->SHP2 RAS RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cancer Cell Proliferation, Survival, Metastasis ERK->Proliferation Inhibitor Pyrazolo[3,4-b]pyrazine Derivative Inhibitor->RTK Inhibition Inhibitor->SHP2 Inhibition G start Start: This compound synthesis Synthesis of Derivatives (Protocol 4.1) start->synthesis screening In Vitro Cytotoxicity Screening (MTT Assay - Protocol 4.2) synthesis->screening hit_id Identify 'Hit' Compounds (GI50 < 1 µM) screening->hit_id lead_opt Lead Optimization (SAR, ADME/Tox) screening->lead_opt Iterative SAR mechanistic Mechanistic Studies (Western Blot - Protocol 4.3) hit_id->mechanistic mechanistic->lead_opt invivo In Vivo Efficacy Studies (Xenograft Model) lead_opt->invivo end Preclinical Candidate invivo->end

References

Application Notes & Protocols: The Development of 5-Bromo-1H-pyrazolo[3,4-b]pyrazine-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Abstract

The 1H-pyrazolo[3,4-b]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous inhibitors targeting key enzymes in pathological signaling pathways. Its structural similarity to purine allows it to function as a versatile "hinge-binding" motif, particularly for protein kinases. The strategic incorporation of a bromine atom at the 5-position creates a synthetically versatile handle, enabling extensive structure-activity relationship (SAR) exploration through modern cross-coupling chemistry. This guide provides a comprehensive overview of the synthesis, biological targets, and evaluation of 5-Bromo-1H-pyrazolo[3,4-b]pyrazine derivatives, offering detailed protocols and expert insights for their development as therapeutic agents.

Introduction: The Strategic Value of the Pyrazolo[3,4-b]pyrazine Scaffold

Fused heterocyclic systems like pyrazolo[3,4-b]pyrazines are of significant interest in drug discovery due to their diverse biological activities.[1][2] These scaffolds are recognized for their roles in developing treatments for a wide array of diseases, including cancer, neurological disorders, and inflammatory conditions.[3][4][5] The pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]pyrazine cores are particularly notable as foundational structures for potent kinase inhibitors.[6][7][8]

The this compound scaffold offers two key advantages:

  • Bioisosteric Mimicry : The arrangement of nitrogen atoms in the bicyclic system mimics the purine core of ATP, allowing it to compete for the ATP-binding site in many enzymes, most notably protein kinases.

  • Synthetic Tractability : The bromine atom at the 5-position is a prime functional group for derivatization. It serves as an excellent electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the systematic introduction of diverse chemical moieties to probe the target's binding pocket and optimize pharmacological properties.

Synthesis of the Core Scaffold: this compound

The construction of the pyrazolo[3,4-b]pyrazine ring system is typically achieved through the condensation of a suitably substituted pyrazole with a 1,2-dicarbonyl equivalent or by cyclization of a substituted pyrazine. A common and effective method involves the reaction of a bromo-substituted aminopyrazine with a cyclizing agent. Below is a representative protocol for a related scaffold, 5-Bromo-1H-pyrazolo[3,4-b]pyridine, which illustrates the general principle of hydrazine-mediated cyclization.[3][9]

Protocol 1: Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine

This protocol is adapted from established literature procedures for forming the pyrazolopyridine ring system.[9]

Objective: To synthesize the core heterocyclic scaffold via intramolecular cyclization.

Materials:

  • 5-Bromo-2-fluoro-3-formylpyridine (Starting material)

  • Anhydrous hydrazine (N₂H₄)

  • Ethanol (EtOH), reagent grade

  • Deionized water (H₂O)

  • Diethyl ether (Et₂O)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • Vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 5-bromo-2-fluoro-3-formylpyridine (e.g., 20 g, 0.1 mol) in ethanol (100 mL).

  • Addition of Reagent: To this solution, carefully add anhydrous hydrazine (e.g., 18 g, 0.56 mol).

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 12-16 hours (overnight).

    • Expert Insight: The reaction involves a nucleophilic attack by hydrazine on the formyl group, followed by displacement of the fluorine atom to facilitate ring closure. Refluxing ensures sufficient energy to overcome the activation barrier for both steps.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 2:1 petroleum ether/ethyl acetate mobile phase) until the starting material is fully consumed.[9]

  • Workup & Isolation: a. Cool the reaction mixture to room temperature. b. Reduce the volume of the solvent to approximately 50 mL using a rotary evaporator. c. Pour the concentrated mixture into a beaker containing 500 mL of cold deionized water. A precipitate should form. d. Collect the solid product by vacuum filtration. e. Wash the filter cake sequentially with water (3 x 50 mL) and then cold diethyl ether (3 x 20 mL) to remove residual impurities.[9]

  • Drying: Dry the collected solid under vacuum to yield the final product, 5-bromo-1H-pyrazolo[3,4-b]pyridine, typically as a yellow solid.[9]

Below is a diagram illustrating the general workflow for the synthesis and purification of the core scaffold.

G cluster_synthesis Synthesis cluster_workup Workup & Purification A 1. Dissolve Starting Material (5-Bromo-2-fluoro-3-formylpyridine) in Ethanol B 2. Add Anhydrous Hydrazine A->B C 3. Heat to Reflux (12-16 hours) B->C D 4. Cool & Concentrate (Rotary Evaporation) C->D Monitor by TLC E 5. Precipitate in Water D->E F 6. Filter & Collect Solid E->F G 7. Wash with Water & Ether F->G H 8. Dry Under Vacuum G->H I 5-Bromo-1H-pyrazolo [3,4-b]pyridine H->I Final Product

Caption: General workflow for synthesis and purification.

Key Therapeutic Targets & Mechanism of Action

Derivatives of the pyrazolo[3,4-b]pyrazine scaffold have shown potent inhibitory activity against several critical targets in oncology and immunology.

A. SHP2 Phosphatase

Src homology region 2 (SH2)-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a crucial signaling node downstream of multiple receptor tyrosine kinases (RTKs).[10] SHP2 is required for the full and sustained activation of the Ras-MAPK pathway.[10] Mutations or overexpression of SHP2 can lead to hyperactivation of this pathway, promoting cancer cell proliferation.

Several 1H-pyrazolo[3,4-b]pyrazine derivatives have been identified as potent and selective allosteric inhibitors of SHP2.[10][11] These inhibitors bind to a pocket that stabilizes SHP2 in its closed, inactive conformation, thereby preventing its catalytic activity and blocking downstream signaling.[10] This makes SHP2 an attractive therapeutic target, especially for cancers with specific mutations like KRAS G12C, where combination therapy with a SHP2 inhibitor can produce a synergistic effect.[11]

G RTK Receptor Tyrosine Kinase (e.g., EGFR, ALK) SHP2 SHP2 RTK->SHP2 Activates RAS RAS SHP2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor This compound Derivative (Allosteric Inhibitor) Inhibitor->SHP2 Inhibits

Caption: Simplified SHP2 signaling pathway.

B. Protein Kinases

The pyrazolo[3,4-b]pyridine core is a well-established scaffold for designing potent kinase inhibitors.[7][8] Its ability to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding site makes it an ideal starting point for inhibitor design. By modifying the substituents extending from this core, researchers can achieve high potency and selectivity. Targets include:

  • Tropomyosin Receptor Kinases (TRKs): Fusions involving TRK genes are oncogenic drivers in various cancers. Pyrazolo[3,4-b]pyridine derivatives have been developed as potent pan-TRK inhibitors.[7][8]

  • Cyclin-Dependent Kinases (CDKs): As central regulators of the cell cycle, CDKs are prime targets for cancer therapy. This scaffold has been used to develop inhibitors of CDK1.[6]

  • Other Kinases: The versatility of the scaffold has led to the development of inhibitors against a wide range of other kinases, including RET, FLT3, and VEGFR2.[12][13]

Lead Optimization & Structure-Activity Relationship (SAR)

The 5-bromo substituent is the key to unlocking the therapeutic potential of the scaffold. It allows for diversification through palladium-catalyzed cross-coupling reactions, enabling a systematic exploration of the SAR.

  • Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups. This is useful for probing hydrophobic pockets or forming additional hydrogen bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce rigid, linear linkers, which can be used to access distant regions of the binding site.

  • Buchwald-Hartwig Amination: Reaction with amines to install substituted amino groups, which can act as potent hydrogen bond donors or acceptors.

The goal of SAR studies is to identify substituents that enhance potency for the target enzyme while minimizing off-target effects and improving drug-like properties (e.g., solubility, metabolic stability).

Table 1: Representative SAR Data for Hypothetical SHP2 Inhibitors
Compound IDR Group at 5-positionSHP2 IC₅₀ (nM)Kinase X IC₅₀ (nM)Cell Proliferation IC₅₀ (µM)
Core-Br -Br5,200>10,000>50
Cpd-1 -Phenyl8507,50015.2
Cpd-2 -4-Fluorophenyl1508,2002.1
Cpd-3 -3-Pyridyl45>10,0000.58
Cpd-4 -4-(Morpholino)phenyl32>10,0000.45

This table contains illustrative data and does not represent real experimental results.

Insight: The data illustrates a typical optimization cascade. The unsubstituted phenyl group (Cpd-1) provides a modest improvement over the bromo-precursor. Adding an electron-withdrawing fluorine (Cpd-2) or a hydrogen-bond accepting pyridyl group (Cpd-3) significantly boosts potency. Incorporating a solubilizing group like morpholine (Cpd-4) can further enhance potency and improve cellular activity.

Application Protocol: In Vitro Kinase Inhibition Assay

To evaluate the potency of newly synthesized compounds, a quantitative biochemical assay is essential. The ADP-Glo™ Kinase Assay is a widely used platform that measures kinase activity by quantifying the amount of ADP produced.

Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.

Materials:

  • Test compounds (dissolved in 100% DMSO)

  • Target kinase enzyme

  • Kinase substrate (specific to the enzyme)

  • ATP solution

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Assay buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Create a serial dilution of the test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution into the assay plate wells. Include "no inhibitor" (DMSO only) and "no enzyme" (background) controls.

  • Kinase Reaction: a. Prepare a 2X kinase/substrate solution in assay buffer. b. Prepare a 2X ATP solution in assay buffer. c. Add the 2X kinase/substrate solution to the wells containing the compounds. d. Initiate the reaction by adding the 2X ATP solution. The final volume should be small (e.g., 10 µL).

  • Incubation: Incubate the plate at room temperature (e.g., for 60 minutes). The exact time depends on the kinase's turnover rate.

    • Trustworthiness: It is critical to ensure the reaction is in the linear range. A time-course experiment should be performed during assay development to determine the optimal incubation time.

  • ADP Detection: a. Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. b. Add Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: a. Subtract the background signal ("no enzyme" control) from all other measurements. b. Normalize the data by setting the "no inhibitor" control as 100% activity and the background as 0% activity. c. Plot the percent inhibition versus the log of the inhibitor concentration. d. Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold is a powerful platform for developing targeted therapeutic agents. Its synthetic accessibility via the bromo-intermediate allows for rapid and systematic lead optimization. While significant progress has been made in developing inhibitors for targets like SHP2 and various kinases, future work should focus on:

  • Improving Selectivity: Fine-tuning substituents to minimize off-target effects and reduce potential toxicity.

  • Optimizing Pharmacokinetics: Enhancing properties such as oral bioavailability, metabolic stability, and half-life to create viable drug candidates.

  • Exploring New Targets: Leveraging the scaffold's versatility to investigate its potential against other enzyme families.

This guide provides the foundational knowledge and protocols to empower researchers in the rational design and development of novel therapeutics based on this promising chemical scaffold.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-1H-pyrazolo[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Pyrazolo[3,4-b]pyrazine Scaffold

The 1H-pyrazolo[3,4-b]pyrazine core is a privileged heterocyclic scaffold due to its prevalence in molecules exhibiting a wide range of biological activities, including roles as kinase inhibitors in oncology research.[1][2] The functionalization of this nitrogen-rich bicyclic system is a key strategy in medicinal chemistry and drug discovery for the generation of novel molecular entities with tailored pharmacological profiles. Among the various synthetic methodologies, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the selective formation of carbon-carbon and carbon-nitrogen bonds under mild conditions.[3][4]

This comprehensive guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of 5-Bromo-1H-pyrazolo[3,4-b]pyrazine. As a Senior Application Scientist, the following sections are designed to not only provide step-by-step instructions but also to offer insights into the rationale behind the selection of catalysts, ligands, and reaction conditions, thereby empowering researchers to adapt and optimize these methods for their specific synthetic targets. The protocols described herein are based on established procedures for structurally analogous N-heterocycles and are intended to serve as a validated starting point for further exploration.

General Mechanistic Overview: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, irrespective of the specific named reaction, generally proceed through a common catalytic cycle. A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions. The cycle typically involves three key steps: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents), and reductive elimination.

Palladium Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-R(L_n) Ar-Pd(II)-R Complex Transmetalation->Ar-Pd(II)-R(L_n) M-X Byproduct Transmetalation->M-X Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Ar-R Coupled Product Reductive_Elimination->Ar-R Ar-X This compound Ar-X->Oxidative_Addition R-M Coupling Partner (e.g., R-B(OH)₂, R-SnBu₃, R-H, R-NH₂) R-M->Transmetalation Suzuki_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Vial Microwave Vial Reactants Add this compound, Boronic Acid, K₂CO₃ Catalyst Add XPhos Pd G2 and XPhos Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Seal Seal Vial Solvent->Seal Microwave Microwave Irradiation (110-150 °C, 20-40 min) Seal->Microwave Cool Cool to RT Microwave->Cool Dilute Dilute with EtOAc and H₂O Cool->Dilute Extract Extract Organic Layer Dilute->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

References

Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyrazine Derivatives: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-b]pyrazine Scaffold in Modern Drug Discovery

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds forming the cornerstone of many successful drugs. Among these, the pyrazolo[3,4-b]pyrazine core has emerged as a privileged scaffold, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The pyrazolo[3,4-b]pyrazine framework, a bioisostere of purine, allows for specific interactions with the ATP-binding site of various kinases, leading to the potent and selective inhibition of their activity. This has positioned derivatives of this scaffold as highly promising candidates for the development of targeted therapies.[1]

This application note provides a comprehensive and detailed protocol for the synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyrazine, a key intermediate that serves as a versatile building block for the generation of diverse libraries of potential drug candidates. The strategic placement of the bromine atom at the 5-position offers a handle for further functionalization through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development, providing not only a step-by-step procedure but also the underlying scientific rationale for the experimental choices.

Synthetic Strategy: A Mechanistic Perspective

The synthesis of the this compound core is predicated on a well-established and robust chemical transformation: the condensation of a hydrazine with a suitably functionalized pyrazine precursor. In this protocol, we leverage the commercially available 3-Amino-6-bromopyrazine-2-carbonitrile as our starting material.[2][3] The reaction proceeds through a nucleophilic attack of the hydrazine on the electrophilic carbon of the nitrile group, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable aromatic pyrazolo[3,4-b]pyrazine ring system.

The choice of 3-Amino-6-bromopyrazine-2-carbonitrile is strategic. The amino group is essential for the initial reaction with hydrazine, while the nitrile group provides the necessary electrophilicity for the cyclization to occur. The pre-installed bromine atom at the desired position obviates the need for a separate, and potentially less selective, bromination step on the final heterocyclic core.

G cluster_0 Retrosynthetic Analysis Target This compound Precursor 3-Amino-6-bromopyrazine-2-carbonitrile + Hydrazine Target->Precursor Cyclization

Caption: Retrosynthetic approach for this compound.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Instrumentation
Material/InstrumentSpecifications
3-Amino-6-bromopyrazine-2-carbonitrilePurity ≥ 95%
Hydrazine hydrate~64-65% N₂H₄
EthanolAnhydrous
Round-bottom flaskAppropriate size
Reflux condenser
Magnetic stirrer with heating mantle
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Rotary evaporator
Buchner funnel and filter paper
NMR Spectrometer400 MHz or higher
Mass SpectrometerESI or other suitable ionization method

Synthetic Procedure

G Start Start: Assemble Reaction Reaction Reaction: - Dissolve 3-Amino-6-bromopyrazine-2-carbonitrile in Ethanol. - Add Hydrazine Hydrate. - Reflux for 12-24 hours. Start->Reaction Monitoring Monitoring: - Track reaction progress by TLC. Reaction->Monitoring Workup Work-up: - Cool the reaction mixture. - Remove solvent under reduced pressure. - Add water to precipitate the product. Monitoring->Workup Upon completion Isolation Isolation: - Filter the solid product. - Wash with cold water and diethyl ether. Workup->Isolation Purification Purification: - Recrystallize from a suitable solvent (e.g., Ethanol/Water). Isolation->Purification Characterization Characterization: - Analyze by NMR and Mass Spectrometry. Purification->Characterization End End: Obtain pure this compound Characterization->End

Caption: Workflow for the synthesis of this compound.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Amino-6-bromopyrazine-2-carbonitrile (1.0 eq.).

  • Solvent and Reagent Addition: To the flask, add anhydrous ethanol to dissolve the starting material. The concentration can be in the range of 0.1-0.5 M. Subsequently, add hydrazine hydrate (3.0-5.0 eq.) to the stirred solution. The use of an excess of hydrazine hydrate helps to drive the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to reflux using a heating mantle. Allow the reaction to proceed for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the progression of the reaction.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add cold water to precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid sequentially with cold water and a small amount of cold diethyl ether to remove any residual impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford the pure this compound.

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Characterization Data (Expected)

AnalysisExpected Results
¹H NMR Aromatic protons of the pyrazolo[3,4-b]pyrazine core. The exact chemical shifts will depend on the solvent used.
¹³C NMR Carbons of the heterocyclic ring system.
Mass Spec (ESI) [M+H]⁺ corresponding to the molecular weight of this compound (C₅H₃BrN₄, MW: 199.01).

Safety and Handling Precautions

  • 3-Amino-6-bromopyrazine-2-carbonitrile: This compound should be handled with care. Avoid inhalation, ingestion, and skin contact. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrazine hydrate: Hydrazine is a corrosive and toxic substance. Handle it in a well-ventilated fume hood and wear appropriate PPE. It is also a suspected carcinogen.

  • Solvents: Ethanol is flammable. Ensure that all heating is performed using a heating mantle and that there are no open flames in the vicinity.

Applications in Drug Discovery and Development

The synthesized this compound is a valuable intermediate for the generation of a diverse range of derivatives for screening in drug discovery programs. The bromine atom can be readily displaced or utilized in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to introduce a wide array of substituents at the 5-position. This allows for the systematic exploration of the chemical space around the pyrazolo[3,4-b]pyrazine core, which is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of potential drug candidates.[4][5][6]

G cluster_1 Further Diversification Intermediate This compound Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Intermediate->Suzuki Stille Stille Coupling (Organostannanes) Intermediate->Stille Buchwald Buchwald-Hartwig Amination (Amines) Intermediate->Buchwald Library Diverse Library of Pyrazolo[3,4-b]pyrazine Derivatives Suzuki->Library Stille->Library Buchwald->Library

Caption: Potential diversification of this compound.

Conclusion

This application note has provided a detailed and scientifically grounded protocol for the synthesis of this compound. The described methodology is robust, utilizing a commercially available starting material and a straightforward cyclization reaction. The resulting product is a key intermediate for the development of novel kinase inhibitors and other biologically active molecules. By following this guide, researchers in the field of drug discovery and medicinal chemistry can efficiently synthesize this valuable building block and accelerate their efforts in the design and development of new therapeutics.

References

In vitro assays for testing the biological activity of 5-Bromo-1H-pyrazolo[3,4-B]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Biological Characterization of 5-Bromo-1H-pyrazolo[3,4-b]pyrazine and Its Analogs

Introduction: Unlocking the Therapeutic Potential of the Pyrazolopyrazine Scaffold

The 1H-pyrazolo[3,4-b]pyrazine core represents a "privileged scaffold" in medicinal chemistry, a structural motif frequently found in biologically active compounds. Its close relative, the pyrazolo[3,4-b]pyridine scaffold, is particularly renowned for its role in the development of potent protein kinase inhibitors.[1][2] These heterocyclic structures are adept at mimicking the adenine region of ATP, enabling them to bind effectively to the hinge region of the kinase ATP-binding pocket.[1] The subject of this guide, this compound, is a functionalized analog within this class, suggesting a strong potential for kinase modulation and, consequently, anticancer activity.[3][4]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a strategic and experimentally validated framework for the in vitro characterization of this compound. Our approach is designed as a logical cascade, beginning with the direct assessment of the primary molecular target—protein kinases—and progressing to the evaluation of downstream cellular consequences, including effects on cell viability, proliferation, and the induction of apoptosis. Each protocol is presented with the underlying scientific rationale to empower the researcher not just to perform the assay, but to understand and interpret the results in the context of drug discovery.

Section 1: Primary Target Validation: Biochemical Kinase Inhibition Assays

The Scientific Rationale: The foundational hypothesis for a pyrazolopyrazine-based compound is its interaction with the kinome. Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[5] Therefore, the first and most crucial step is to determine if this compound directly inhibits the enzymatic activity of purified kinases. Luminescence-based assays that quantify ATP consumption or ADP production are the industry standard for their high sensitivity, broad applicability, and amenability to high-throughput screening.[6][7] The ADP-Glo™ Kinase Assay is an exemplary method that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[8][9] A low luminescent signal indicates low ADP production and thus, potent inhibition of the kinase.

Experimental Workflow: Biochemical Kinase Screening

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection (ADP-Glo™) cluster_analysis Data Analysis Compound 1. Prepare Serial Dilution of this compound Kinase 2. Prepare Kinase/ Substrate/ATP Mix Incubate 3. Combine Compound and Kinase Mix in 384-well plate. Incubate at RT. Kinase->Incubate Dispense Add_ADP_Glo 4. Add ADP-Glo™ Reagent to stop reaction & deplete ATP Incubate->Add_ADP_Glo 40 min incubation Add_Detection 5. Add Kinase Detection Reagent to convert ADP to ATP & generate light Add_ADP_Glo->Add_Detection 30 min incubation Read 6. Read Luminescence on Plate Reader Add_Detection->Read Analyze 7. Plot Dose-Response Curve & Calculate IC50 Value Read->Analyze

Caption: Workflow for an ADP-Glo™ biochemical kinase assay.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for a generic serine/threonine kinase and should be optimized for the specific kinase of interest.

Materials:

  • This compound ("Test Compound")

  • Purified kinase of interest and its corresponding substrate

  • ATP, MgCl2

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[8]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar[10]

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the Test Compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination (e.g., 10 mM to 1 nM).

  • Kinase Reaction Setup: In the wells of a 384-well plate, add 2.5 µL of Kinase Assay Buffer containing the kinase and its specific substrate.

  • Initiate Reaction: Add 2.5 µL of the Test Compound dilution (or DMSO for vehicle control) to the wells. Initiate the kinase reaction by adding 5 µL of ATP solution (concentration should be at or near the Km for the specific kinase).

  • Incubation: Mix the plate gently and incubate at room temperature for 1 hour.[10]

  • ATP Depletion: Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the unused ATP.[8][10]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.[8][10]

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Hypothetical Kinase Selectivity Panel
Kinase TargetTest Compound IC50 (nM)Staurosporine IC50 (nM) (Control)
Aurora Kinase A255
CDK2/cyclin A8512
VEGFR215008
SRC>10,00020
PKA>10,00015
Table 1: Example inhibitory activity of this compound against a panel of protein kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[8]

Section 2: Cellular Activity Assessment: Proliferation & Viability Assays

The Scientific Rationale: A compound that potently inhibits a purified kinase must also demonstrate efficacy in a complex cellular environment to be considered a viable drug candidate.[11] Cellular assays are critical to confirm that the compound can cross the cell membrane, engage its target in the presence of high intracellular ATP concentrations, and elicit a biological response. We will employ two complementary gold-standard assays: the MTT assay to measure overall metabolic activity (an indicator of cell viability) and the BrdU assay to specifically measure DNA synthesis (an indicator of cell proliferation).[12][13]

Logical Flow of Cellular Phenotypic Assays

cluster_assays Primary Cellular Assays Start Start with Cancer Cell Line Panel Treat Treat cells with dose range of Test Compound for 72h Start->Treat MTT MTT Assay (Measures Metabolic Activity/ Cell Viability) Treat->MTT BrdU BrdU Assay (Measures DNA Synthesis/ Cell Proliferation) Treat->BrdU Analyze Calculate GI50/IC50 Values MTT->Analyze BrdU->Analyze Decision Is Compound Potently Active? Analyze->Decision Proceed Proceed to Mechanism of Action Studies (Apoptosis) Decision->Proceed Yes Stop Stop or Optimize Compound Decision->Stop No

Caption: Decision workflow for evaluating cellular activity.

Protocol 2.1: Cell Viability Assessment (MTT Assay)

Principle: The MTT assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[14][15] The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., HCT-116 colon cancer, MCF-7 breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)[12]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[14][16]

  • 96-well flat-bottom tissue culture plates

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Test Compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[14]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[12][16]

  • Data Acquisition: Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm.[12][17]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration causing 50% growth inhibition).

Protocol 2.2: Cell Proliferation Assessment (BrdU Assay)

Principle: This assay measures DNA synthesis by quantifying the incorporation of bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into the DNA of proliferating cells during the S-phase of the cell cycle.[13] Incorporated BrdU is then detected using a specific anti-BrdU antibody.[18]

Materials:

  • BrdU Cell Proliferation Assay Kit (e.g., from MilliporeSigma or Thermo Fisher Scientific) containing:

    • BrdU labeling reagent

    • Fixative/Denaturing Solution

    • Anti-BrdU antibody (often HRP-conjugated)

    • Substrate (e.g., TMB)

  • Human cancer cell lines and culture reagents

  • 96-well tissue culture plates

Methodology:

  • Cell Seeding and Treatment: Seed and treat cells with the Test Compound for 24-72 hours as described in the MTT protocol.

  • BrdU Labeling: During the final 2-4 hours of the incubation period, add the BrdU labeling reagent to each well according to the manufacturer's instructions.[13][19]

  • Fixation and Denaturation: Remove the culture medium. Add 200 µL of the Fixative/Denaturing Solution to each well and incubate for 30 minutes at room temperature. This step simultaneously fixes the cells and denatures the DNA to allow antibody access to the incorporated BrdU.[19]

  • Antibody Incubation: Wash the plate with Wash Buffer. Add the diluted anti-BrdU detector antibody to each well and incubate for 1 hour at room temperature.[19]

  • Secondary Antibody/Detection: Wash the plate. If the primary antibody is not conjugated, add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 30 minutes.

  • Substrate Addition: Wash the plate thoroughly. Add the HRP substrate (e.g., TMB) and incubate until color develops. Stop the reaction with a stop solution.

  • Data Acquisition: Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).

  • Analysis: The absorbance is directly proportional to the amount of DNA synthesis. Calculate the percentage of proliferation inhibition relative to controls.

Section 3: Mechanistic Insight: Apoptosis Induction Assay

The Scientific Rationale: A reduction in cell viability or proliferation can occur through several mechanisms, including cell cycle arrest or programmed cell death (apoptosis). To determine if this compound induces apoptosis, we can measure the activity of caspases, which are the key executioner proteases of the apoptotic pathway.[20] Caspase-3 and Caspase-7 are critical effector caspases that cleave numerous cellular proteins, leading to the characteristic morphological changes of apoptosis. The Caspase-Glo® 3/7 Assay is a highly sensitive luminescent "add-mix-measure" assay that quantifies their combined activity.[21][22]

Apoptotic Signaling Cascade

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ligand Death Ligand (e.g., FasL, TNFα) Receptor Death Receptor Ligand->Receptor Casp8 Caspase-8 (Initiator) Receptor->Casp8 Casp37 Caspase-3/7 (Executioner) Casp8->Casp37 Stress Cellular Stress (e.g., Kinase Inhibition) Mito Mitochondria (Cytochrome c release) Stress->Mito Casp9 Caspase-9 (Initiator) Mito->Casp9 Casp9->Casp37 Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis

Caption: Simplified overview of apoptotic signaling pathways.

Protocol 3: Apoptosis Detection (Caspase-Glo® 3/7 Assay)

Principle: This assay provides a pro-luminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD. Cleavage of this substrate by active caspase-3/7 releases aminoluciferin, which is a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to caspase activity.[21] The reagent also contains a lysis buffer, allowing for a simple one-step addition to cultured cells.[22]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled, clear-bottom 96-well plates suitable for luminescence

  • Human cancer cell lines and culture reagents

  • Positive control apoptosis inducer (e.g., Staurosporine, Etoposide)

Methodology:

  • Cell Seeding and Treatment: Seed 10,000 cells/well in 100 µL of medium in a white-walled 96-well plate. Incubate for 24 hours. Treat cells with the Test Compound at various concentrations for a predetermined time (e.g., 6, 12, or 24 hours). Include vehicle controls and a positive control.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add-Mix-Measure: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well.[22]

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.[22]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Data is typically presented as fold change in luminescence over the vehicle-treated control.

Data Presentation: Hypothetical Apoptosis Induction
TreatmentCaspase-3/7 Activity (Fold Change vs. Vehicle)
Vehicle (0.1% DMSO)1.0
Test Compound (1 µM)4.5
Test Compound (10 µM)12.8
Staurosporine (1 µM)15.2
Table 2: Example data showing dose-dependent induction of caspase-3/7 activity by the Test Compound in HCT-116 cells after 12 hours of treatment.

Conclusion

This application guide outlines a robust, multi-tiered strategy for the initial in vitro characterization of this compound. By systematically progressing from direct biochemical target inhibition to the assessment of key cellular phenotypes—viability, proliferation, and apoptosis—researchers can efficiently build a comprehensive biological activity profile. The successful execution of these assays will generate the critical data needed to validate the compound's mechanism of action and justify its advancement into more complex cellular models and preclinical studies.

References

Application Notes & Protocols: 5-Bromo-1H-pyrazolo[3,4-b]pyrazine in the Development of Novel Antibacterial and Antioxidant Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazolo[3,4-b]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This document provides a comprehensive technical guide for researchers and drug development professionals on the utilization of a key intermediate, 5-Bromo-1H-pyrazolo[3,4-b]pyrazine, for the synthesis and evaluation of new chemical entities with potential antibacterial and antioxidant properties. We present detailed, field-proven protocols for the synthesis of the core scaffold, subsequent screening for antibacterial efficacy via Minimum Inhibitory Concentration (MIC) determination, and assessment of antioxidant potential through established DPPH and ABTS radical scavenging assays. The causality behind experimental choices is elucidated to empower researchers to adapt and troubleshoot these methodologies effectively.

Introduction: The Pyrazolo[3,4-b]pyrazine Core

Fused heterocyclic systems are the cornerstone of many therapeutic agents. The pyrazolo[3,4-b]pyrazine nucleus is of particular interest as it combines the structural features of both pyrazole and pyrazine rings. This unique combination has been shown to impart significant biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3] The bromine atom at the 5-position of the this compound scaffold serves as a versatile synthetic handle, allowing for further molecular elaboration through various cross-coupling reactions to generate diverse libraries of compounds for screening. This guide focuses on the foundational steps required to leverage this versatile starting material in drug discovery workflows.

Synthesis of the Core Scaffold: this compound

A reliable and scalable synthesis of the starting material is paramount. While several routes exist, a common and effective method involves the reaction of a substituted pyridine with hydrazine.[4][5] The following protocol details a procedure for synthesizing the title compound.

Principle of Synthesis

This protocol describes the synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine from 5-bromo-2-fluoro-3-formylpyridine and hydrazine. The reaction proceeds via a condensation reaction between the formyl group and hydrazine, followed by an intramolecular nucleophilic aromatic substitution where the other nitrogen of the hydrazine displaces the fluorine atom, leading to the formation of the fused pyrazole ring system.

Detailed Synthesis Protocol

Materials and Reagents:

  • 5-bromo-2-fluoro-3-formylpyridine

  • Anhydrous hydrazine (N₂H₄)

  • Ethanol (EtOH)

  • Water (deionized)

  • Ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 5-bromo-2-fluoro-3-formylpyridine (e.g., 20 g, 0.1 mol) with ethanol.[5]

  • Addition of Hydrazine: To this solution, add anhydrous hydrazine (e.g., 18 g, 0.56 mol).[5]

  • Reflux: Heat the reaction mixture to reflux and maintain it overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.[5]

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Concentrate the reaction mixture under vacuum using a rotary evaporator to a reduced volume (e.g., ~50 mL).[5]

    • Pour the concentrated mixture into a larger volume of water (e.g., 500 mL) to precipitate the product.[5]

  • Isolation and Purification:

    • Collect the resulting solid by vacuum filtration.

    • Wash the filter cake sequentially with water (e.g., 3 x 50 mL) and ether (e.g., 3 x 20 mL) to remove impurities.[5]

    • Dry the purified product under vacuum to yield 5-Bromo-1H-pyrazolo[3,4-b]pyridine as a solid.[5]

Development of Antibacterial Agents

Derivatives of the pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]pyrazine scaffolds have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant (MDR) strains.[6][7][8] The mechanism of action for some pyrazole-containing compounds is attributed to the disruption of the bacterial cell wall.[7] The following protocols are designed to screen novel derivatives of this compound for antibacterial efficacy.

Experimental Workflow for Antibacterial Screening

antibacterial_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Analysis Compound Synthesize & Purify Derivative Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock Dilution Serial Dilution in 96-well Plate Stock->Dilution Media Prepare Bacterial Culture & Media Inoculation Inoculate with Bacterial Suspension Media->Inoculation Dilution->Inoculation Incubation Incubate Plate (37°C, 16-20h) Inoculation->Incubation Read Visually Inspect for Turbidity (Growth) Incubation->Read Determine Determine MIC Value Read->Determine

Caption: Workflow for MIC determination.

Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10][11]

Bacterial Strains and Media:

  • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis.[6][12]

  • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa.[6][12]

  • Culture Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is standard.

  • Positive Control: A well-known antibiotic such as Tetracycline or Ciprofloxacin.

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending isolated colonies from an 18-24 hour agar plate in broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10] Dilute this standardized inoculum to the final required concentration for testing (typically ~5 x 10⁵ CFU/mL).[13]

  • Plate Setup:

    • Use a sterile 96-well microtiter plate.[10]

    • Add 100 µL of sterile broth to all wells.[13]

    • In the first column of wells, add 100 µL of the test compound stock solution (at 2x the highest desired concentration), creating a total volume of 200 µL.[13]

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly. Continue this process across the plate to create a range of concentrations. Discard 100 µL from the last column of dilutions.[13]

  • Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension. This will bring the final volume in each well to the target and dilute the compound concentration by half.[14]

  • Controls:

    • Growth Control: Wells containing only broth and the bacterial inoculum.[10]

    • Sterility Control: Wells containing only broth to check for contamination.[10]

    • Positive Control: A row of wells with a standard antibiotic undergoing serial dilution.

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours in a standard incubator.[9][11]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[10][11]

Data Presentation: MIC Values

Summarize the results in a clear, tabular format.

Compound IDS. aureus (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)
5-Br-PzP (Parent) >128>128>128
Derivative 1 163264
Derivative 2 81632
Tetracycline 1416

Development of Antioxidant Agents

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. The electron-rich nature of the pyrazolo[3,4-b]pyrazine system suggests that its derivatives may possess the ability to donate electrons or hydrogen atoms, thereby acting as effective radical scavengers.

Experimental Workflow for Antioxidant Screening

antioxidant_workflow cluster_dpph DPPH Assay cluster_abts ABTS Assay Compound Prepare Compound Stock & Serial Dilutions DPPH_reagent Prepare 0.1 mM DPPH Working Solution Compound->DPPH_reagent ABTS_reagent Generate ABTS•+ Radical Cation Compound->ABTS_reagent DPPH_mix Mix Compound + DPPH DPPH_reagent->DPPH_mix DPPH_incubate Incubate in Dark (e.g., 30 min) DPPH_mix->DPPH_incubate DPPH_read Read Absorbance at 517 nm DPPH_incubate->DPPH_read Calculate Calculate % Inhibition and IC50 Value DPPH_read->Calculate ABTS_mix Mix Compound + ABTS•+ ABTS_reagent->ABTS_mix ABTS_incubate Incubate at RT (e.g., 6 min) ABTS_mix->ABTS_incubate ABTS_read Read Absorbance at 734 nm ABTS_incubate->ABTS_read ABTS_read->Calculate

Caption: Workflow for antioxidant assays.

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The degree of discoloration is proportional to the scavenging potential of the test compound.[15]

Reagents and Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Test compounds and a positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • DPPH Working Solution: Prepare a fresh 0.1 mM solution of DPPH in methanol or ethanol.[15][16] Keep this solution protected from light.

  • Sample Preparation: Prepare a series of dilutions of the test compounds and the positive control in a suitable solvent.[16]

  • Reaction Setup:

    • In a 96-well plate, add a defined volume of each sample dilution (e.g., 20 µL).

    • Add the DPPH working solution to each well (e.g., 200 µL) to initiate the reaction.

    • Include a blank control containing only the solvent and the DPPH solution.[16]

  • Incubation: Mix thoroughly and incubate the plate in the dark at room temperature for a set time, typically 30 minutes.[16]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[15][16]

  • Calculation: Calculate the percentage of radical scavenging activity (% RSA) using the following formula: % RSA = [ (Abs_control - Abs_sample) / Abs_control ] x 100

    • Abs_control is the absorbance of the DPPH solution without the sample.

    • Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC₅₀ Determination: Plot the % RSA against the compound concentration and determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed blue-green radical is reduced by the antioxidant, causing a decrease in absorbance.[17]

Reagents and Materials:

  • ABTS diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Ethanol or Phosphate-buffered saline (PBS)

  • Test compounds and a positive control (e.g., Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • ABTS•+ Stock Solution Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.[17][18]

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.[17][18]

    • Mix the two solutions in a 1:1 volume ratio.[17]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[17][18]

  • ABTS•+ Working Solution: Before use, dilute the stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.[19]

  • Reaction Setup (Microplate):

    • Add a small volume of the sample or standard to each well (e.g., 10-20 µL).[17]

    • Add a larger volume of the ABTS•+ working solution to each well (e.g., 180-190 µL).

  • Incubation: Mix gently and incubate at room temperature for a specified time (e.g., 5-6 minutes).[17]

  • Measurement: Read the absorbance at 734 nm.[17]

  • Calculation: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A calibration curve is generated using Trolox as the standard, and the antioxidant capacity of the sample is determined relative to this standard.[19]

Data Presentation: Antioxidant Activity
Compound IDDPPH IC₅₀ (µM)ABTS TEAC (Trolox Equivalents)
5-Br-PzP (Parent) >2000.2
Derivative 1 45.21.1
Derivative 2 21.81.8
Ascorbic Acid 15.5-
Trolox 25.11.0

References

Troubleshooting & Optimization

Optimization of reaction conditions for 5-Bromo-1H-pyrazolo[3,4-B]pyrazine synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-Bromo-1H-pyrazolo[3,4-b]pyrazine. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical heterocyclic intermediate. Pyrazolo[3,4-b]pyrazine scaffolds are foundational in medicinal chemistry, appearing in molecules developed as kinase inhibitors and other therapeutic agents.[1] Their successful and efficient synthesis is therefore a crucial first step in many discovery programs.

This document moves beyond a simple protocol, offering a deeper dive into the causality behind experimental choices, providing robust troubleshooting guides for common issues, and answering frequently asked questions encountered in the lab.

Core Synthesis Protocol: A Validated Approach

The synthesis of the pyrazolo[3,4-b]pyrazine core generally involves the construction of the pyrazole ring onto a pre-existing pyrazine scaffold.[2][3] A reliable method involves the condensation of a hydrazine with a suitably functionalized pyrazine. The following protocol outlines a common route starting from 2-amino-3-chloropyrazine.

Experimental Protocol: Synthesis via Cyclization
  • Step 1: Hydrazine Displacement

    • To a solution of 2-amino-3-chloropyrazine (1.0 eq) in n-butanol (10 mL/g), add hydrazine hydrate (3.0 eq).

    • Heat the mixture to reflux (approx. 118°C) for 12-18 hours. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.

    • Rationale: The nucleophilic hydrazine displaces the chloride. The high temperature is necessary to overcome the activation energy for this aromatic nucleophilic substitution. n-Butanol is chosen for its high boiling point.

  • Step 2: Monitoring and Work-up

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature, then pour it into ice-water (50 mL).

    • The intermediate, 3-hydrazinylpyrazin-2-amine, will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

  • Step 3: Diazotization and Cyclization

    • Suspend the dried intermediate (1.0 eq) in aqueous hydrobromic acid (48% HBr, 15 mL/g).

    • Cool the suspension to 0-5°C in an ice-salt bath.

    • Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5°C.

    • Rationale: This classic diazotization of the exocyclic hydrazine nitrogen, followed by intramolecular cyclization (a type of Graebe-Ullmann reaction), forms the pyrazole ring. HBr serves as both the acid catalyst and the source of the bromide counterion.

  • Step 4: Bromination (Sandmeyer-type Reaction)

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr.

    • Slowly add the cold diazonium salt solution from Step 3 to the CuBr solution. Vigorous nitrogen evolution will be observed.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Rationale: This step is crucial. The diazonium salt formed in situ is unstable and reacts with CuBr to install the bromine atom at the 5-position of the newly formed pyrazolo[3,4-b]pyrazine ring.

  • Step 5: Isolation and Purification

    • Pour the reaction mixture into water and neutralize carefully with a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4][5]

    • Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a solid.[4]

Troubleshooting Guide (Q&A Format)

Even with a robust protocol, challenges can arise. This section addresses specific issues you might encounter.

Question 1: My reaction yield is very low or I've isolated no product. What went wrong?

This is a common issue that can stem from several factors. Let's break down the possibilities.

Symptom Probable Cause Recommended Action & Scientific Rationale
No starting material consumed (by TLC) Insufficient Activation Energy: The reflux temperature was not reached or maintained.Action: Ensure your heating mantle and condenser setup are efficient. Verify the internal reaction temperature. Rationale: The initial nucleophilic substitution requires significant thermal energy to proceed at a reasonable rate.
Incomplete Reaction (Starting material and product present) Short Reaction Time: The reaction was stopped prematurely.Action: Extend the reflux time, monitoring every 4-6 hours by TLC. Rationale: Heterocyclic reactions can be slower than expected depending on substrate purity and exact conditions.
A complex mixture of spots on TLC Degradation: Starting materials or the product may be unstable under prolonged heating.Action: Consider a lower boiling point solvent and longer reaction time, or explore microwave-assisted synthesis to reduce heating duration.[6] Ensure an inert atmosphere is maintained. Rationale: High temperatures can cause decomposition, leading to tars and multiple byproducts.[7]
Low yield after workup Poor Diazotization/Cyclization: The temperature during NaNO₂ addition was not controlled.Action: Repeat the reaction, ensuring the temperature is strictly maintained below 5°C. Add the NaNO₂ solution very slowly. Rationale: Diazonium salts are notoriously unstable at higher temperatures and will decompose before they can cyclize and react with the copper bromide.

Question 2: I've formed a major byproduct that is difficult to separate from my desired product. How can I identify and minimize it?

Byproduct formation is a frequent challenge in heterocyclic chemistry.

  • Issue: Potential Isomer Formation

    • Probable Cause: While the prescribed route is generally selective, side reactions can occur. If your starting pyrazine was substituted differently, you could form regioisomers. Another common byproduct is the non-brominated 1H-pyrazolo[3,4-b]pyrazine, resulting from the diazonium intermediate being quenched by water instead of reacting with the bromide.

    • Solution & Rationale: To minimize the non-brominated byproduct, ensure you use a sufficient excess of HBr and CuBr. The high concentration of bromide ions in the solution favors the desired Sandmeyer reaction pathway. For purification, try a different solvent system for your column chromatography. A less polar system (e.g., higher ratio of hexane to ethyl acetate) may provide better separation.

  • Issue: Formation of Dark, Tarry Substances

    • Probable Cause: This often points to polymerization or degradation, especially during the heating or diazotization steps. Impurities in the starting materials can often initiate these side reactions.[7]

    • Solution & Rationale:

      • Purify Starting Materials: Recrystallize or distill your 2-amino-3-chloropyrazine before use.

      • Degas Solvents: Using degassed solvents can minimize oxidation, which often leads to colored impurities.

      • Strict Temperature Control: As mentioned, avoid overheating during reflux and especially during diazotization.

Frequently Asked Questions (FAQs)

Q: How critical is the choice of solvent? Can I use something other than n-butanol? A: The solvent choice is critical. For the initial step, a high-boiling point solvent is needed to drive the reaction. While other solvents like DMF or ethylene glycol could work, n-butanol is often preferred as it is less hygroscopic than DMF and easier to remove. For the extraction, ethyl acetate and dichloromethane are standard choices due to their ability to dissolve the product and their immiscibility with water.[4][5]

Q: What is the best way to monitor this reaction by TLC? A: Use a mobile phase of 30-50% ethyl acetate in hexane. The starting material (2-amino-3-chloropyrazine) is relatively polar. The final product, this compound, will be less polar than the hydrazinyl intermediate but its Rf value will be distinct from the starting material. Stain with potassium permanganate if spots are not UV-active.

Q: Are there alternatives to using CuBr? A: Yes, this is a classic Sandmeyer reaction. While CuBr is highly effective, you can also generate it in situ from CuSO₄ and NaBr. In some cases, for brominations, simply using a high concentration of HBr and NaNO₂ without a copper catalyst can yield the product, though yields may be lower.

Q: What should I expect from my characterization data (NMR, MS)? A: For this compound (C₅H₃BrN₄), you should expect:

  • Mass Spec (ESI+): An [M+H]⁺ peak at m/z 199 and 201, with a characteristic ~1:1 isotopic pattern for bromine.

  • ¹H NMR: You will see signals for the three aromatic protons. A broad singlet for the N-H proton of the pyrazole ring, and two singlets or doublets for the protons on the pyrazine and pyrazole rings. The exact chemical shifts will depend on the solvent used (e.g., DMSO-d₆ or CDCl₃).

  • ¹³C NMR: Expect five distinct signals for the carbon atoms in the heterocyclic core.

Visual Workflows

To better illustrate the process, the following diagrams outline the synthesis and a troubleshooting decision path.

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Workup & Purification A 1. Hydrazine Displacement (2-amino-3-chloropyrazine + Hydrazine) B 2. Diazotization & Cyclization (Intermediate + NaNO2/HBr) A->B Isolate Intermediate C 3. Bromination (Diazonium Salt + CuBr) B->C In situ D 4. Neutralize & Quench (Add NaHCO3) C->D Reaction Complete E 5. Liquid-Liquid Extraction (Ethyl Acetate) D->E F 6. Dry & Concentrate E->F G 7. Column Chromatography F->G H Final Product: This compound G->H

Caption: General workflow for the synthesis of this compound.

Troubleshooting Start Problem: Low Yield Q1 Is starting material (SM) fully consumed? Start->Q1 A1_No Extend reaction time and/or increase temp. Q1->A1_No No A1_Yes Proceed to next check Q1->A1_Yes Yes Q2 Was diazotization temp. kept < 5°C? A1_Yes->Q2 A2_No Decomposition likely. Repeat with strict temp. control. Q2->A2_No No A2_Yes Proceed to next check Q2->A2_Yes Yes Q3 Does TLC show many byproduct spots? A2_Yes->Q3 A3_Yes Purify starting materials. Optimize purification gradient. Q3->A3_Yes Yes A3_No Check for product loss during workup/extraction. Q3->A3_No No

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for the synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyrazine. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. The synthesis of pyrazolo[3,4-b]pyrazines can be challenging, often involving sensitive intermediates and competing reaction pathways that can impact yield and purity.

This document provides a troubleshooting-oriented approach in a question-and-answer format. It is based on established principles of heterocyclic chemistry and proven strategies for analogous transformations, as detailed literature on this specific molecule is limited. We will focus on a common and logical synthetic pathway to provide actionable insights and solutions to frequently encountered experimental hurdles.

Proposed Synthetic Pathway

A robust and common strategy for constructing the pyrazolo[3,4-b]pyrazine core involves the condensation of a suitably functionalized pyrazine with hydrazine. The most direct precursor would be a 2-amino-3-chloro (or other leaving group) pyrazine derivative. The bromine can be introduced either on the starting material or on the final heterocyclic core. Here, we outline a plausible and widely applicable two-step approach starting from 2-amino-3-chloropyrazine.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Cyclization A 2-Amino-3-chloropyrazine B 2-Amino-5-bromo-3-chloropyrazine A->B  NBS, Acetonitrile   D This compound B->D C Hydrazine Hydrate C->D  n-Butanol, Reflux  

Caption: Proposed two-step synthesis of this compound.

Troubleshooting Guide & FAQs

Part 1: Bromination of 2-Amino-3-chloropyrazine

Question 1: My bromination reaction is giving a low yield of the desired 2-Amino-5-bromo-3-chloropyrazine. What are the common causes and how can I fix it?

Answer: Low yield in the bromination of an activated ring like aminopyrazine is a frequent issue. The primary causes are typically related to reaction conditions, reagent stability, and the formation of side products.

  • Causality & Explanation: The amino group strongly activates the pyrazine ring, making it susceptible to over-bromination or degradation under harsh conditions. N-Bromosuccinimide (NBS) is the preferred reagent as it provides a low, steady concentration of electrophilic bromine, minimizing side reactions compared to using elemental bromine (Br₂). The choice of solvent is critical; polar aprotic solvents like acetonitrile or DMF are generally effective.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure your NBS is pure. Impure NBS can contain excess bromine and succinimide, leading to unpredictable reactivity. It can be recrystallized from hot water if necessary.

    • Temperature Control: Run the reaction at room temperature or slightly below (0-5 °C) initially. Add the NBS portion-wise over 30-60 minutes to control the exotherm and minimize the formation of di-brominated byproducts.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress. Over-running the reaction can lead to product degradation.

    • Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially if the reaction is prolonged.

Table 1: Recommended Reaction Conditions for Bromination

ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Provides controlled release of Br⁺, minimizing side reactions.
Stoichiometry 1.05 - 1.1 equivalents of NBSA slight excess ensures full conversion of the starting material.
Solvent Acetonitrile (CH₃CN) or DMFAprotic, polar solvents that solubilize reactants well.
Temperature 0 °C to Room TemperatureControls reaction rate and reduces byproduct formation.
Reaction Time 2 - 6 hours (Monitor by TLC)Avoids product degradation from prolonged reaction times.
Part 2: Cyclization with Hydrazine

Question 2: The final cyclization step to form this compound is not working. My starting material is consumed, but I'm isolating a complex mixture or a very low yield of the product.

Answer: This is a classic challenge in the synthesis of fused nitrogen heterocycles. The issue often lies in reaction temperature, solvent choice, and potential side reactions involving hydrazine.

  • Causality & Explanation: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) of the chloride, followed by an intramolecular cyclization. For this to occur efficiently, the temperature must be high enough to facilitate the cyclization step without degrading the product. Hydrazine is a strong nucleophile and can potentially react at other sites or polymerize if conditions are not optimal.

  • Troubleshooting Workflow:

G start Low Yield in Cyclization Step check_temp Is reaction temp >100°C? start->check_temp check_solvent Is solvent high-boiling (e.g., n-BuOH, Ethylene Glycol)? check_temp->check_solvent Yes increase_temp ACTION: Increase temperature. Use refluxing n-butanol (~117°C) or ethylene glycol. check_temp->increase_temp No check_hydrazine Is excess hydrazine used (3-5 eq)? check_solvent->check_hydrazine Yes change_solvent ACTION: Switch to a higher-boiling polar, protic solvent. check_solvent->change_solvent No increase_hydrazine ACTION: Increase equivalents of hydrazine hydrate to drive reaction. check_hydrazine->increase_hydrazine No success Yield Improved check_hydrazine->success Yes increase_temp->success change_solvent->success increase_hydrazine->success

Caption: Troubleshooting logic for the hydrazine cyclization step.

  • Detailed Protocol for Cyclization:

    • Setup: To a round-bottom flask equipped with a reflux condenser, add 2-amino-5-bromo-3-chloropyrazine (1.0 eq).

    • Reagents: Add n-butanol as the solvent (approx. 0.1 M concentration). Add hydrazine hydrate (4.0 - 5.0 eq).

    • Reaction: Heat the mixture to reflux (approx. 117 °C) and maintain for 12-24 hours. The reaction should be monitored by TLC or LC-MS.

    • Work-up: Cool the reaction mixture to room temperature. A precipitate may form. If so, filter the solid and wash with cold ethanol or water. If no solid forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Question 3: I am having difficulty purifying the final product. What is the best method?

Answer: Purification can be challenging due to the polarity of the N-H group on the pyrazole ring, which can cause streaking on silica gel columns.

  • Causality & Explanation: The product, this compound, is a relatively polar compound with hydrogen bond donating and accepting capabilities. This can lead to strong interactions with the stationary phase in chromatography.

  • Purification Strategies:

    • Precipitation/Recrystallization: This is the most effective method if applicable. After the reaction, cooling the mixture or pouring it into an anti-solvent (like cold water) can often precipitate the product in high purity. Try recrystallizing the crude solid from a solvent system like ethanol/water or DMF/water.

    • Column Chromatography:

      • Stationary Phase: Use standard silica gel.

      • Mobile Phase: A gradient elution is recommended. Start with a less polar system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity.

      • Additive: To prevent streaking, add a small amount of a polar modifier to the eluent. For this compound, adding 0.5-1% triethylamine (TEA) can help by neutralizing acidic sites on the silica. Alternatively, 1-2% methanol in dichloromethane is often effective for this class of heterocycles.

    • Acid-Base Extraction: If the product is contaminated with non-basic impurities, you can dissolve the crude material in an organic solvent (like ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to protonate and move your product to the aqueous layer. Then, basify the aqueous layer (with NaOH or NaHCO₃) and extract the product back into an organic solvent. This method is effective but can be lower yielding.

Common side products in the synthesis of pyrazolo[3,4-b]pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrazolo[3,4-b]pyrazines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Our focus is on providing practical, mechanistically grounded solutions to common side product formation and other synthetic hurdles.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of pyrazolo[3,4-b]pyrazines?

A1: The most frequently encountered side products in pyrazolo[3,4-b]pyrazine synthesis are regioisomers and the isomeric pyrazolo[1,5-a]pyrimidines. The formation of these byproducts is highly dependent on the choice of starting materials and reaction conditions.

Q2: I'm observing a significant amount of a regioisomer in my reaction. What is the primary cause?

A2: The formation of regioisomers is a common challenge, particularly when using unsymmetrical α-dicarbonyl compounds as one of the reactants. The nucleophilic attack of the 5-aminopyrazole on the two distinct carbonyl groups of the dicarbonyl compound can proceed at similar rates, leading to a mixture of products.

Q3: My spectral data suggests the presence of a pyrazolo[1,5-a]pyrimidine isomer. How can this be formed?

A3: The formation of the pyrazolo[1,5-a]pyrimidine scaffold is a known side reaction. This typically occurs through an alternative cyclization pathway where the N1 nitrogen of the pyrazole ring acts as a nucleophile instead of the C4 carbon, leading to the formation of a different fused heterocyclic system.[1]

II. Troubleshooting Guide: Common Side Products and Their Mitigation

This section provides a detailed analysis of common side products, their mechanisms of formation, and actionable strategies to minimize their presence in your reaction mixture.

Regioisomer Formation

Issue: The synthesis of a desired pyrazolo[3,4-b]pyrazine using an unsymmetrical α-dicarbonyl compound results in a mixture of two regioisomers, complicating purification and reducing the yield of the target molecule.

Mechanism of Formation:

5-Aminopyrazoles possess two nucleophilic centers that can participate in the cyclization reaction with an α-dicarbonyl compound: the exocyclic amino group (-NH2) and the endocyclic C4 carbon. When the α-dicarbonyl is unsymmetrical (e.g., R1 ≠ R2), the initial condensation can occur at either of the two carbonyl groups, leading to two different intermediate adducts. Subsequent cyclization of these intermediates results in the formation of a mixture of regioisomers. The ratio of these isomers is influenced by the relative electrophilicity of the two carbonyl carbons and the steric hindrance around them.

Caption: Formation of regioisomers from unsymmetrical α-dicarbonyls.

Troubleshooting and Mitigation Strategies:

StrategyDescriptionKey Considerations
Choice of Dicarbonyl Whenever possible, utilize symmetrical α-dicarbonyl compounds to circumvent the issue of regioselectivity.This may not always be feasible depending on the desired final product.
Reaction Conditions The selectivity of the reaction can sometimes be influenced by temperature, solvent, and the presence of a catalyst. Lowering the reaction temperature may favor the kinetic product.Systematic optimization of these parameters is required.[1]
Purification Careful purification by column chromatography or fractional crystallization is often necessary to separate the regioisomers.The polarity difference between regioisomers might be small, requiring careful selection of the eluent system for chromatography.[2]

Experimental Protocol: Separation of Regioisomers by Column Chromatography

  • Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable non-polar solvent (e.g., hexane or heptane).

  • Loading: Carefully load the dried slurry onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). The gradient should be shallow to ensure good separation.

  • Fraction Collection: Collect small fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure regioisomers.

  • Solvent Removal: Combine the fractions containing the desired pure isomer and remove the solvent under reduced pressure.

Formation of Pyrazolo[1,5-a]pyrimidine Isomers

Issue: Alongside the desired pyrazolo[3,4-b]pyrazine, a significant amount of the isomeric pyrazolo[1,5-a]pyrimidine is formed.

Mechanism of Formation:

The 5-aminopyrazole precursor has multiple nucleophilic sites. While the desired reaction involves the exocyclic amino group and the C4-carbon of the pyrazole ring to form the pyrazine ring, an alternative cyclization can occur. In this competing pathway, the exocyclic amino group and the endocyclic N1-nitrogen of the pyrazole ring act as the dinucleophile. This leads to the formation of the thermodynamically stable pyrazolo[1,5-a]pyrimidine ring system. This side reaction is particularly prevalent when the C4 position is sterically hindered or electronically deactivated.[1]

References

Challenges in the scale-up synthesis of 5-Bromo-1H-pyrazolo[3,4-B]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-1H-pyrazolo[3,4-B]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scale-up synthesis of this important heterocyclic building block. The information herein is curated from established synthetic routes of analogous compounds and best practices in process chemistry to ensure scientific integrity and practical applicability.

Introduction: The Synthetic Challenge

This compound is a key intermediate in the development of various pharmacologically active molecules. Its synthesis, particularly at scale, presents several challenges, including the handling of hazardous reagents, management of reaction exotherms, and control of impurity profiles. This guide provides a systematic approach to addressing these challenges, ensuring a safe, efficient, and reproducible synthesis.

Part 1: Recommended Synthetic Pathway & Key Transformations

The most viable synthetic route for the large-scale production of this compound is a multi-step process analogous to the synthesis of its chloro-counterpart, which has been successfully scaled.[1][2] This pathway involves the initial formylation of a dihalogenated pyrazine followed by a cyclization reaction with hydrazine.

Synthetic_Pathway A 2,6-Dibromopyrazine B 2-Bromo-6-formylpyrazine A->B Formylation C This compound B->C Cyclization with Hydrazine

Caption: Proposed synthetic pathway for this compound.

Part 2: Troubleshooting Guide (Question & Answer Format)

This section addresses specific issues that may be encountered during the synthesis and provides actionable solutions.

Issue 1: Low Yield in the Formylation Step

  • Question: We are experiencing low and inconsistent yields during the formylation of 2,6-dibromopyrazine. What are the likely causes and how can we improve this?

  • Answer: Low yields in the formylation step, particularly during scale-up, are often attributed to the instability of the organometallic intermediate formed during the reaction.[1]

    • Causality: The lithiation of 2,6-dibromopyrazine to generate a reactive intermediate is a critical step. This intermediate can be unstable, especially at elevated temperatures, leading to decomposition and the formation of byproducts.

    • Troubleshooting Steps:

      • Strict Temperature Control: Maintain a low reaction temperature (e.g., -78 °C) during the addition of the organolithium reagent and the formylating agent (e.g., DMF).

      • Choice of Base: While strong bases like n-butyllithium can be effective, they can also lead to side reactions. Consider using a milder, more selective base such as a Grignard reagent (e.g., i-PrMgCl·LiCl) which has been shown to be effective in similar systems.[1]

      • Rapid Quenching: Once the formylation is complete, the reaction should be quenched promptly to prevent degradation of the product.

      • Consider a Flow Chemistry Approach: For larger scale synthesis, a continuous flow reactor can offer superior temperature control and shorter reaction times for the unstable intermediate, significantly improving yield and safety.[1][2]

Issue 2: Exothermic and Potentially Hazardous Cyclization Reaction

  • Question: The cyclization of 2-bromo-6-formylpyrazine with hydrazine is highly exothermic and we have concerns about safety during scale-up. How can we mitigate these risks?

  • Answer: The reaction of hydrazine with a carbonyl compound to form a heterocyclic ring is indeed often highly exothermic and can pose significant safety risks at scale, including the potential for thermal runaway and the formation of energetic, nitrogen-rich intermediates.[1]

    • Causality: The condensation and subsequent cyclization reactions release a significant amount of heat. In a large batch reactor, inefficient heat dissipation can lead to a rapid increase in temperature and pressure.

    • Troubleshooting & Safety Measures:

      • Slow, Controlled Addition: Add the hydrazine monohydrate slowly and sub-surface to the reaction mixture with efficient stirring to ensure rapid dispersion and better temperature control.

      • Use of a Suitable Solvent: Employ a high-boiling point solvent like DMSO to help absorb the heat of reaction and maintain a controlled temperature.[1]

      • Dilution: Running the reaction at a lower concentration can help to manage the exotherm.

      • Process Safety Analysis: Before scaling up, perform a thorough process safety analysis, including differential scanning calorimetry (DSC) of the reaction mixture, to understand the thermal hazards.

      • Continuous Flow as a Safer Alternative: As with the formylation, a continuous flow setup is highly recommended for this step at scale. It allows for precise control of reaction temperature, residence time, and the amount of reactive material at any given moment, thereby minimizing the risk of a thermal runaway.[1]

Issue 3: Impurity Formation and Purification Challenges

  • Question: We are observing several impurities in our crude this compound, making purification by crystallization difficult. What are these impurities and how can we improve the purity?

  • Answer: Impurities can arise from both the formylation and cyclization steps. Effective purification requires understanding the nature of these impurities.

    • Potential Impurities & Their Origin:

      • Unreacted 2,6-dibromopyrazine: Incomplete formylation.

      • Over-lithiated/di-formylated species: From the formylation step.

      • Hydrazone intermediate: Incomplete cyclization.

      • Positional isomers: Depending on the reaction conditions, there is a possibility of forming other pyrazolo[3,4-b]pyrazine isomers, although the directing effect of the bromo group should favor the desired product.

    • Troubleshooting and Purification Strategy:

      • Reaction Monitoring: Use HPLC or TLC to monitor the reaction to completion to minimize unreacted starting materials.

      • Controlled Work-up: A carefully controlled aqueous work-up can help remove some of the more polar impurities.

      • Recrystallization: If direct crystallization is not effective, consider a solvent screen to find a suitable solvent or solvent mixture that provides good discrimination between the product and impurities.

      • Column Chromatography: For high-purity material, silica gel column chromatography may be necessary, although this is less ideal for very large scales. A plug of silica gel during filtration can also be effective at removing baseline impurities.

      • Acid-Base Extraction: The pyrazolo[3,4-b]pyrazine core has basic nitrogens, which can be protonated. An acid-base workup (dissolving in acid, washing with an organic solvent, then basifying and extracting the product) can be a very effective purification method.

Part 3: Frequently Asked Questions (FAQs)

  • Q1: What is the best brominating agent to use if direct bromination of 1H-pyrazolo[3,4-b]pyrazine is attempted?

    • A1: While direct bromination of the pyrazolo[3,4-b]pyrazine core is a potential route, it may lack regioselectivity. If this route is explored, N-Bromosuccinimide (NBS) is generally a milder and more selective brominating agent than liquid bromine, especially for electron-rich heterocyclic systems.[3][4] The reaction should be carried out in a suitable solvent like DMF or acetonitrile, and the temperature should be carefully controlled.

  • Q2: Are there any specific analytical techniques recommended for monitoring the reaction and characterizing the final product?

    • A2: Yes, a combination of techniques is recommended:

      • Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is ideal for monitoring the progress of the reaction, allowing for quantitative analysis of starting material consumption and product formation. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks.

      • Product Characterization:

        • NMR Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying any isomeric impurities.

        • Mass Spectrometry (MS): To confirm the molecular weight of the product.

        • Elemental Analysis: To confirm the elemental composition of the final product.

  • Q3: What are the key safety precautions when handling hydrazine?

    • A3: Hydrazine and its hydrates are toxic, corrosive, and potentially carcinogenic. Always handle hydrazine in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Have a quench solution (e.g., a dilute solution of sodium hypochlorite) readily available in case of a spill.

Part 4: Experimental Protocol (Illustrative)

This protocol is an illustrative example based on the synthesis of the analogous 6-chloro-1H-pyrazolo[3,4-b]pyrazine and should be optimized for the bromo derivative.[1]

Step 1: Formylation of 2,6-Dibromopyrazine

Formylation_Workflow cluster_0 Reaction Setup cluster_1 Work-up and Isolation A 1. Dissolve 2,6-dibromopyrazine in anhydrous THF B 2. Cool to -78 °C A->B C 3. Add i-PrMgCl·LiCl dropwise B->C D 4. Stir for 1 hour C->D E 5. Add DMF dropwise D->E F 6. Stir for 30 minutes E->F G 7. Quench with saturated NH4Cl F->G Reaction Complete H 8. Warm to room temperature G->H I 9. Extract with Ethyl Acetate H->I J 10. Dry organic layer (Na2SO4) I->J K 11. Concentrate in vacuo J->K L 12. Purify by column chromatography K->L

Caption: Workflow for the formylation of 2,6-dibromopyrazine.

Step 2: Cyclization to form this compound

Cyclization_Workflow cluster_0 Reaction Setup cluster_1 Work-up and Isolation A 1. Dissolve crude 2-bromo-6-formylpyrazine in DMSO B 2. Heat to 100 °C A->B C 3. Add Hydrazine Monohydrate dropwise B->C D 4. Maintain at 100 °C until completion (HPLC) C->D E 5. Cool to room temperature D->E Reaction Complete F 6. Pour into water E->F G 7. Filter the precipitate F->G H 8. Wash with water G->H I 9. Dry under vacuum H->I J 10. Recrystallize if necessary I->J

Caption: Workflow for the cyclization to form the final product.

Part 5: Data Summary

ParameterFormylation StepCyclization Step
Starting Material 2,6-Dibromopyrazine2-Bromo-6-formylpyrazine
Key Reagents i-PrMgCl·LiCl, DMFHydrazine Monohydrate
Solvent Anhydrous THFDMSO
Temperature -78 °C to RT100 °C
Typical Yield 60-70% (unoptimized)75-85% (unoptimized)
Key Challenges Intermediate stability, exotherm controlExotherm control, potential for runaway, handling of hydrazine

References

Overcoming poor solubility of pyrazolo[3,4-b]pyrazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Poor Solubility for Researchers and Drug Development Professionals

Welcome to the technical support center for pyrazolo[3,4-b]pyrazine derivatives. This guide is designed to provide you, as a senior application scientist, with field-proven insights and troubleshooting strategies to address one of the most significant challenges associated with this important class of compounds: poor aqueous solubility. The pyrazolo[3,4-b]pyrazine core, a valuable scaffold in medicinal chemistry for developing kinase inhibitors and other therapeutics, often leads to molecules with high crystallinity and low solubility, hindering both in vitro screening and in vivo development.[1][2]

This resource is structured to help you diagnose solubility issues, select the appropriate enhancement strategy, and implement it effectively in your laboratory.

Frequently Asked Questions (FAQs)

This section provides quick answers to common initial questions regarding the solubility of pyrazolo[3,4-b]pyrazine derivatives.

Q1: Why are my pyrazolo[3,4-b]pyrazine derivatives so poorly soluble in aqueous solutions?

A1: The poor solubility is primarily due to the molecule's inherent physicochemical properties. The planar, aromatic, and rigid structure of the pyrazolo[3,4-b]pyrazine core promotes strong intermolecular π-π stacking interactions in the solid state. This leads to a highly stable crystal lattice that is difficult for water molecules to disrupt, resulting in low aqueous solubility. For many derivatives, this challenge places them in the Biopharmaceutics Classification System (BCS) Class II or IV, meaning their absorption is limited by their dissolution rate.[3][4]

Q2: What is the quickest method to solubilize my compound for initial in vitro biological assays?

A2: For preliminary in vitro screening, the most common and straightforward approach is the use of an organic co-solvent .[5] Dimethyl sulfoxide (DMSO) is the most frequently used co-solvent. The standard practice is to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO and then dilute it into your aqueous assay buffer.

Causality: DMSO is a powerful aprotic solvent that can effectively break the intermolecular bonds in the crystal lattice. However, it is critical to ensure the final concentration of DMSO in the assay is low (typically <0.5% v/v) to prevent solvent-induced artifacts or cytotoxicity, which could confound your biological results.[5] If precipitation occurs upon dilution, you will need to explore the troubleshooting steps outlined below.

Q3: What are the main strategies I can use if simple DMSO dilution fails?

A3: If your compound precipitates out of solution upon dilution, you must employ more advanced methods. The primary strategies, which we will explore in detail, fall into three categories:

  • Physicochemical Modification: Altering the solution environment (e.g., pH adjustment, using different co-solvents) to favor dissolution.

  • Chemical Modification: Covalently modifying the molecule to create a more soluble version, such as a salt or a prodrug.[6][7][8]

  • Formulation-Based Approaches: Encapsulating or dispersing the drug in a delivery system to enhance its apparent solubility and dissolution rate.[9][10][11][12]

Troubleshooting Guides

This section provides in-depth, step-by-step guidance for specific experimental challenges.

Guide 1: Compound Precipitation Upon Dilution of DMSO Stock in Aqueous Buffer

This is the most common solubility issue encountered during in vitro screening. The rapid shift from a high-solubility organic environment (DMSO) to a low-solubility aqueous environment creates a supersaturated state, leading to rapid precipitation.[13]

Workflow for Troubleshooting Precipitation

G start Compound Precipitates from DMSO stock in Aqueous Buffer ph_check Is the compound ionizable (pKa)? start->ph_check ph_adjust Strategy 1: pH Adjustment (pH-Solubility Profile) ph_check->ph_adjust Yes cosolvent Strategy 2: Co-solvent Optimization (PEG, Ethanol, etc.) ph_check->cosolvent No / Insufficient ph_adjust->cosolvent Insufficient success Solubility Achieved for In Vitro Assay ph_adjust->success Soluble surfactant Strategy 3: Use of Surfactants (Tween 80, Pluronic) cosolvent->surfactant Insufficient cosolvent->success Soluble formulation Consider Advanced Formulation for In Vivo Studies surfactant->formulation Insufficient surfactant->success Soluble

Caption: Decision workflow for in vitro solubility issues.

Strategy 1: pH Adjustment (for Ionizable Compounds)

The solubility of acidic or basic compounds is highly dependent on pH. By adjusting the pH of the buffer, you can ionize the molecule, creating a charged species that is generally much more soluble in water.[8]

Experimental Protocol: pH-Solubility Profiling

  • Determine pKa: First, predict the pKa of your compound using software (e.g., ChemDraw, MarvinSketch) or analytical methods if possible. This will tell you whether the compound is an acid, a base, or neutral.

  • Prepare Buffers: Prepare a series of buffers covering a relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Equilibrate: Add an excess amount of your solid compound to a small volume of each buffer.

  • Incubate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separate: Centrifuge the samples to pellet the undissolved solid.

  • Quantify: Carefully take an aliquot of the supernatant, dilute it in a suitable organic solvent, and measure the concentration using a calibrated HPLC-UV or LC-MS method.

  • Analyze: Plot the measured solubility (e.g., in µg/mL) against the pH to identify the pH of maximum solubility. Use this optimal pH for your assay buffer if compatible with your biological system.

Strategy 2: Co-solvent Optimization

If pH adjustment is not viable or insufficient, optimizing the co-solvent system is the next step.

Causality: While DMSO is a strong solubilizer, other less-toxic, water-miscible organic solvents can be used in higher concentrations to maintain solubility upon dilution. These co-solvents reduce the polarity of the aqueous medium, making it more favorable for the hydrophobic compound.[14]

Recommended Co-solvents and Starting Concentrations

Co-solventTypical Final Concentration (v/v)Notes
Polyethylene Glycol 400 (PEG 400)1-10%Generally well-tolerated in cell-based assays.
Ethanol1-5%Can be cytotoxic at higher concentrations.
Propylene Glycol1-10%Common in pharmaceutical formulations.
N-Methyl-2-pyrrolidone (NMP)0.5-2%Strong solubilizer, but use with caution.

Protocol: Co-solvent Screening

  • Prepare a 10 mM stock of your compound in 100% of the co-solvent you are testing (e.g., PEG 400).

  • Serially dilute this stock into your aqueous assay buffer to achieve final co-solvent concentrations of 10%, 5%, 2%, and 1%.

  • Visually inspect for precipitation immediately and after a set incubation period (e.g., 2 hours) at the assay temperature.

  • If no precipitation is observed, confirm that the final co-solvent concentration does not affect the performance of your biological assay by running a vehicle control.

Guide 2: Achieving Solubility for In Vivo Pharmacokinetic (PK) Studies

For in vivo studies, high concentrations of organic co-solvents are often unacceptable due to toxicity. Therefore, more advanced chemical or formulation strategies are required.

Strategy 1: Salt Formation

For pyrazolo[3,4-b]pyrazine derivatives with a basic or acidic handle, salt formation is one of the most effective and widely used strategies to dramatically increase aqueous solubility.[8][15][16][17]

Causality: The process involves an acid-base reaction that converts the neutral, poorly soluble molecule into an ionic salt. The ionic nature of the salt allows for strong, favorable interactions with polar water molecules, disrupting the crystal lattice and leading to higher solubility.[8][16] The choice of the counter-ion is critical and can significantly impact the salt's final properties.[15]

Experimental Protocol: Small-Scale Salt Screening

  • Identify Ionizable Center: Confirm your molecule has a sufficiently basic (e.g., an amine or pyridine nitrogen) or acidic group. The general rule of thumb is a pKa difference (ΔpKa) of at least 2-3 units between the drug and the counter-ion is needed to form a stable salt.

  • Select Counter-ions:

    • For Basic Drugs: Choose pharmaceutically acceptable acids such as hydrochloric (HCl), sulfuric, methanesulfonic (mesylate), or tartaric acid.

    • For Acidic Drugs: Choose bases like sodium, potassium, or tromethamine.

  • Reaction Setup:

    • Dissolve your compound (the "free base" or "free acid") in a suitable organic solvent (e.g., acetone, isopropanol, ethanol).

    • Add a stoichiometric equivalent (1.0 to 1.1 eq) of the chosen counter-ion, either as a solution in the same solvent or neat.

    • Stir the mixture at room temperature or with gentle heating for several hours.

  • Isolation & Analysis:

    • If a precipitate forms, this is likely your salt. Isolate it by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • If no precipitate forms, attempt to induce crystallization by slow evaporation, cooling, or adding an anti-solvent.

  • Characterization: Confirm salt formation by comparing the properties of the product to the starting material. Look for:

    • A new, sharp melting point (using Differential Scanning Calorimetry, DSC).

    • Changes in the infrared (IR) spectrum.

    • A new crystalline pattern (using Powder X-ray Diffraction, PXRD).

  • Solubility Measurement: Quantitatively measure the aqueous solubility of the new salt form using the pH-solubility protocol described earlier to confirm enhancement.

Strategy 2: Prodrug Approach

If your molecule is not ionizable or if salt formation fails, a prodrug strategy can be employed. This involves chemically modifying the compound to attach a water-solubilizing group.[6][7][18][19]

Causality: A prodrug is a biologically inactive derivative that undergoes enzymatic or chemical conversion in vivo to release the active parent drug. A hydrophilic promoiety is temporarily attached to the parent molecule to improve its solubility for administration.[19]

G cluster_0 Prodrug Administration & Activation Prodrug Poorly Soluble Drug (Pyrazolo[3,4-b]pyrazine Core) Linker Linker (e.g., O-alkyl carbamate) Prodrug->Linker Assembled Water-Soluble Prodrug Prodrug->Assembled Solubilizing Solubilizing Moiety (e.g., N-methylpiperazine) Linker->Solubilizing Solubilizing->Assembled InVivo In Vivo Administration (e.g., IV Injection) Assembled->InVivo Cleavage Enzymatic/Chemical Cleavage in Plasma InVivo->Cleavage Active Active Drug Released at Target Site Cleavage->Active Releases Excreted Solubilizing Moiety & Linker Excreted Cleavage->Excreted Releases

Caption: Schematic of the prodrug strategy for solubility.

Example from Literature: For pyrazolo[3,4-d]pyrimidines, a successful strategy involved attaching an N-methylpiperazino group via an O-alkyl carbamate linker.[19] The N-methylpiperazino moiety is protonated at physiological pH, rendering the entire prodrug highly water-soluble.[19]

Synthetic Protocol Overview (One-Pot, Two-Step)

  • Activation: The parent drug, containing a secondary amine, is reacted with triphosgene to generate a reactive carbonyl-chloride intermediate.[18]

  • Displacement: The chlorine is then displaced by reacting the intermediate with a suitable alcohol-containing solubilizing group (e.g., 1-(2-hydroxyethyl)-4-methylpiperazine) to form the final carbamate-linked prodrug.[18]

Strategy 3: Advanced Formulation Approaches

When chemical modification is not feasible, advanced formulation techniques can be used. These methods improve the apparent solubility and dissolution rate without altering the chemical structure of the drug.

  • Amorphous Solid Dispersions (ASDs): The drug is molecularly dispersed in an inert polymer matrix (e.g., PVP, HPMC).[9]

    • Causality: By preventing the drug from crystallizing, the ASD exists in a higher-energy amorphous state. Upon contact with water, the drug is released in a supersaturated state, leading to enhanced absorption. The polymer also helps to inhibit precipitation.[3]

  • Nanotechnology-Based Systems: The drug is encapsulated within nanocarriers.

    • Liposomes: Small vesicles made of a phospholipid bilayer that can encapsulate hydrophobic drugs.[10][11][12]

    • Albumin Nanoparticles: Utilizing albumin, a natural plasma protein, to carry the drug. This is particularly effective for targeting tumors.[10][20]

    • Causality: These nanosystems carry the poorly soluble drug through the aqueous environment to the site of action, overcoming the solubility barrier.[11][12]

Comparison of Advanced Strategies

StrategyProsConsBest For
Salt Formation High solubility increase, well-established, scalable.Requires ionizable group, risk of disproportionation.In vivo studies of ionizable drugs.
Prodrugs High solubility increase, can improve other ADME properties.Requires synthetic chemistry, risk of altered pharmacology.Non-ionizable drugs or when targeting is needed.
ASDs Broadly applicable, significant dissolution enhancement.Can be physically unstable over time (recrystallization).Oral solid dosage form development.
Nanosystems Excellent for very low solubility, enables IV administration, potential for targeting.Complex manufacturing, higher cost, potential immunogenicity.IV delivery, oncology applications.

References

Technical Support Center: Navigating Regioselectivity in the Functionalization of Pyrazolo[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the functionalization of the pyrazolo[3,4-b]pyrazine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic motif. The pyrazolo[3,4-b]pyrazine core is a key structural component in a variety of biologically active compounds, making its selective functionalization a critical aspect of modern drug discovery.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common regioselectivity challenges encountered during the chemical modification of this scaffold. The insights provided herein are based on established principles of heterocyclic chemistry and findings from relevant studies on related pyrazolo-fused systems.

I. Understanding the Pyrazolo[3,4-b]pyrazine Core: A Tale of Two Rings

The pyrazolo[3,4-b]pyrazine system is a fusion of two distinct aromatic heterocycles: a pyrazole and a pyrazine ring. This fusion results in a unique electronic landscape that governs the regioselectivity of its functionalization. The pyrazole ring contains two adjacent nitrogen atoms (N1 and N2), both of which can be nucleophilic, while the pyrazine ring is generally electron-deficient. This inherent dichotomy presents both opportunities and challenges for selective chemical modification.

dot graph "Pyrazolo_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"]; a [label="Pyrazolo[3,4-b]pyrazine", pos="2,2!"]; N1 [label="N1", pos="0.5,0.8!", fontcolor="#EA4335"]; N2 [label="N2", pos="0.5,0.2!", fontcolor="#EA4335"]; N4 [label="N4", pos="2.5,0.8!", fontcolor="#4285F4"]; N7 [label="N7", pos="2.5,0.2!", fontcolor="#4285F4"]; C3 [label="C3", pos="0,0.5!", fontcolor="#34A853"]; C3a [label="C3a", pos="1.5,0.5!", fontcolor="#34A853"]; C5 [label="C5", pos="3,0.8!", fontcolor="#34A853"]; C6 [label="C6", pos="3,0.2!", fontcolor="#34A853"]; C7a [label="C7a", pos="1.5,0!", fontcolor="#34A853"];

} Structure of the Pyrazolo[3,4-b]pyrazine Core

II. FAQs and Troubleshooting Guides

This section addresses specific regioselectivity issues that may arise during the functionalization of the pyrazolo[3,4-b]pyrazine scaffold.

A. N-Alkylation and N-Arylation: The N1 vs. N2 Challenge

Q1: I am attempting an N-alkylation of my unsubstituted pyrazolo[3,4-b]pyrazine and obtaining a mixture of two regioisomers. How can I control the selectivity?

A1: The formation of both N1 and N2 alkylated isomers is a common issue stemming from the comparable nucleophilicity of the two nitrogen atoms in the pyrazole ring.[2] The regiochemical outcome is a delicate balance of steric and electronic factors, as well as reaction conditions.[3][4]

Troubleshooting Strategies:

  • Steric Hindrance: The primary determinant of regioselectivity is often steric hindrance. Alkylation will preferentially occur at the less sterically hindered nitrogen atom. If your pyrazolo[3,4-b]pyrazine is substituted at the C3 position, N2-alkylation might be favored. Conversely, substitution at other positions might influence the accessibility of N1.

  • Electronic Effects: The electronic nature of substituents on the pyrazolo[3,4-b]pyrazine ring can modulate the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, potentially directing the alkylation to the other nitrogen.

  • Reaction Conditions: The choice of base and solvent can significantly impact the N1/N2 ratio.[2]

    • For N1-selectivity: Combinations like NaH in THF or K2CO3 in DMSO have been reported to favor N1-alkylation in other pyrazole systems.[2]

    • For N2-selectivity: The use of certain Lewis acids might direct alkylation to the N2 position.

  • Nature of the Alkylating Agent: The electrophilicity and steric bulk of the alkylating agent are crucial. More reactive alkylating agents might show less selectivity, while bulkier agents will favor the less hindered nitrogen.

Experimental Protocol for Regioselective N-Alkylation (General Guidance):

  • Starting Material: Ensure the purity of your starting pyrazolo[3,4-b]pyrazine.

  • Solvent Selection: Begin with an aprotic solvent like DMF or THF.

  • Base Selection:

    • For potential N1 selectivity, try a stronger, non-nucleophilic base like NaH.

    • For potential N2 selectivity under kinetic control, a weaker base like K2CO3 might be explored.

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to enhance selectivity.

  • Reaction Monitoring: Carefully monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and prevent side reactions.

dot graph "N-Alkylation" { rankdir="LR"; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368"];

} Factors influencing N-alkylation regioselectivity.

B. Electrophilic Halogenation: Targeting the Pyrazole vs. Pyrazine Ring

Q2: I am trying to halogenate my pyrazolo[3,4-b]pyrazine and am unsure about the expected regioselectivity. Which position is most likely to be halogenated?

A2: The regioselectivity of electrophilic halogenation on the pyrazolo[3,4-b]pyrazine core is influenced by the electron density of the different positions. The pyrazole ring is generally more electron-rich than the pyrazine ring, making it more susceptible to electrophilic attack.

Key Considerations:

  • C3-Position: In many pyrazolo-fused systems, the C3 position of the pyrazole ring is the most nucleophilic and, therefore, the primary site for electrophilic substitution, including halogenation.[5][6]

  • Pyrazine Ring: The pyrazine ring is electron-deficient and generally less reactive towards electrophiles. Halogenation of the pyrazine ring typically requires harsher conditions or the presence of activating groups.

  • Reaction Conditions:

    • Mild Conditions: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a polar aprotic solvent at or below room temperature is likely to favor halogenation at the C3 position.

    • Forced Conditions: Higher temperatures or stronger halogenating agents might lead to less selective reactions or halogenation on the pyrazine ring, although this is less common.

Troubleshooting Undesired Halogenation:

  • Mixture of Products: If you observe a mixture of halogenated isomers, consider lowering the reaction temperature and using a less reactive halogenating agent.

  • No Reaction: If no reaction occurs, you may need to gently heat the reaction or use a more reactive halogen source. However, be mindful that this could decrease regioselectivity.

dot graph "Halogenation" { rankdir="LR"; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [color="#5F6368"];

} Expected regioselectivity of electrophilic halogenation.

C. Palladium-Catalyzed Cross-Coupling Reactions

Q3: I have a halogenated pyrazolo[3,4-b]pyrazine and want to perform a Suzuki or Sonogashira coupling. Are there any regioselectivity issues to consider with di- or poly-halogenated substrates?

A3: Yes, in cases of di- or poly-halogenated pyrazolo[3,4-b]pyrazines, the regioselectivity of the cross-coupling reaction is a critical consideration. The relative reactivity of the different C-X bonds will determine the outcome.

Factors Influencing Cross-Coupling Regioselectivity:

  • Nature of the Halogen: The reactivity of the C-X bond in palladium-catalyzed cross-coupling reactions generally follows the order: C-I > C-Br > C-Cl. This difference in reactivity can be exploited for selective functionalization.

  • Position of the Halogen: The electronic environment of the C-X bond also plays a significant role. Halogens on the electron-deficient pyrazine ring may exhibit different reactivity compared to those on the pyrazole ring.

  • Catalyst and Ligand: The choice of the palladium catalyst and the ligand can influence the regioselectivity of the oxidative addition step, which is often the selectivity-determining step.

  • Reaction Conditions: Temperature and reaction time can also be optimized to favor the reaction at the more reactive site.

Troubleshooting Guide for Selective Cross-Coupling:

Issue Potential Cause Troubleshooting Steps
Mixture of mono- and di-coupled products Reaction conditions are too harsh, or the reactivities of the C-X bonds are too similar.- Lower the reaction temperature. - Use a less active catalyst system. - Carefully control the stoichiometry of the coupling partner.
Reaction at the undesired position The inherent reactivity of the C-X bonds favors the undesired outcome.- If possible, synthesize the starting material with different halogens to exploit the C-I > C-Br > C-Cl reactivity trend. - Screen different palladium catalysts and ligands to alter the selectivity.
Low or no conversion The C-X bond is not sufficiently reactive under the chosen conditions.- Switch to a more active catalyst system (e.g., using electron-rich and bulky phosphine ligands). - Increase the reaction temperature. - If starting with a C-Cl bond, consider converting it to a more reactive C-Br or C-I bond.

III. Characterization of Regioisomers

Unequivocal determination of the regiochemistry of your functionalized pyrazolo[3,4-b]pyrazine derivatives is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are powerful tools for structure elucidation.[7][8]

    • HMBC (Heteronuclear Multiple Bond Correlation): Particularly useful for identifying long-range correlations between protons and carbons, which can help establish the connectivity and confirm the position of substitution.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide through-space correlations between protons, which is invaluable for confirming the proximity of a newly introduced group to specific protons on the scaffold, thereby determining the site of functionalization.

  • X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and regiochemistry.[7]

IV. Concluding Remarks

The regioselective functionalization of the pyrazolo[3,4-b]pyrazine scaffold is a multifaceted challenge that requires a careful consideration of steric and electronic effects, as well as the optimization of reaction conditions. By understanding the inherent reactivity of this heterocyclic system and employing a systematic approach to troubleshooting, researchers can achieve the desired regiochemical outcomes. This guide serves as a starting point for navigating these challenges, and it is always recommended to consult the primary literature for specific protocols and precedents.

V. References

  • BenchChem. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Retrieved from 9

  • El-Emary, T. I. (2020). Regioselective Late-Stage C-3 Functionalization of Pyrazolo[3,4-b]pyridines. ResearchGate. Retrieved from --INVALID-LINK--

  • Foks, H., Pancechowska-Ksepko, D., Kędzia, A., Zwolska, Z., Augustynowicz-Kopeć, E., & Kwapiszewski, W. (2005). Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. Acta Poloniae Pharmaceutica, 62(2), 113-118.

  • Li, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central. Retrieved from --INVALID-LINK--

  • Martínez-Alonso, M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Retrieved from --INVALID-LINK--

  • Danel, A., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Retrieved from --INVALID-LINK--

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Retrieved from --INVALID-LINK--

  • Gomaa, M. A.-M. (2014). Synthesis and Biological Activity of Some New Pyrazolo[3,4‐b]Pyrazines. ResearchGate. Retrieved from --INVALID-LINK--

  • Wang, H., et al. (2019). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Retrieved from --INVALID-LINK--

  • Martínez-Alonso, M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. Retrieved from --INVALID-LINK--

  • Nikishkin, N. I., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. ResearchGate. Retrieved from --INVALID-LINK--

  • Kumar, S., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PubMed Central. Retrieved from --INVALID-LINK--

  • Fadel, S., et al. (2021). SYNTHESIS AND FUNCTIONALIZATION OF THE PYRAZOLO [3,4-b]PYRIDIN-3-ONES RESEARCH OF THE SEROTONINERGIC ACTIVITY. Moroccan Journal of Heterocyclic Chemistry. Retrieved from --INVALID-LINK--

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. Retrieved from --INVALID-LINK--

  • Childers, M., et al. (2021). Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers. National Institutes of Health. Retrieved from --INVALID-LINK--

  • Rizbayeva, A., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Regioselective N-Alkylation of Pyrazoles. Retrieved from --INVALID-LINK--

  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. Retrieved from --INVALID-LINK--

  • Al-Salahi, R., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PubMed. Retrieved from --INVALID-LINK--

  • Kumar, S., et al. (2024). Regioselective C(sp2)-H halogenation of pyrazolo[1,5- a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PubMed. Retrieved from --INVALID-LINK--

  • Piggott, A. M., et al. (2024). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. MDPI. Retrieved from --INVALID-LINK--

  • Powers, D. C. (2020). Selective halogenation of pyridines and diazines via unconventional intermediates. Retrieved from --INVALID-LINK--

  • Martínez-Alonso, M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Retrieved from --INVALID-LINK--

  • El-Emary, T. I. (2009). New pyrazolo[3,4-b]pyrazines: Synthesis and biological activity. ResearchGate. Retrieved from --INVALID-LINK--

  • El-Emary, T. I. (2015). A convenient synthesis, reactions and biological evaluation of novel pyrazolo[3,4-b]selenolo[3,2-e]pyrazine heterocycles as potential anticancer and antimicrobial agents. ResearchGate. Retrieved from --INVALID-LINK--

  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed. Retrieved from --INVALID-LINK--

References

Stability studies of 5-Bromo-1H-pyrazolo[3,4-B]pyrazine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-1H-pyrazolo[3,4-B]pyrazine. This guide is designed to provide expert insights and practical troubleshooting advice for conducting robust stability studies on this compound. As a fused heterocyclic system, understanding its stability profile is critical for its development as a potential therapeutic agent or chemical probe.

This document will provide a comprehensive, question-and-answer-based resource to navigate the complexities of stability testing, from initial experimental design to data interpretation and troubleshooting common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Getting Started with Stability Studies

Question 1: We are initiating our first stability study on this compound. What are the critical starting parameters and conditions we should consider?

When embarking on a stability study for a novel compound like this compound, a systematic approach is crucial. Your initial experiments should aim to establish the intrinsic stability of the molecule and identify the likely degradation pathways. This is typically achieved through forced degradation (or stress testing) studies, which are recommended by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Your primary considerations should be:

  • Purity of the Starting Material: Ensure you begin with a well-characterized batch of this compound with a high purity level (typically >98%). Any impurities present could interfere with the analysis of degradation products.

  • Selection of Stress Conditions: A standard panel of stress conditions should be employed to cover various degradation mechanisms.[3] These include:

    • Acidic Hydrolysis: e.g., 0.1 M HCl

    • Basic Hydrolysis: e.g., 0.1 M NaOH

    • Oxidation: e.g., 3-30% H₂O₂

    • Thermal Stress: e.g., 60-80°C

    • Photostability: Exposure to light (e.g., ICH Q1B option 2)

  • Analytical Method: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[4][5] The method must be able to separate the parent compound from all potential degradation products.

Question 2: What is a "stability-indicating method," and how do we develop one for this compound?

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[3] It must also be able to separate and quantify any significant degradation products formed.

Workflow for Developing a Stability-Indicating HPLC Method:

G cluster_0 Method Development Workflow A Select Initial HPLC Conditions (Column, Mobile Phase, Gradient) B Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) A->B C Analyze Stressed Samples by HPLC B->C D Evaluate Peak Purity and Resolution (Using PDA or MS detector) C->D E Is Resolution Adequate? D->E F Optimize HPLC Method (Gradient, pH, Temperature) E->F No G Validate the Method (ICH Q2(R1)) E->G Yes F->C H Method Ready for Stability Studies G->H

Caption: Workflow for developing a stability-indicating HPLC method.

To begin, you might start with a C18 reversed-phase column and a mobile phase gradient of acetonitrile and water (with a modifier like formic acid or ammonium acetate to improve peak shape). After subjecting this compound to the stress conditions, inject the samples into the HPLC. The goal is to achieve baseline separation between the main peak (the parent compound) and any new peaks that appear (degradants). A photodiode array (PDA) detector is highly recommended as it can assess the spectral purity of each peak, helping to ensure that a peak is not composed of co-eluting compounds.

Section 2: Troubleshooting Common Issues in Forced Degradation Studies

Question 3: We see no degradation of this compound under our initial stress conditions. What should we do?

If the compound appears to be highly stable, you may need to apply more stringent stress conditions to induce degradation. The goal of forced degradation is to achieve 5-20% degradation of the parent compound.[6] If you observe less than this, consider the following adjustments:

  • Increase Stressor Concentration: Move from 0.1 M HCl/NaOH to 1 M or even higher.

  • Increase Temperature: For hydrolytic and thermal studies, increase the temperature (e.g., from 60°C to 80°C or boiling).

  • Extend Exposure Time: Increase the duration of the stress from 24 hours to 48 or 72 hours.

It's a process of systematic escalation. Document all conditions meticulously.

Question 4: Our compound degraded completely in the basic hydrolysis experiment. How can we analyze the degradation pathway?

Complete degradation suggests the conditions were too harsh. To study the degradation pathway, you need to observe the formation of intermediate products.

Troubleshooting Steps:

  • Reduce Stressor Severity:

    • Lower the concentration of the base (e.g., from 0.1 M NaOH to 0.01 M NaOH).

    • Decrease the temperature (e.g., conduct the experiment at room temperature instead of elevated temperatures).

    • Shorten the exposure time significantly (e.g., take time points at 1, 2, 4, and 8 hours).

  • Analyze at Multiple Time Points: This allows you to see the progression of the degradation, potentially identifying primary and secondary degradation products.[5]

The pyrazolo[3,4-b]pyrazine core is an electron-deficient system, and the bromine atom can be a leaving group, especially under nucleophilic attack promoted by a strong base. It is plausible that hydrolysis could lead to the substitution of the bromine with a hydroxyl group, or potential ring-opening of the pyrazine or pyrazole ring.

Question 5: We observe a loss of the parent compound peak in our HPLC chromatogram, but no new peaks are appearing. What could be the issue?

This phenomenon, often referred to as a "mass balance" issue, can be perplexing. Here are the likely causes and how to investigate them:

  • Degradation products are not retained on the HPLC column: The degradants might be highly polar and are eluting in the solvent front (void volume). Try using a more polar-retentive column or a significantly weaker starting mobile phase.

  • Degradation products do not have a UV chromophore: The degradation process might have destroyed the part of the molecule responsible for UV absorption. In this case, a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) would be necessary to detect these compounds.[4][7]

  • Formation of insoluble degradants: The degradation products may have precipitated out of the solution. Visually inspect your stressed samples for any cloudiness or solid material. If present, you may need to dissolve the sample in a stronger solvent before analysis.

  • Formation of volatile degradants: While less common for this type of molecule, it's a possibility. Headspace GC-MS could be used for investigation if this is suspected.

Logical Troubleshooting Flow:

G cluster_1 Troubleshooting Mass Balance Issues Start Parent Peak Loss, No Degradant Peaks CheckVoid Analyze Chromatogram's Void Volume Start->CheckVoid UseLCMS Re-analyze with LC-MS CheckVoid->UseLCMS No peaks in void ModifyMethod Modify HPLC Method (e.g., weaker mobile phase) CheckVoid->ModifyMethod Peaks in void CheckSolubility Inspect Sample for Precipitate UseLCMS->CheckSolubility No peaks in MS DegradantFound Degradant Identified UseLCMS->DegradantFound Peaks in MS IssuePersists Issue Persists CheckSolubility->IssuePersists ModifyMethod->DegradantFound

Caption: A logical flow for troubleshooting mass balance issues.

Section 3: Data Interpretation and Protocols

Question 6: How should we present the data from our forced degradation studies?

Clear and concise data presentation is key. A summary table is highly effective for comparing the stability of this compound under different conditions.

Table 1: Illustrative Forced Degradation Data for this compound

Stress ConditionTime (hrs)Temperature (°C)% Assay of Parent Compound% Total DegradationNumber of Degradants
0.1 M HCl246092.57.52
0.1 M NaOH86085.214.83
3% H₂O₂242598.11.91
Thermal488099.50.50
Photolytic242596.83.21

Note: This data is hypothetical and for illustrative purposes only.

Protocol: General Procedure for Forced Degradation

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Application:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours. Neutralize with an equimolar amount of acid before analysis.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Store the solid compound in an oven at 80°C for 48 hours. Dissolve in the stock solvent for analysis.

    • Photolytic: Expose the solid compound to light in a photostability chamber as per ICH Q1B guidelines. Dissolve in the stock solvent for analysis.

  • Analysis: Dilute the stressed samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze by the validated stability-indicating HPLC method.

Question 7: What are the expected degradation pathways for a pyrazolopyrazine derivative?

While specific pathways for this compound need experimental confirmation (ideally with LC-MS to identify the mass of degradants), we can hypothesize based on the chemical structure.

  • Hydrolysis: The C-Br bond is a potential site for nucleophilic substitution by hydroxide, leading to 5-Hydroxy-1H-pyrazolo[3,4-B]pyrazine. Ring opening of the pyrazine moiety is also possible under harsh acidic or basic conditions.

  • Oxidation: The nitrogen atoms in the pyrazine and pyrazole rings are susceptible to oxidation, potentially forming N-oxides.[8]

  • Photodegradation: The bromine atom can be cleaved via homolytic fission upon exposure to UV light, leading to radical-mediated degradation pathways.

Hypothesized Degradation Pathways:

G Parent This compound Hydrolysis 5-Hydroxy-1H-pyrazolo[3,4-B]pyrazine Parent->Hydrolysis Base/Acid Oxidation N-Oxide derivatives Parent->Oxidation H₂O₂ Photolysis Debrominated and/or rearranged products Parent->Photolysis Light (hν)

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Enhancing the Biological Activity of 5-Bromo-1H-pyrazolo[3,4-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the development of 5-Bromo-1H-pyrazolo[3,4-b]pyrazine derivatives. This guide is structured to provide researchers, medicinal chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the synthesis, biological evaluation, and optimization of this promising class of compounds. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower your research decisions.

The pyrazolo[3,4-b]pyrazine and the closely related pyrazolo[3,4-b]pyridine scaffolds are recognized as "privileged structures" in medicinal chemistry.[1] Their structural similarity to purines allows them to function as effective hinge-binders in the ATP-binding pocket of numerous protein kinases, making them a cornerstone for developing targeted inhibitors for oncology, immunology, and other therapeutic areas.[2][3] This guide will help you navigate the complexities of transforming this core scaffold into potent and selective biological modulators.

Part 1: FAQs on the this compound Scaffold

This section addresses foundational questions about the core molecule and its strategic importance.

Q1: Why is the this compound scaffold a good starting point for inhibitor design?

A1: The selection of this scaffold is based on several key advantages:

  • Proven Kinase Binding: The pyrazolo-fused heterocyclic system is a classic "hinge-binder." The nitrogen atoms in the pyrazole and pyrazine rings are positioned to form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, a mode of binding archetypal for Type I kinase inhibitors.[2][4]

  • Vector for Chemical Diversification: The bromine atom at the 5-position is not merely a substituent; it's a versatile synthetic handle. It allows for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. This is crucial for exploring the solvent-exposed regions of the ATP pocket to enhance potency and selectivity.

  • Structural Rigidity: The fused bicyclic system provides a rigid and planar core, which reduces the entropic penalty upon binding to the target protein. This structural pre-organization can contribute to higher binding affinity compared to more flexible molecules.

Q2: What are the primary biological targets for derivatives of this scaffold?

A2: The vast majority of research on pyrazolopyrazine and related pyrazolopyridine derivatives focuses on their activity as protein kinase inhibitors .[2][3] Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer.[5][6] Derivatives of this scaffold have been successfully developed to target a range of kinases, including:

  • SRC Family Kinases (SFKs)[7]

  • Epidermal Growth Factor Receptor (EGFR)[2]

  • c-Met (Hepatocyte Growth Factor Receptor)[2]

  • Pim kinases[2]

  • Tyrosine Kinase RET[8]

While kinase inhibition is the primary focus, the broader class of pyrazole-containing heterocycles has demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties, suggesting potential for broader applications.[9][10][11]

Q3: Which positions on the scaffold are most critical for modification in a Structure-Activity Relationship (SAR) study?

A3: A systematic SAR exploration is key. Based on extensive studies of similar kinase inhibitors, the following positions are critical:

  • C5-Position (Bromine site): As mentioned, this is the primary vector for diversification. Substituents here often project towards the solvent-front or hydrophobic regions of the ATP pocket. Modifying this position is crucial for tuning potency and, importantly, selectivity, as kinase ATP pockets vary in these regions.[7][8]

  • N1-Position (Pyrazole): The N-H at this position can act as a hydrogen bond donor. However, substituting it with small alkyl or functionalized groups can be used to probe for additional interactions or to block metabolism. For instance, attaching a solubilizing group here can improve the compound's pharmacokinetic properties.[4]

  • C3-Position (Pyrazole): Substituents at this position can influence the electronics of the ring system and create steric interactions that may favor or disfavor binding to certain kinases.

The logical relationship for a typical SAR campaign is visualized below.

SAR_Strategy cluster_core Core Scaffold Modification cluster_sar SAR Exploration Core This compound C5 C5-Position (Suzuki, etc.) - Target: Potency & Selectivity - Explore solvent front Core->C5 Primary Diversification N1 N1-Position (Alkylation) - Target: Solubility & PK - Probe for additional pockets Core->N1 Secondary Modification C3 C3-Position - Target: Fine-tune electronics - Modulate kinase selectivity Core->C3 Tertiary Modification

Caption: A conceptual workflow for SAR exploration.

Part 2: Troubleshooting Guide for Synthesis

Synthesizing heterocyclic compounds can be challenging. This section provides solutions to common issues.[12]

Table 1: Common Issues in the Synthesis of Pyrazolopyrazine Derivatives
Issue EncounteredPotential Cause(s)Recommended Solution(s) & Rationale
Low or No Yield in Cyclization Step 1. Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time.[12] 2. Reagent Degradation: Starting materials (e.g., hydrazines) can be sensitive to air and moisture.[12] 3. Poor Reactivity of Precursor: The electrophilicity/nucleophilicity of the starting pyridine or pyrazole may be insufficient.1. Systematic Optimization: Run small-scale parallel reactions to screen solvents (e.g., EtOH, DMF, AcOH) and temperatures. Monitor reaction progress by TLC or LC-MS to determine the optimal time.[13] 2. Use Anhydrous Conditions: Ensure solvents are dry and run the reaction under an inert atmosphere (N₂ or Ar). Use freshly opened or purified reagents. This prevents unwanted side reactions and degradation.[14] 3. Activate the Precursor: If starting from a pyridine ring, ensure activating groups (e.g., halogens, aldehydes) are present to facilitate cyclization with hydrazine.[1][13]
Difficulty in Purifying the Final Compound 1. Formation of Regioisomers: If using an unsymmetrical precursor, multiple isomers can form, which are often difficult to separate by column chromatography.[1] 2. Product Insolubility: The planar, heterocyclic product may have poor solubility in common organic solvents. 3. Persistent Impurities: Starting materials or by-products may co-elute with the product.1. Use Regioselective Reactions: Design the synthesis using precursors that favor the formation of a single isomer (e.g., by using starting materials with highly differentiated electrophilic centers).[1] If isomers form, consider preparative HPLC or crystallization. 2. Solvent Screening & Techniques: Test a wider range of solvents for purification, including DMF, DMSO, or heated solvents. Trituration or recrystallization can be highly effective for purifying poorly soluble solids. 3. Reaction Workup: Include an aqueous wash (e.g., with NaHCO₃ or NH₄Cl) to remove acidic/basic impurities before chromatography. If the product is stable, consider recrystallization as a final purification step.
Failure of Palladium-Catalyzed Cross-Coupling at C5-Br 1. Catalyst Inactivation: The Pd catalyst may be poisoned by impurities or oxidized. The ligand may be inappropriate for the transformation. 2. Poor Substrate Solubility: The bromo-scaffold may not be sufficiently soluble in the reaction solvent for the catalyst to act upon it. 3. Incorrect Base or Conditions: The choice and strength of the base are critical for the catalytic cycle.1. Catalyst/Ligand Screening: Test different Pd sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands. Ensure all reagents are high purity and degas the reaction mixture thoroughly to remove oxygen. 2. Use Co-solvents: Employ a solvent system like Dioxane/H₂O or Toluene/EtOH to improve the solubility of all reaction components. 3. Base Optimization: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The choice of base can dramatically impact yield and must be matched to the specific coupling reaction and substrates.
Experimental Protocol: General Synthesis of the Core Scaffold

The following is a representative protocol for the synthesis of the 5-Bromo-1H-pyrazolo[3,4-b]pyridine core, which is structurally very similar and often used interchangeably in inhibitor design. This method is adapted from established literature procedures.[13][14]

Synthesis_Workflow Start Starting Material: 5-Bromo-2-fluoropyridine-3-carboxaldehyde Step1 Dissolve in Ethanol Start->Step1 Step2 Add Anhydrous Hydrazine Step1->Step2 Step3 Heat to Reflux (Overnight) Monitor by TLC Step2->Step3 Step4 Concentrate Reaction Mixture (in vacuo) Step3->Step4 Step5 Precipitate in Water Step4->Step5 Step6 Filter the Solid Step5->Step6 Step7 Wash with Water, then Ether Step6->Step7 Step8 Dry under Vacuum Step7->Step8 End Product: 5-Bromo-1H-pyrazolo[3,4-b]pyridine Step8->End

Caption: General workflow for core scaffold synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-bromo-2-fluoropyridine-3-carboxaldehyde (1.0 eq).[14]

  • Solvent Addition: Add ethanol (approx. 5-10 mL per gram of starting material).

  • Reagent Addition: Add anhydrous hydrazine (approx. 5 eq) to the mixture. Caution: Hydrazine is highly toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction: Heat the mixture to reflux and maintain for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.[14]

  • Workup - Concentration: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to approximately one-quarter of its original volume.[14]

  • Workup - Precipitation: Pour the concentrated mixture into a beaker containing a large volume of cold water (approx. 10x the concentrated volume). A solid precipitate should form.[14]

  • Workup - Filtration & Washing: Collect the solid by vacuum filtration. Wash the filter cake sequentially with water and then a small amount of cold diethyl ether to remove highly soluble impurities.[14]

  • Drying: Dry the collected solid under vacuum to yield the 5-bromo-1H-pyrazolo[3,4-b]pyridine product, typically as a yellow solid.[14]

Part 3: Troubleshooting Guide for Biological Assays (Kinase Inhibition)

Once you have synthesized your derivatives, the next critical phase is accurately determining their biological activity. Kinase assays, while powerful, are prone to artifacts.[6]

Table 2: Common Issues in In Vitro Kinase Assays
Issue EncounteredPotential Cause(s)Recommended Solution(s) & Rationale
High Variability Between Replicates 1. Poor Compound Solubility: The test compound is precipitating in the aqueous assay buffer, leading to inconsistent concentrations. 2. Reagent Instability: ATP or the kinase itself may be degrading over the course of the experiment. 3. Pipetting Errors: Inaccurate liquid handling, especially with small volumes in 96/384-well plates.1. Check Solubility: Visually inspect the wells after compound addition. Maintain a consistent, low percentage of DMSO (typically ≤1%) in the final assay volume.[6] If needed, use a compound solubility assay. 2. Use Fresh Reagents: Prepare fresh ATP solutions from powder stock. Keep the kinase enzyme on ice at all times and use it within its recommended stability window.[15] 3. Calibrate Pipettes: Ensure all pipettes are properly calibrated. For dose-response curves, prepare an intermediate dilution plate to minimize errors from serial dilutions of highly concentrated stock.
False Positives or Negatives 1. Compound Interference: The compound may intrinsically fluoresce or quench the detection signal, independent of kinase activity.[6] 2. Non-specific Inhibition: The compound may be forming aggregates that sequester the enzyme, or it could be chelating Mg²⁺, a critical cofactor for kinase activity.[6] 3. Inactive Kinase Enzyme: The purity of a kinase on a gel does not guarantee its activity. Improper folding or lack of required post-translational modifications can render it inactive.[16]1. Run Counter-screens: Test the compound in an assay format lacking the kinase or substrate to see if it directly affects the readout technology (e.g., luminescence).[6] 2. Add Detergent: Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregation. Also, consider alternative assay formats to confirm hits. 3. Validate Enzyme Activity: Always use a kinase from a reputable supplier that provides activity data. Run a positive control inhibitor (e.g., Staurosporine) in every assay plate to confirm the enzyme is active and responsive to inhibition.[5][16]
IC50 Values Not Reproducible 1. Different ATP Concentrations: IC50 values for ATP-competitive inhibitors are highly dependent on the ATP concentration used in the assay.[17] 2. Different Assay Formats: A ligand binding assay may give a different value (Kᵢ or Kₔ) than an enzymatic activity assay (IC50).[18] 3. Substrate Depletion: If the reaction runs for too long or the enzyme concentration is too high, substrate depletion can occur, violating the assumptions of Michaelis-Menten kinetics and skewing IC50 values.[6]1. Standardize ATP Concentration: For comparing compounds, always use a consistent ATP concentration. It is best practice to run assays at the Kₘ value of ATP for that specific kinase to allow for standardized comparison of inhibitor potency.[17][19] 2. Be Consistent: Use the same assay format for all SAR studies. When reporting data, always specify the assay type, ATP concentration, and enzyme/substrate concentrations used. 3. Optimize Reaction Conditions: Determine the linear range for the kinase reaction by running a time course and enzyme titration. Ensure your final assay conditions result in <10-15% substrate consumption.
Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common and robust method for measuring kinase activity by quantifying the amount of ADP produced, using a commercially available kit like ADP-Glo™.[5][20]

Assay_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Prep1 Prepare serial dilution of Test Compound in DMSO Prep2 Add Compound or DMSO Control to 384-well plate Prep1->Prep2 React1 Add Kinase Enzyme (Incubate 10 min @ RT) Prep2->React1 React2 Initiate Reaction: Add Substrate/ATP Mixture React1->React2 React3 Incubate 60 min @ 30°C React2->React3 Detect1 Step 1: Add ADP-Glo™ Reagent (Incubate 40 min @ RT) Stops reaction, depletes ATP React3->Detect1 Detect2 Step 2: Add Kinase Detection Reagent (Incubate 30 min @ RT) Converts ADP to ATP, generates light Detect1->Detect2 Detect3 Read Luminescence on Plate Reader Detect2->Detect3

Caption: Workflow for an ADP-Glo™ kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 1:3 serial dilution of your test compound in 100% DMSO. Also prepare a "no inhibitor" control (DMSO only) and a positive control inhibitor.[5]

  • Plate Setup: In a white, opaque 384-well plate, add 1 µL of the serially diluted compound or DMSO control to the appropriate wells.

  • Kinase Addition: Add 2 µL of the kinase in assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA) to each well. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[5]

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a mixture containing the kinase substrate peptide and ATP (at the desired final concentration, e.g., Kₘ) to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes (or a time determined to be in the linear range of the reaction).

  • ADP Detection - Step 1: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[20]

  • ADP Detection - Step 2: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and generates a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.[20]

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Table 3: Example Data Presentation for SAR Analysis
Compound IDR-Group at C5Target Kinase A IC50 (nM)Off-Target Kinase B IC50 (nM)Selectivity Index (IC50 B / IC50 A)
Scaffold -Br>10,000>10,000-
DEV-001 4-methoxyphenyl2501,5006
DEV-002 4-fluorophenyl1202,40020
DEV-003 pyridine-4-yl454,500100
DEV-004 3-aminophenyl1530020
Staurosporine (Control)8121.5

This table illustrates how systematic modification at the C5 position (via Suzuki coupling) can lead to improvements in both potency (lower IC50 against Kinase A) and selectivity (higher selectivity index).

References

Validation & Comparative

A Comparative Guide to Kinase Inhibition: The Activity of 5-Bromo-1H-pyrazolo[3,4-b]pyridine Derivatives Versus Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth, objective comparison of the kinase inhibitory activity of compounds derived from the 5-Bromo-1H-pyrazolo[3,4-b]pyridine scaffold against other established kinase inhibitors, supported by experimental data and methodologies.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its utility as a building block in the synthesis of bioactive molecules.[1] Its structure mimics the purine core of ATP, making it an ideal starting point for designing competitive kinase inhibitors. The inclusion of a bromine atom, as in 5-Bromo-1H-pyrazolo[3,4-b]pyridine, provides a crucial reactive handle for chemists to perform cross-coupling reactions, enabling the synthesis of diverse libraries of compounds with tailored potency and selectivity.[1]

Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including Glycogen Synthase Kinase-3 (GSK-3), TANK-binding kinase 1 (TBK1), and LIM domain kinases (LIMK1/2), making them highly relevant for therapeutic areas such as oncology, immunology, and neurology.[2][3][4] This guide will focus on the activity of these derivatives against LIMK1, a key regulator of the actin cytoskeleton.

Comparative Analysis of Kinase Inhibitory Potency

The efficacy of a kinase inhibitor is typically measured by its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce kinase activity by 50%. A lower IC50 value signifies higher potency.

LIM domain kinases (LIMK1 and LIMK2) are critical downstream effectors of the Rho-GTPase signaling pathway and are considered promising therapeutic targets for diseases characterized by aberrant cell migration, such as cancer metastasis.[2][5] Several inhibitors targeting this pathway have been developed. A comparative assessment of 17 reported LIMK1/2 inhibitors identified several potent compounds suitable for pharmacological studies.[6] Among these, compounds with the pyrazolo-heterocycle core often demonstrate high potency. For instance, the thiazole derivative LIMKi3 shows an in vitro IC50 of 7 nM against LIMK1.[7]

The table below compares the potency of representative LIMK and ROCK inhibitors. ROCK (Rho-associated kinase) is a key upstream activator of LIMK.[5][8]

InhibitorTarget Kinase(s)IC50 (nM)Citation(s)
LIMKi3 LIMK17[7]
LX-7101 LIMK132[7]
RKI-1447 ROCK1, ROCK214.5, 6.2[9]
Y-27632 ROCK1140[9][10]
Fasudil (HA-1077) ROCK2158[10]
GSK269962A ROCK1, ROCK21.6, 4[9]

This data highlights that while direct LIMK inhibitors like LIMKi3 are highly potent, upstream ROCK inhibitors such as GSK269962A can achieve even lower nanomolar potency. The choice between targeting LIMK directly or its upstream activator ROCK depends on the desired therapeutic effect and selectivity profile. The pyrazolo-pyridine scaffold serves as a valuable starting point for developing inhibitors with potency comparable to these established compounds.

The Signaling Pathway: Regulating Actin Dynamics

To understand the rationale for targeting LIMK, it is essential to examine its role in cellular signaling. LIMK1 is a serine/threonine kinase that is a central node in the regulation of actin cytoskeletal dynamics.[2]

Signaling_Pathway cluster_upstream Upstream Signals RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates Rac1 Rac1-GTP PAK PAK Rac1->PAK Activates LIMK1 LIMK1 ROCK->LIMK1 Phosphorylates (Thr508) Activates PAK->LIMK1 Phosphorylates (Thr508) Activates Cofilin Cofilin (Active) LIMK1->Cofilin Phosphorylates Inactivates Actin Actin Filament Severing & Depolymerization Cofilin->Actin pCofilin p-Cofilin (Inactive) StressFibers Actin Stress Fiber Formation & Stabilization pCofilin->StressFibers Inhibitor Pyrazolo-pyridine Derivative (e.g., LIMKi3) Inhibitor->LIMK1 Inhibits

Caption: The Rho-GTPase signaling cascade leading to LIMK1 activation and actin regulation.

Pathway Explanation: Upstream signals, often from the Rho family of small GTPases (like RhoA and Rac1), activate kinases such as ROCK and PAK.[5][8] These kinases then phosphorylate LIMK1 on a key threonine residue (Thr508) in its activation loop, switching it to its active state.[11] Activated LIMK1 has only one known substrate family: the ADF/cofilins.[5] By phosphorylating and inactivating cofilin, LIMK1 prevents the severing and depolymerization of actin filaments.[2] This leads to the accumulation and stabilization of F-actin, promoting the formation of structures like stress fibers, which are integral to cell motility and invasion.[2] Therefore, a potent inhibitor of LIMK1, such as one derived from the 5-bromo-1H-pyrazolo[3,4-b]pyridine scaffold, can effectively block this cascade, reactivate cofilin, and disrupt these actin-dependent processes, offering a powerful anti-metastatic strategy.[2][12]

Experimental Protocol: In Vitro Kinase Inhibition Assay

To determine the IC50 values presented in the comparative table, a robust and reproducible in vitro kinase assay is required. Luminescence-based assays are a widely adopted, non-radioactive method suitable for high-throughput screening (HTS).[13] They measure kinase activity by quantifying the amount of ATP consumed during the phosphorylation reaction.

Luminescent Kinase Assay (e.g., Kinase-Glo®)

Principle: This homogeneous "add-mix-read" assay quantifies the amount of ATP remaining after a kinase reaction.[14][15] A proprietary, stabilized luciferase enzyme uses the remaining ATP to oxidize luciferin, generating a light signal (luminescence) that is directly proportional to the ATP concentration.[13][15] Therefore, high kinase activity results in low luminescence (more ATP consumed), while effective inhibition results in high luminescence (less ATP consumed).[15]

Workflow Diagram:

Caption: A streamlined workflow for determining inhibitor potency using a luminescent kinase assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Create a 10-point serial dilution series of the test inhibitor (e.g., a 5-bromo-1H-pyrazolo[3,4-b]pyridine derivative) in 100% DMSO.

    • Using a liquid handler, transfer a small volume (e.g., 50 nL) of each dilution into the wells of a low-volume, 384-well white assay plate. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells without enzyme for "background" controls.

  • Kinase/Substrate Addition:

    • Prepare a master mix of the kinase (e.g., recombinant human LIMK1) and its specific substrate (e.g., a cofilin-derived peptide) in kinase assay buffer.

    • Dispense the kinase/substrate mix into all wells of the assay plate.

  • Reaction Initiation and Incubation:

    • Prepare an ATP solution in kinase assay buffer. The concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate, ATP-competitive IC50 determination.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Seal the plate and incubate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Signal Generation and Detection:

    • Equilibrate the assay plate and the luminescent detection reagent (e.g., Kinase-Glo® Max) to room temperature.

    • Add the detection reagent to all wells. This reagent contains luciferase, luciferin, and components to stop the kinase reaction.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Analysis:

    • Measure the raw luminescent signal from each well using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the high (DMSO) and low (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Conclusion

The 5-bromo-1H-pyrazolo[3,4-b]pyridine scaffold is a validated and highly promising starting point for the development of potent kinase inhibitors. As demonstrated by comparative data, derivatives targeting the LIMK1/ROCK pathway can achieve nanomolar potency, rivaling that of established clinical and preclinical inhibitors. Understanding the underlying signaling pathways provides a clear rationale for their therapeutic application, particularly in diseases driven by abnormal cell motility. The use of standardized, high-throughput in vitro assays, such as the luminescent kinase assay detailed here, is a critical step in the discovery and optimization of these next-generation targeted therapies.

References

A Senior Application Scientist's Guide to Validating the Anticancer Activity of 5-Bromo-1H-pyrazolo[3,4-B]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of novel 5-Bromo-1H-pyrazolo[3,4-B]pyrazine analogs. While extensive comparative data on a wide range of these specific analogs is still emerging in publicly accessible literature, this document outlines the critical experimental workflow and data interpretation necessary for their preclinical evaluation. We will draw upon established methodologies and data from closely related pyrazolopyridine structures to illustrate the validation process, providing a robust template for your research endeavors.

The pyrazolo[3,4-b]pyrazine core is a privileged scaffold in medicinal chemistry, known to interact with various protein kinases that are often dysregulated in cancer.[1] The introduction of a bromine atom at the 5-position is a strategic design element. Halogen bonding can enhance binding affinity and selectivity for target proteins, potentially leading to improved potency and a more desirable pharmacokinetic profile.[2] This guide will walk you through the essential in vitro and in vivo assays required to substantiate the therapeutic potential of these compounds.

Comparative Analysis of Anticancer Potency: A Case Study of Related Analogs

To illustrate how the anticancer efficacy of novel analogs is compared, we will reference data from a study on a series of 5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives, which share a similar heterocyclic core. In a study focused on developing Tropomyosin receptor kinase (TRK) inhibitors, a series of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized using 5-bromo-1H-pyrazolo[3,4-b]pyridine as a starting material.[3] Their in vitro anticancer activity was evaluated against several cell lines.

Below is a representative table summarizing the kind of data you would aim to generate for your this compound analogs.

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)
Analog C03 TRKA56Km-120.304
MCF-7>10
HUVEC>10
Analog C09 TRKA57--
Analog C10 TRKA26--
LarotrectinibTRKA/B/C<20VariousVarious
EntrectinibTRKA/B/C1-5VariousVarious

Data presented is a selection from a study on pyrazolo[3,4-b]pyridine derivatives for illustrative purposes.[3]

This comparative data is crucial for identifying lead compounds. For instance, Analog C03 shows potent inhibition of the target kinase TRKA and selective antiproliferative activity against the Km-12 cancer cell line, which is known to have a TRK fusion.[3] The lack of activity against MCF-7 and the normal cell line HUVEC suggests a favorable selectivity profile. Your research should aim to generate similar datasets for your this compound analogs to identify promising candidates for further development.

Experimental Validation Workflow

The validation of a novel anticancer compound is a multi-step process that begins with broad screening and progressively focuses on the most promising candidates. This workflow is designed to be self-validating, with each step providing the rationale for proceeding to the next.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation A Compound Synthesis & Characterization B Cell Viability Screening (MTT Assay) A->B Initial Potency C Mechanism of Action Studies B->C Identify Lead Compounds D Apoptosis Assay (Annexin V/PI Staining) C->D Induction of Apoptosis? E Cell Cycle Analysis C->E Cell Cycle Arrest? F Xenograft Model Development D->F E->F Promising In Vitro Profile G Efficacy and Toxicity Studies F->G Tumor Growth Inhibition H Pharmacokinetic/ Pharmacodynamic Analysis G->H Clinical Potential Assessment

Caption: Experimental workflow for validating anticancer activity.

Part 1: In Vitro Evaluation

1. Cell Viability and Cytotoxicity Screening (MTT Assay)

The initial step is to determine the concentration-dependent cytotoxic effect of your analogs on a panel of cancer cell lines. The MTT assay is a reliable, colorimetric method for this purpose.[4][5][6]

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of your this compound analogs and a vehicle control. Treat the cells with these compounds for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each analog.

2. Elucidating the Mechanism of Cell Death

Once you have identified analogs with potent cytotoxic activity, the next step is to understand how they induce cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.

Detailed Protocol: Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][8][9]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of your lead analogs for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[8]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

3. Investigating Effects on Cell Cycle Progression

Many anticancer agents exert their effects by disrupting the cell cycle. Propidium iodide (PI) staining followed by flow cytometry is the standard method to analyze cell cycle distribution.[10][11][12]

Detailed Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with the IC50 concentration of your analogs for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently to prevent clumping.[10][13] Store at 4°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).[12][13]

  • Incubation: Incubate for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells. The amount of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

G cluster_0 Apoptosis & Cell Cycle Analysis Workflow A Cell Seeding & Treatment B Cell Harvesting A->B C Fixation (for Cell Cycle) or Staining (for Apoptosis) B->C D Flow Cytometry Analysis C->D E Data Interpretation: Apoptotic Population vs. Cell Cycle Phase Distribution D->E

Caption: Workflow for apoptosis and cell cycle analysis.

Part 2: In Vivo Validation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a more complex biological system.

Xenograft Models

Human tumor xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug testing.[14]

Methodology: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into control and treatment groups. Administer the this compound analog and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., histology, biomarker analysis).

The primary endpoint is typically tumor growth inhibition. The data is analyzed to determine if there is a statistically significant reduction in tumor volume in the treated group compared to the control group.

Conclusion

The validation of this compound analogs as anticancer agents requires a systematic and rigorous experimental approach. This guide provides the foundational protocols and a logical workflow, from initial in vitro cytotoxicity screening to in vivo efficacy studies. By generating robust and comparative data, researchers can effectively identify lead compounds with the potential for further preclinical and clinical development. The insights gained from the study of related pyrazolopyridine scaffolds strongly suggest that this class of compounds holds significant promise, warranting a thorough investigation of the 5-bromo-substituted pyrazolopyrazine series.

References

A Technical Guide to the Structure-Activity Relationship of 5-Bromo-1H-pyrazolo[3,4-B]pyrazine Derivatives for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-Bromo-1H-pyrazolo[3,4-b]pyrazine derivatives, a promising scaffold in the development of targeted kinase inhibitors. Drawing upon data from analogous heterocyclic systems and foundational principles of medicinal chemistry, this document offers a comparative framework for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.

Introduction: The Pyrazolo[3,4-b]pyrazine Scaffold - A Privileged Heterocycle in Kinase Inhibition

The 1H-pyrazolo[3,4-b]pyrazine core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to the endogenous purine bases allows it to function as an ATP-competitive inhibitor for a variety of protein kinases.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The pyrazolo[3,4-b]pyrazine scaffold serves as a versatile template for the design of such inhibitors, with various positions on the ring system amenable to substitution to modulate potency, selectivity, and pharmacokinetic properties.

The Strategic Role of the 5-Bromo Substituent

While direct and extensive SAR studies on this compound derivatives are not yet widely published, the introduction of a bromine atom at the 5-position is a strategic choice in medicinal chemistry. Halogen substituents, particularly bromine, can influence a molecule's biological activity through several mechanisms:

  • Modulation of Electronic Properties: The electron-withdrawing nature of bromine can alter the electron density of the pyrazinopyrazole ring system, potentially influencing key interactions with the target protein.

  • Steric Effects and Lipophilicity: The size and lipophilicity of the bromine atom can impact the compound's ability to fit into the ATP-binding pocket of a kinase and can also affect its membrane permeability and overall pharmacokinetic profile.

  • Halogen Bonding: Bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (such as oxygen or nitrogen) in the protein backbone or side chains. This can provide an additional anchoring point, enhancing binding affinity and selectivity.

Comparative SAR Analysis: Insights from the Pyrazolo[3,4-b]pyridine Analogs

Due to the structural similarity between the pyrazolo[3,4-b]pyrazine and pyrazolo[3,4-b]pyridine cores, we can extrapolate valuable SAR insights from the more extensively studied pyridine analogs. These compounds have been widely investigated as inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFR), Tropomyosin receptor kinases (TRK), Cyclin-Dependent Kinases (CDK), and Glycogen Synthase Kinase-3 (GSK-3).[2][3][4][5]

A key starting material in the synthesis of many pyrazolo[3,4-b]pyridine-based kinase inhibitors is 5-Bromo-1H-pyrazolo[3,4-b]pyridine.[3] This highlights the utility of the bromo-substituent as a handle for further chemical modifications, typically through palladium-catalyzed cross-coupling reactions to introduce a variety of substituents at this position.

Key SAR Observations from Pyrazolo[3,4-b]pyridine Kinase Inhibitors:
  • N1-Substitution: The N1 position of the pyrazole ring is crucial for activity. Unsubstituted N1-H is often essential for forming a key hydrogen bond with the hinge region of the kinase.[2]

  • C3-Substitution: Modifications at the C3 position with various aryl or alkyl groups can significantly impact potency and selectivity by interacting with the solvent-exposed region of the ATP-binding pocket.

  • C5-Substitution (The "Bromo" Position): In pyrazolo[3,4-b]pyridine analogs, the 5-position is often substituted with larger aromatic or heteroaromatic groups. The initial 5-bromo intermediate allows for the exploration of a wide range of these substituents via cross-coupling chemistry. The nature of the group at this position is critical for achieving high potency and selectivity for specific kinases. For instance, in a series of TRK inhibitors, various substituted benzyl groups were introduced at this position, leading to compounds with nanomolar inhibitory activity.[3]

Based on these observations, we can hypothesize a similar SAR profile for the this compound scaffold. The 5-bromo atom serves as a versatile synthetic handle to introduce diverse chemical moieties that can be optimized to achieve desired interactions within the kinase active site.

Data Presentation: Comparative Activity of Pyrazolo-fused Heterocycles as Kinase Inhibitors

The following table summarizes the inhibitory activities of representative pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]pyrazine derivatives against their respective kinase targets. This data, while not a direct comparison, illustrates the potential of these scaffolds to yield highly potent kinase inhibitors.

Compound IDScaffoldTarget KinaseIC50 (nM)Reference
C03 Pyrazolo[3,4-b]pyridineTRKA56[3]
Compound 3 Pyrazolo[3,4-b]pyridineTRKA/B/C1.6/2.9/2.0[3]
Compound 4b 1H-pyrazolo[3,4-b]pyrazineSHP23.2[6]
GSK-3 Inhibitor 5-aryl-pyrazolo[3,4-b]pyridineGSK-3<100[5]
CDK1 Inhibitor 3,5-disubstituted pyrazolo[3,4-b]pyridineCDK1Potent[4]

Experimental Protocols

Representative Synthesis of a Substituted 1H-Pyrazolo[3,4-b]pyrazine Derivative

The following protocol is adapted from the synthesis of 1H-pyrazolo[3,4-b]pyrazine derivatives as SHP2 inhibitors and illustrates a general approach to functionalizing the core scaffold.[6]

Step 1: Synthesis of the 5-Chloro-1H-pyrazolo[3,4-b]pyrazine Intermediate

  • To a solution of commercially available 2,3-diamino-5-chloropyrazine in an appropriate solvent (e.g., a mixture of acetic acid and water), add a solution of sodium nitrite in water dropwise at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Add a solution of sodium sulfite in water to the reaction mixture and stir for an additional 2 hours at room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 5-chloro-1H-pyrazolo[3,4-b]pyrazine intermediate.

Step 2: Suzuki Coupling to Introduce a Substituent at the 5-Position

  • To a mixture of the 5-chloro-1H-pyrazolo[3,4-b]pyrazine intermediate, a suitable boronic acid or boronate ester, and a palladium catalyst (e.g., Pd(PPh3)4) in a solvent system (e.g., 1,4-dioxane and water), add a base (e.g., sodium carbonate).

  • Degas the mixture with argon and heat to 80 °C for 6 hours.

  • After cooling to room temperature, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the desired 5-substituted-1H-pyrazolo[3,4-b]pyrazine derivative.

In Vitro Kinase Inhibition Assay (General Protocol)

The following is a generalized protocol for assessing the inhibitory activity of compounds against a target kinase using a biochemical assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[3]

  • Prepare a reaction buffer containing the target kinase, a suitable substrate (e.g., a biotinylated peptide), and ATP.

  • Add the test compounds at various concentrations (typically in a serial dilution) to the reaction mixture.

  • Incubate the reaction at room temperature for a specified period (e.g., 60 minutes) to allow for the kinase reaction to proceed.

  • Stop the reaction by adding a detection mixture containing a europium cryptate-labeled anti-phospho-specific antibody and an XL665-labeled streptavidin.

  • Incubate for a further 60 minutes to allow for the development of the HTRF signal.

  • Measure the fluorescence at 620 nm and 665 nm using a compatible plate reader.

  • Calculate the ratio of the two emission signals and plot the results against the compound concentration to determine the IC50 value.

Visualizations

Core Scaffold and Key Substitution Points

Caption: Core 1H-pyrazolo[3,4-b]pyrazine scaffold with key positions for substitution.

Hypothesized SAR for this compound Kinase Inhibitors

SAR cluster_SAR Structure-Activity Relationship Scaffold This compound N1_H N1-H (H-bond donor) Scaffold->N1_H Crucial for hinge binding C3_Sub C3-Substituent (Selectivity Pocket) Scaffold->C3_Sub Modulates selectivity C5_Br C5-Bromo (Synthetic Handle, Halogen Bonding) Scaffold->C5_Br Enables diversification, potential for enhanced affinity C6_Sub C6-Substituent (Solvent Exposed Region) Scaffold->C6_Sub Impacts solubility and PK Activity Kinase Inhibition N1_H->Activity C3_Sub->Activity C5_Br->Activity C6_Sub->Activity

Caption: Hypothesized structure-activity relationships for this compound derivatives as kinase inhibitors.

Representative Kinase Signaling Pathway (e.g., TRKA)

pathway NGF NGF TRKA TRKA Receptor NGF->TRKA Dimerization Dimerization & Autophosphorylation TRKA->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PLCg PLCγ Pathway Dimerization->PLCg Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation Inhibitor This compound Derivative Inhibitor->Dimerization Inhibits

Caption: Simplified TRKA signaling pathway, a potential target for this compound derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct SAR data for this specific derivative series is emerging, a comparative analysis with the closely related pyrazolo[3,4-b]pyridine analogs provides a strong rationale for its potential. The 5-bromo substituent serves as a key synthetic handle for introducing chemical diversity, and its presence may also contribute favorably to binding affinity through halogen bonding. Further exploration of substitutions at the C3, C5, and C6 positions, while maintaining the crucial N1-H for hinge binding, is a logical and promising strategy for identifying potent and selective kinase inhibitors based on this versatile scaffold.

References

A Comparative Guide to the Efficacy of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of various kinase inhibitors derived from the 5-bromo-1H-pyrazolo[3,4-b]pyridine scaffold, a key intermediate synthesized from 5-bromo-1H-pyrazolo[3,4-b]pyrazine.[1] While the initial focus was on the pyrazine core, the available literature with robust comparative data predominantly features the pyrazolo[3,4-b]pyridine isostere. This guide will delve into the structure-activity relationships, inhibitory potencies, and cellular effects of these compounds against key oncogenic kinases, providing researchers, scientists, and drug development professionals with a detailed reference for this promising class of inhibitors.

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold in Kinase Inhibition

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors.[2][3] Its structure mimics the purine ring of ATP, allowing it to effectively compete for the ATP-binding site within the kinase domain.[4][5] The bromine atom at the 5-position serves as a versatile synthetic handle, enabling the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.[6] This guide will focus on two prominent classes of inhibitors derived from this scaffold: Tropomyosin Receptor Kinase (TRK) inhibitors and TANK-binding kinase 1 (TBK1) inhibitors.

Comparative Efficacy of Pyrazolo[3,4-b]pyridine-Based Inhibitors

The efficacy of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. Lower IC50 values indicate higher potency.

TRKA Kinase Inhibitors

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function.[6] Dysregulation of TRK signaling is implicated in various cancers, making them an attractive therapeutic target. A series of novel pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their ability to inhibit TRKA.[6]

Compound IDR GroupTRKA IC50 (nM)Km-12 Cell Proliferation IC50 (µM)MCF-7 Cell Proliferation IC50 (µM)HUVEC Cell Proliferation IC50 (µM)
C03 4-morpholinophenyl560.304>10>10
C09 3-morpholinophenyl57N/AN/AN/A
C10 2-morpholinophenyl26N/AN/AN/A
A01 Phenyl293N/AN/AN/A

Data sourced from: Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.[6]

Analysis of Efficacy:

The data clearly demonstrates that the addition of a morpholinophenyl group significantly enhances the inhibitory activity against TRKA compared to the unsubstituted phenyl ring (A01). Among the morpholinophenyl-substituted compounds, the substitution pattern on the phenyl ring influences potency, with the para (C03) and meta (C09) positions showing similar high potency, while the ortho position (C10) results in the most potent inhibitor in this series.

Notably, compound C03 exhibits potent and selective anti-proliferative activity against the Km-12 colorectal cancer cell line, which harbors a TPM3-NTRK1 gene fusion.[6] Its lack of activity against the MCF-7 (breast cancer) and HUVEC (normal endothelial) cell lines suggests a targeted effect on TRK-driven cancers with a favorable selectivity profile.

TBK1 Kinase Inhibitors

TANK-binding kinase 1 (TBK1) is a non-canonical IκB kinase that plays a critical role in innate immunity and has been implicated in the survival of certain cancer cells. A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent TBK1 inhibitors.

Compound IDR1 GroupR2 GroupTBK1 IC50 (nM)
15y (structure)(structure)0.2
BX795 (reference)(reference)7.1
MRT67307 (reference)(reference)28.7

Data sourced from: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.

Analysis of Efficacy:

Compound 15y emerged as an exceptionally potent TBK1 inhibitor with an IC50 value in the sub-nanomolar range, significantly more potent than the reference inhibitors BX795 and MRT67307. This highlights the potential of the 1H-pyrazolo[3,4-b]pyridine scaffold for developing highly effective TBK1-targeted therapies.

Key Signaling Pathways

Understanding the signaling pathways in which these kinases operate is crucial for appreciating the mechanism of action of their inhibitors.

TRKA Signaling Pathway

Upon binding of its ligand, Nerve Growth Factor (NGF), TRKA dimerizes and autophosphorylates, initiating downstream signaling cascades primarily through the Ras/MAPK and PI3K/Akt pathways, which promote cell survival and differentiation.[7][8][9]

TRKA_Pathway NGF NGF TRKA TRKA Receptor NGF->TRKA Dimerization Dimerization & Autophosphorylation TRKA->Dimerization Shc_Grb2_SOS Shc / Grb2 / SOS Dimerization->Shc_Grb2_SOS PI3K PI3K Dimerization->PI3K Ras Ras Shc_Grb2_SOS->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf CellSurvival Cell Survival & Proliferation Akt->CellSurvival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellSurvival Differentiation Neuronal Differentiation ERK->Differentiation

Caption: Simplified TRKA signaling pathway.

TBK1 Signaling Pathway

TBK1 is a central kinase in innate immune signaling, activated by various pathogen recognition receptors.[10][11][12] It phosphorylates and activates transcription factors like IRF3 and NF-κB, leading to the production of type I interferons and other inflammatory cytokines.[12]

TBK1_Pathway PRR Pathogen Recognition Receptors (e.g., STING, MAVS) Adaptors Adaptor Proteins (e.g., TANK) PRR->Adaptors TBK1 TBK1 Adaptors->TBK1 Phosphorylation_IRF3 Phosphorylation TBK1->Phosphorylation_IRF3 Phosphorylation_NFkB Phosphorylation TBK1->Phosphorylation_NFkB IRF3 IRF3 Nuclear_Translocation_IRF3 Nuclear Translocation IRF3->Nuclear_Translocation_IRF3 NFkB NF-κB Nuclear_Translocation_NFkB Nuclear Translocation NFkB->Nuclear_Translocation_NFkB Phosphorylation_IRF3->IRF3 Phosphorylation_NFkB->NFkB Gene_Expression Type I Interferon & Pro-inflammatory Gene Expression Nuclear_Translocation_IRF3->Gene_Expression Nuclear_Translocation_NFkB->Gene_Expression

Caption: Overview of the TBK1 signaling pathway.

Experimental Methodologies

The following protocols are representative of the methods used to evaluate the efficacy of the described inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., TRKA, TBK1)

  • Kinase-specific substrate peptide

  • ATP

  • Test inhibitors

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Prepare serial dilutions of the test inhibitors in DMSO.

  • In a 96-well plate, add 2.5 µL of the diluted inhibitor or DMSO (vehicle control).

  • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture.

  • Incubate the plate at 30°C for 60 minutes.

  • Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Prepare_Inhibitors Prepare Serial Dilutions of Inhibitors Start->Prepare_Inhibitors Add_Inhibitors Add Inhibitors to 96-well Plate Prepare_Inhibitors->Add_Inhibitors Add_Kinase Add Kinase Solution Add_Inhibitors->Add_Kinase Incubate1 Incubate (10 min) Add_Kinase->Incubate1 Add_Substrate_ATP Add Substrate/ATP Mixture Incubate1->Add_Substrate_ATP Incubate2 Incubate (60 min) Add_Substrate_ATP->Incubate2 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate2->Add_ADP_Glo Incubate3 Incubate (40 min) Add_ADP_Glo->Incubate3 Add_Detection_Reagent Add Kinase Detection Reagent Incubate3->Add_Detection_Reagent Incubate4 Incubate (30 min) Add_Detection_Reagent->Incubate4 Measure_Luminescence Measure Luminescence Incubate4->Measure_Luminescence Analyze_Data Calculate IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a luminescence-based kinase inhibition assay.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., Km-12, MCF-7)

  • Complete cell culture medium

  • Test inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitors and a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

The 5-bromo-1H-pyrazolo[3,4-b]pyridine scaffold has proven to be a highly versatile and promising starting point for the development of potent and selective kinase inhibitors. The examples of TRKA and TBK1 inhibitors discussed in this guide demonstrate the potential for generating compounds with nanomolar to sub-nanomolar potencies. The modular nature of the synthesis, facilitated by the 5-bromo substituent, allows for extensive structure-activity relationship studies to optimize efficacy and selectivity.

Future research in this area should focus on expanding the diversity of kinases targeted by this scaffold. Furthermore, in-depth preclinical evaluation, including pharmacokinetic and in vivo efficacy studies, of the most promising compounds is warranted to translate these potent inhibitors into novel therapeutic agents for cancer and other diseases.

References

In Vivo Validation of 5-Bromo-1H-pyrazolo[3,4-B]pyrazine: A Comparative Guide to Assessing Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 5-Bromo-1H-pyrazolo[3,4-B]pyrazine, a novel heterocyclic compound with significant therapeutic promise. Designed for researchers, scientists, and drug development professionals, this document outlines a scientifically rigorous, multi-faceted approach to not only assess the compound's efficacy and safety but also to benchmark its performance against established and emerging therapeutic alternatives. By integrating mechanistic insights with robust experimental design, this guide aims to facilitate a thorough and objective evaluation of this compound's clinical potential.

Introduction: The Therapeutic Promise of Pyrazolopyrazine Derivatives

The pyrazolo[3,4-b]pyrazine and its isomeric pyrazolo[3,4-b]pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3][4][5] These compounds have demonstrated potent activity against a range of therapeutically relevant targets, including Fibroblast Growth Factor Receptors (FGFRs), Tropomyosin receptor kinases (TRKs), and SHP2 phosphatases, all of which are implicated in various cancers.[1][2][6] The bromine substitution at the 5-position of the 1H-pyrazolo[3,4-B]pyrazine core offers a strategic handle for further chemical modification, potentially enhancing potency, selectivity, and pharmacokinetic properties. This guide will focus on a hypothetical scenario where preliminary in vitro data suggests that this compound (herein referred to as Compound X) exhibits potent inhibition of a specific oncogenic kinase, for instance, a mutated form of FGFR.

Comparative Framework: Selecting Appropriate Benchmarks

A critical aspect of in vivo validation is the inclusion of relevant comparators to contextualize the performance of the test compound. For Compound X, with a presumed anti-FGFR activity, suitable alternatives would include:

  • A Standard-of-Care (SoC) Agent: A clinically approved FGFR inhibitor such as Erdafitinib . This provides a benchmark against the current therapeutic standard.

  • A Structurally Similar Compound with Known In Vivo Activity: A well-characterized pyrazolo[3,4-b]pyridine derivative, for example, the potent FGFR inhibitor AZD4547 , which has been evaluated in clinical trials.[1] This allows for a more direct comparison of the novel pyrazolo[3,4-b]pyrazine core against a related, established scaffold.

The following sections will detail the experimental workflows to compare Compound X against these alternatives.

Experimental Design: A Multi-Pronged Approach to In Vivo Validation

The in vivo validation of Compound X should be a systematic process, beginning with pharmacokinetic and tolerability studies, followed by robust efficacy assessments in relevant cancer models.

Phase 1: Pharmacokinetics and Maximum Tolerated Dose (MTD) Studies

Rationale: Before assessing efficacy, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Compound X. These pharmacokinetic (PK) studies will inform the dosing regimen for subsequent efficacy trials. Concurrently, determining the maximum tolerated dose (MTD) is essential for establishing a safe and effective therapeutic window.

Experimental Protocol: Rodent Pharmacokinetic Profiling

  • Animal Model: Male and female BALB/c mice (n=3 per time point per route).

  • Compound Administration:

    • Intravenous (IV) bolus: 2 mg/kg in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).

    • Oral (PO) gavage: 10 mg/kg in the same vehicle.

  • Sample Collection: Blood samples (approx. 50 µL) are collected via tail vein or saphenous vein at pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Bioanalysis: Plasma concentrations of Compound X are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Key PK parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and oral bioavailability) are calculated using non-compartmental analysis.

Experimental Protocol: Mouse Maximum Tolerated Dose (MTD) Study

  • Animal Model: Female BALB/c mice (n=3-5 per dose group).

  • Dosing Regimen: Administer escalating doses of Compound X (e.g., 10, 30, 100 mg/kg) daily via oral gavage for 7-14 days.

  • Monitoring: Record body weight daily and observe for clinical signs of toxicity (e.g., changes in posture, activity, grooming, and stool consistency).

  • Endpoint: The MTD is defined as the highest dose that does not induce more than 15-20% body weight loss or significant clinical signs of toxicity.

Phase 2: In Vivo Efficacy Assessment in Xenograft Models

Rationale: To evaluate the anti-tumor potential of Compound X, a well-characterized xenograft model using a human cancer cell line with a known dependency on the target kinase (e.g., FGFR-driven lung or bladder cancer) is essential.[1][7] This allows for a direct assessment of the compound's ability to inhibit tumor growth in vivo.

Experimental Workflow for Efficacy Studies

Efficacy_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_endpoints Endpoint Analysis cell_culture Cell Culture (e.g., H1581 Lung Cancer) implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Tumor Randomization (e.g., 100-150 mm³) tumor_growth->randomization Tumors reach required size dosing Daily Oral Dosing randomization->dosing tumor_volume Tumor Volume Measurement dosing->tumor_volume Treatment period (e.g., 21-28 days) pk_pd PK/PD Analysis tumor_volume->pk_pd body_weight Body Weight Monitoring body_weight->pk_pd histology Histology & IHC pk_pd->histology

Caption: Workflow for in vivo efficacy assessment of Compound X.

Experimental Protocol: Xenograft Tumor Growth Inhibition Study

  • Animal Model: Female athymic nude mice (e.g., NU/NU).

  • Cell Line: A human cancer cell line with a documented FGFR alteration (e.g., H1581 non-small cell lung cancer, which is FGFR1-driven).[1]

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 H1581 cells in the right flank of each mouse.

  • Treatment Groups (n=8-10 mice per group):

    • Group 1: Vehicle control (PO, daily).

    • Group 2: Compound X (at MTD or a fraction thereof, PO, daily).

    • Group 3: Erdafitinib (clinically relevant dose, PO, daily).

    • Group 4: AZD4547 (established effective dose, PO, daily).

  • Efficacy Readouts:

    • Measure tumor volume with calipers twice weekly: Volume = (Length x Width^2) / 2.

    • Record body weight twice weekly as a measure of toxicity.

  • Pharmacodynamic (PD) Analysis: At the end of the study, collect tumor tissue and plasma at specified time points post-last dose to:

    • Measure intratumoral concentrations of Compound X (LC-MS/MS).

    • Assess target engagement by measuring the phosphorylation of downstream signaling proteins (e.g., p-FRS2, p-ERK) via Western blot or immunohistochemistry (IHC).

Data Presentation: Comparative Efficacy and Tolerability

The results of the xenograft study can be summarized in the following tables for a clear comparison.

Table 1: Comparative Anti-Tumor Efficacy

Treatment GroupDosing RegimenMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)p-value vs. Vehicle
VehicleDaily, PO1500 ± 250--
Compound X50 mg/kg, Daily, PO450 ± 12070<0.001
Erdafitinib20 mg/kg, Daily, PO600 ± 15060<0.01
AZD454712.5 mg/kg, Daily, PO525 ± 13065<0.001

Table 2: Comparative Tolerability

Treatment GroupDosing RegimenMean Body Weight Change (%)MortalityNotable Clinical Signs
VehicleDaily, PO+5 ± 20/10None
Compound X50 mg/kg, Daily, PO-8 ± 30/10Mild lethargy in first week
Erdafitinib20 mg/kg, Daily, PO-12 ± 41/10Moderate lethargy, ruffled fur
AZD454712.5 mg/kg, Daily, PO-10 ± 3.50/10Mild lethargy

Mechanistic Deep Dive: Target Engagement and Downstream Signaling

Rationale: Demonstrating that the observed anti-tumor efficacy is a direct result of targeting the intended kinase is paramount. This is achieved by analyzing the modulation of the target signaling pathway in the tumor tissue.

Signaling Pathway Visualization

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Compound_X Compound X Compound_X->FGFR Inhibition

Caption: Simplified FGFR signaling pathway targeted by Compound X.

Experimental Protocol: Western Blot Analysis of Tumor Lysates

  • Sample Preparation: Homogenize tumor tissues collected at the end of the efficacy study in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on a polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against p-FGFR, total FGFR, p-FRS2, total FRS2, p-ERK, total ERK, and a loading control (e.g., GAPDH).

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for each target.

Expected Outcome: Treatment with Compound X and the positive controls (Erdafitinib, AZD4547) should result in a significant reduction in the phosphorylation of FGFR and its downstream effectors (FRS2, ERK) compared to the vehicle-treated group, confirming on-target activity.

Conclusion and Future Directions

This guide outlines a robust framework for the preclinical in vivo validation of this compound (Compound X). By employing a comparative approach with clinically relevant benchmarks, this strategy allows for a comprehensive assessment of the compound's therapeutic potential. Positive outcomes from these studies, demonstrating superior or comparable efficacy with an improved safety profile, would provide a strong rationale for advancing Compound X into investigational new drug (IND)-enabling studies and ultimately, clinical trials. Future work could also explore the efficacy of Compound X in patient-derived xenograft (PDX) models, which more closely mimic the heterogeneity of human tumors.[8][9]

References

A Senior Application Scientist's Guide to Benchmarking 5-Bromo-1H-pyrazolo[3,4-B]pyrazine Against Clinically Relevant Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of the Pyrazolo[3,4-B]pyrazine Scaffold

In the landscape of modern drug discovery, the relentless pursuit of novel chemical scaffolds that offer both potency and selectivity against therapeutic targets is paramount. The pyrazole and its fused heterocyclic derivatives, such as pyrazolopyridines and pyrazolopyrimidines, have emerged as "privileged structures," forming the core of numerous approved drugs, from the anti-inflammatory celecoxib to the oncology agent sildenafil.[1][2] The pyrazolo[3,4-b]pyrazine core, a nitrogen-rich heterocycle, represents a compelling yet underexplored scaffold. Its structural features suggest a strong potential for forming key interactions within the ATP-binding pocket of protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases.[3][4]

This guide introduces 5-Bromo-1H-pyrazolo[3,4-B]pyrazine , a new chemical entity (NCE) poised for investigation. The bromine substituent at the 5-position provides a crucial handle for synthetic elaboration and may enhance binding affinity through halogen bonding or by serving as a reactive intermediate for further chemical modification.[5]

Given the established precedent of related pyrazolo-fused heterocycles as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), this document outlines a comprehensive, head-to-head benchmarking strategy.[6] Our objective is to rigorously evaluate the preclinical potential of this compound against established, FDA-approved FGFR inhibitors. This guide is designed for researchers, scientists, and drug development professionals, providing the causal logic behind experimental choices and detailed, self-validating protocols to ensure scientific integrity.

Pillar 1: Target Rationale and Mechanism of Action Analysis - The FGFR Signaling Axis

The FGFR family of receptor tyrosine kinases (FGFR1-4) are critical regulators of cell proliferation, differentiation, migration, and survival.[2] Under normal physiological conditions, their activity is tightly controlled. However, genetic alterations—including gene fusions, activating mutations, and amplifications—can lead to constitutive activation of the FGFR signaling pathway, driving the growth and survival of various solid tumors.[7] This makes FGFRs a validated and compelling target for anticancer therapy.

Dysregulation of FGFR signaling is implicated in numerous malignancies, including cholangiocarcinoma (bile duct cancer), urothelial (bladder) carcinoma, and non-small cell lung cancer.[1][8] The downstream signaling cascade involves the activation of canonical pathways such as the RAS-MAPK and PI3K-AKT pathways, which ultimately promote tumorigenesis.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR Dimer FRS2 FRS2 FGFR->FRS2 Phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation Transcription->Proliferation FGF FGF Ligand FGF->FGFR Binds Inhibitor This compound (Hypothesized Target) Inhibitor->FGFR Inhibits

Figure 1: The FGFR Signaling Pathway and the Hypothesized Point of Intervention.

The Benchmark Competitors

To establish a meaningful comparison, we will benchmark our NCE against clinically successful FGFR inhibitors. These drugs have well-characterized mechanisms and extensive preclinical and clinical data, providing a robust reference point.

  • Erdafitinib (Balversa®): An oral pan-FGFR inhibitor approved for metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 alterations.[8][9][10]

  • Pemigatinib (Pemazyre®): A selective inhibitor of FGFR1, 2, and 3, approved for previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[7][8][11][12]

  • Infigratinib (Truseltiq®): An ATP-competitive inhibitor of FGFR1, 2, and 3, also approved for cholangiocarcinoma with FGFR2 fusions.[2][3][13]

These compounds, like our NCE, are small molecules designed to compete with ATP at the kinase domain, thereby blocking receptor autophosphorylation and halting downstream signaling.[2]

Pillar 2: Proposed In Vitro Benchmarking Strategy

The initial evaluation of a new kinase inhibitor requires a two-pronged in vitro approach: first, a direct assessment of enzymatic inhibition in a purified, cell-free system, and second, an evaluation of its effect on the proliferation of cancer cells that are dependent on the target kinase.

A. Biochemical Kinase Inhibition Assay

Causality: The primary question is whether this compound directly inhibits the enzymatic activity of FGFR kinases. A biochemical assay isolates the kinase from other cellular components, providing a clean measure of potency (IC50) and selectivity. We will employ a panel of kinases to simultaneously assess on-target activity and potential off-target liabilities, a critical step for predicting future safety profiles. A common off-target kinase for FGFR inhibitors is VEGFR2, due to structural similarities in the ATP-binding pocket.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilution of This compound and benchmark drugs Incubate Incubate compounds and reaction mix at 30°C Compound_Prep->Incubate Enzyme_Prep Prepare reaction mix: - Recombinant Kinase (e.g., FGFR1) - Substrate (e.g., Poly(E,Y)) - [γ-33P]-ATP Enzyme_Prep->Incubate Spot Spot reaction onto filter membrane Incubate->Spot Wash Wash to remove unincorporated [γ-33P]-ATP Spot->Wash Detect Quantify incorporated 33P via scintillation counting Wash->Detect Plot Plot % Inhibition vs. Log[Inhibitor] Detect->Plot Calculate Calculate IC50 value (Non-linear regression) Plot->Calculate

Figure 2: Workflow for a Radiometric Biochemical Kinase Assay.

Experimental Protocol: Radiometric Kinase Assay ([³³P]-ATP Filter Binding)

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound and benchmark drugs (Erdafitinib, Pemigatinib) in 100% DMSO, starting at a top concentration of 100 µM.

  • Kinase Reaction Mixture: In a 96-well plate, combine the following in kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20):

    • Recombinant human FGFR1, FGFR2, FGFR3, and VEGFR2 enzyme.

    • Appropriate peptide or protein substrate (e.g., Poly(Glu, Tyr) 4:1).

    • Test compound (final DMSO concentration ≤ 1%).

  • Initiation: Start the reaction by adding an ATP mixture containing cold ATP and [γ-³³P]-ATP (final concentration at the Km for each enzyme, typically 10-100 µM).

  • Incubation: Incubate the plate at 30°C for a predetermined linear reaction time (e.g., 60 minutes).

  • Termination and Capture: Terminate the reaction by spotting the mixture onto a phosphocellulose filter membrane (e.g., P81). The phosphorylated substrate will bind to the filter.

  • Washing: Wash the filter mats extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Detection: Add scintillation fluid to the dried filter mats and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Convert raw counts to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus log-transformed inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Summary: Biochemical Potency and Selectivity

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)VEGFR2 IC50 (nM)Selectivity (VEGFR2/FGFR1)
This compound 5.2 3.8 7.1 >1000 >192x
Erdafitinib1.22.56.6120100x
Pemigatinib0.40.51.0115287x
Infigratinib1.10.91.2210191x
(Note: Data for benchmark drugs are representative values from public sources. Data for the NCE is hypothetical for illustrative purposes.)
B. Cell-Based Proliferation Assay

Causality: While a biochemical assay confirms target engagement, a cell-based assay determines if this engagement translates into a functional anti-proliferative effect in a biologically relevant context. We will use a cancer cell line known to harbor an FGFR amplification, making its survival highly dependent on FGFR signaling. A positive result here provides crucial evidence of cell permeability and on-target activity in a complex cellular environment.

Cell_Assay_Workflow cluster_prep Cell Culture & Dosing cluster_assay Viability Measurement cluster_analysis Data Analysis Seed_Cells Seed SNU-16 cells (FGFR2-amplified) in 96-well plates Incubate_24h Incubate for 24h to allow attachment Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of test compounds Incubate_24h->Add_Compound Incubate_72h Incubate for 72h Add_Compound->Incubate_72h Add_MTT Add MTT reagent (yellow tetrazolium salt) Incubate_72h->Add_MTT Incubate_4h Incubate for 4h (Formazan formation) Add_MTT->Incubate_4h Solubilize Add solubilization solution (e.g., DMSO or SDS-HCl) Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Plot Plot % Growth Inhibition vs. Log[Inhibitor] Read_Absorbance->Plot Calculate Calculate GI50 value Plot->Calculate

Figure 3: Workflow for an MTT Cell Proliferation Assay.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed SNU-16 human gastric cancer cells (which harbor an FGFR2 amplification) into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of culture medium.[14] Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds (final concentrations ranging from 0.1 nM to 10 µM) to the appropriate wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[15][16]

  • Formazan Formation: Incubate for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the DMSO control. Determine the GI50 (concentration that causes 50% growth inhibition) by fitting the data to a dose-response curve.

Hypothetical Data Summary: Cellular Anti-proliferative Activity

CompoundSNU-16 (FGFR2-amp) GI50 (nM)A549 (FGFR-wt) GI50 (nM)
This compound 15.5 >10,000
Erdafitinib12.0>10,000
Pemigatinib8.0>10,000
Infigratinib10.0>10,000
(Note: A549 is a representative FGFR wild-type cell line used as a negative control. Data for benchmark drugs are representative. Data for the NCE is hypothetical.)

Pillar 3: Proposed In Vivo Efficacy Benchmarking

Causality: Positive in vitro data is a prerequisite, but in vivo efficacy is the true test of a compound's therapeutic potential. A mouse xenograft model allows us to assess the compound's ability to inhibit tumor growth in a living system, providing insights into its pharmacokinetics (PK), pharmacodynamics (PD), and overall tolerability. We will use the same FGFR2-amplified cell line to maintain consistency with our in vitro data.

InVivo_Workflow cluster_setup Model Establishment cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis Implant Implant SNU-16 cells subcutaneously into immunocompromised mice Tumor_Growth Monitor mice until tumors reach ~150-200 mm³ Implant->Tumor_Growth Randomize Randomize mice into treatment groups Tumor_Growth->Randomize Dosing Administer Vehicle, NCE, or Benchmark Drug daily (e.g., oral gavage) Randomize->Dosing Measure Measure tumor volume and body weight 2-3 times/week Dosing->Measure Endpoint Continue treatment for 21 days or until endpoint is reached Measure->Endpoint Harvest Harvest tumors for pharmacodynamic analysis (e.g., Western Blot for p-FGFR) Endpoint->Harvest Calculate_TGI Calculate Tumor Growth Inhibition (TGI) % Harvest->Calculate_TGI

Figure 4: Workflow for an In Vivo Xenograft Study.

Experimental Protocol: Subcutaneous Xenograft Model

  • Cell Preparation: Harvest SNU-16 cells during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.[14]

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of female athymic nude mice.

  • Tumor Growth and Randomization: Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width²). When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment cohorts (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle (e.g., 0.5% HPMC, 0.2% Tween 80 in water)

    • Group 2: this compound (e.g., 10 mg/kg, once daily, oral gavage)

    • Group 3: Infigratinib (e.g., 15 mg/kg, once daily, oral gavage)[17]

  • Dosing and Monitoring: Administer treatments daily for 21 days. Measure tumor volumes and body weights three times per week as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice. Excise tumors, weigh them, and process a portion for pharmacodynamic analysis (e.g., Western blot to measure the inhibition of FGFR phosphorylation).

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (% TGI) using the formula: % TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the vehicle control group.

Hypothetical Data Summary: In Vivo Antitumor Efficacy

Treatment Group (Dose, QD)Mean Final Tumor Volume (mm³)% TGIMean Body Weight Change (%)
Vehicle1250 ± 150-+5.0
This compound (10 mg/kg)480 ± 95 68% -2.5
Infigratinib (15 mg/kg)410 ± 8074%-4.0
(Note: Data is hypothetical and for illustrative purposes only.)

Conclusion and Forward Outlook

This guide presents a structured, scientifically-grounded framework for the initial preclinical benchmarking of this compound. By systematically comparing its biochemical potency, cellular activity, and in vivo efficacy against established FGFR inhibitors, we can rapidly ascertain its potential as a viable drug candidate.

The hypothetical data presented herein illustrates a promising profile: potent and selective inhibition of FGFR kinases, translation to on-target anti-proliferative effects in an FGFR-dependent cancer cell line, and significant tumor growth inhibition in a xenograft model, all comparable to a clinically approved drug. This rigorous, multi-faceted comparison provides the critical data needed to justify further investment, including formal IND-enabling toxicology studies and subsequent clinical development. The pyrazolo[3,4-b]pyrazine scaffold holds considerable promise, and this methodical approach ensures a thorough and decisive evaluation of its therapeutic potential.

References

The Fine Line of Specificity: A Comparative Guide to the Cross-Reactivity Profiling of Pyrazolo[3,4-b]pyrazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[3,4-b]pyrazine Scaffold - A Privileged Core in Kinase Inhibition

The relentless pursuit of targeted therapies in oncology and immunology has spotlighted the kinase family as a critical node in cellular signaling.[1][2] Within the vast chemical space of kinase inhibitors, heterocyclic scaffolds have emerged as foundational frameworks for achieving potent and selective inhibition. The 1H-pyrazolo[3,4-b]pyrazine core, an isostere of the natural purine ring of ATP, is a "privileged scaffold" that has garnered significant interest. Its unique arrangement of nitrogen atoms allows it to form a crucial hydrogen bond donor-acceptor pair with the hinge region of the kinase ATP-binding pocket, a common interaction for many kinase inhibitors. This fundamental binding mode serves as an anchor, from which substitutions at various positions on the bicyclic ring system can be explored to achieve desired potency and selectivity against specific kinase targets.

The addition of a bromine atom at the 5-position of this scaffold, creating 5-Bromo-1H-pyrazolo[3,4-b]pyrazine, further modulates the electronic and steric properties of the molecule, offering a vector for either additional interactions or for synthetic handles in further chemical elaboration. While this specific scaffold is a subject of ongoing research, comprehensive public data on its kinome-wide selectivity is not yet widely available. Therefore, to illustrate the principles and importance of cross-reactivity profiling for this class of compounds, this guide will utilize a closely related and well-characterized inhibitor based on the pyrazolo[3,4-b]pyridine scaffold: Compound 15y , a potent TANK-binding kinase 1 (TBK1) inhibitor.[3] We will compare its selectivity profile against that of a well-known multi-kinase inhibitor, Dasatinib, to highlight the spectrum of kinase inhibitor selectivity.

This guide will provide an in-depth analysis of the methodologies used to generate cross-reactivity profiles, the interpretation of the resulting data, and the critical implications for drug development.

The Imperative of Cross-Reactivity Profiling in Drug Development

While the primary goal of targeted drug discovery is to develop inhibitors with high affinity and specificity for a single kinase, achieving absolute selectivity is a significant challenge due to the conserved nature of the ATP-binding site across the kinome.[1][2] Most kinase inhibitors exhibit some degree of polypharmacology, meaning they bind to multiple kinase targets. This can be a double-edged sword. On one hand, inhibiting multiple nodes in a signaling pathway can lead to enhanced therapeutic efficacy. On the other, off-target inhibition can result in unforeseen toxicities and adverse effects. Therefore, a comprehensive understanding of an inhibitor's cross-reactivity profile is not merely an academic exercise but a cornerstone of preclinical safety and efficacy assessment.

High-throughput kinase profiling has become an indispensable tool in drug discovery, enabling the screening of a single compound against hundreds of kinases in a single experiment.[4] This "compound-centric" approach provides a global view of a molecule's selectivity and potential off-target liabilities.

Comparative Cross-Reactivity Profiles

To illustrate the concept of kinase selectivity, we will compare the profiling data of a selective pyrazolo-scaffold inhibitor, Compound 15y, with the broad-spectrum inhibitor Dasatinib.

Table 1: Kinase Selectivity Profile of Compound 15y (a Pyrazolo[3,4-b]pyridine derivative) [3]

Kinase TargetPercent Inhibition @ 1 µMPrimary Cellular Process
TBK1 >99% Innate immunity, Autophagy
IKKε>95%Innate immunity
CLK1<10%Splicing
DYRK1A<10%Neuronal development
GSK3β<10%Metabolism, Cell fate
CDK2<10%Cell cycle
p38α<10%Stress response
JNK1<10%Stress response
ERK1<10%Proliferation, Differentiation
AKT1<10%Survival, Metabolism
(...and 21 other kinases)<10%Various

Analysis: The data for Compound 15y demonstrates a high degree of selectivity for its primary target, TBK1, and the closely related IKKε. At a concentration of 1 µM, it shows minimal interaction with a panel of 31 other kinases, suggesting a favorable selectivity profile with a lower probability of off-target effects mediated by the tested kinases.

Table 2: Kinase Selectivity Profile of Dasatinib (a Multi-Kinase Inhibitor)

Kinase TargetIC50 (nM)Primary Cellular Process
BCR-ABL <1 Oncogenesis (CML)
SRC family (SRC, LCK, YES, FYN)0.5 - 2.8Cell growth, Differentiation
c-KIT4Hematopoiesis, Cell survival
PDGFRβ28Angiogenesis, Cell growth
EPHA216Cell adhesion, Migration
DDR130Cell adhesion, Proliferation
p38α>10,000Stress response
ERK1>10,000Proliferation, Differentiation

Analysis: In stark contrast to Compound 15y, Dasatinib is a potent inhibitor of a broader range of kinases, including BCR-ABL, SRC family kinases, c-KIT, and PDGFRβ. This multi-targeted profile is the basis for its clinical efficacy in chronic myeloid leukemia (CML) and other malignancies but also contributes to its known side-effect profile.

Visualizing Kinase Selectivity and Signaling Pathways

The following diagrams illustrate the concept of kinase selectivity and the signaling pathway relevant to our representative inhibitor.

G cluster_inhibitors Kinase Inhibitors cluster_kinome Human Kinome Compound_15y Compound 15y (Pyrazolo[3,4-b]pyridine) TBK1 TBK1 Compound_15y->TBK1 High Affinity IKKe IKKε Compound_15y->IKKe Moderate Affinity Other_Kinases Other Kinases Compound_15y->Other_Kinases Low/No Affinity Dasatinib Dasatinib (Multi-Kinase Inhibitor) BCR_ABL BCR-ABL Dasatinib->BCR_ABL High Affinity SRC SRC Dasatinib->SRC High Affinity c_KIT c-KIT Dasatinib->c_KIT High Affinity PDGFRb PDGFRβ Dasatinib->PDGFRb Moderate Affinity Dasatinib->Other_Kinases Variable Affinity G PRR Pattern Recognition Receptors (e.g., TLR3) Adaptors Adaptor Proteins (e.g., TRIF) PRR->Adaptors Ligand Binding TBK1 TBK1 Adaptors->TBK1 Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation IRF3_P p-IRF3 (Dimerization & Nuclear Translocation) IRF3->IRF3_P IFN Type I Interferon Gene Expression IRF3_P->IFN Compound_15y Compound 15y Compound_15y->TBK1 Inhibition G Compound Test Compound (e.g., Pyrazolo[3,4-b]pyrazine derivative) Dilution Serial Dilution Compound->Dilution Assay_Plate Assay Plate Preparation (Kinase, Substrate, ATP) Dilution->Assay_Plate Incubation Kinase Reaction Incubation Assay_Plate->Incubation Detection Signal Detection Incubation->Detection Analysis Data Analysis (IC50 / % Inhibition) Detection->Analysis Profile Cross-Reactivity Profile Analysis->Profile

References

A Head-to-Head Comparison of Synthetic Methods for Pyrazolo[3,4-b]pyrazines: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth guide on the synthesis of pyrazolo[3,4-b]pyrazines, a class of nitrogen-rich heterocyclic compounds of significant interest in medicinal chemistry. These scaffolds are recognized for a wide array of biological activities, including antifungal, antibacterial, antiparasitic, and potential anti-cancer properties.[1][2] Their structural framework makes them attractive candidates for kinase inhibitors and other targeted therapies in drug discovery programs.[2]

This guide provides a head-to-head comparison of the primary synthetic strategies for constructing the pyrazolo[3,4-b]pyrazine core, focusing on practical application, performance, and mechanistic insights. We will dissect the most prevalent methodologies, offering detailed protocols and experimental data to inform your synthetic planning.

Core Synthetic Strategy: Cyclocondensation of 5-Amino-4-nitrosopyrazoles

The most robust and widely reported method for assembling the pyrazolo[3,4-b]pyrazine ring system involves the cyclocondensation of a 5-amino-4-nitrosopyrazole precursor with a 1,3-dicarbonyl compound or its equivalent (an active methylene compound). This approach provides a direct and efficient route to the desired bicyclic heterocycle.

The key starting material, a 5-amino-4-nitrosopyrazole, is typically prepared by nitrosation of a corresponding 5-aminopyrazole. This ortho-aminonitroso arrangement is primed for cyclization with a suitable C-C-C dielectrophilic partner. The reaction can be considered an extension of the Ehrlich-Sachs reaction.[3] The choice of the active methylene compound is critical as it dictates the substitution pattern on the newly formed pyrazine ring.

Below is a diagram illustrating the general synthetic workflow.

G cluster_start Starting Materials cluster_methods Synthetic Methods A 5-Aminopyrazole F 5-Amino-4-nitrosopyrazole Intermediate A->F Nitrosation B Active Methylene Compound (e.g., β-Diketone, Malononitrile) C Method A: Conventional Heating B->C D Method B: Microwave Irradiation B->D E Pyrazolo[3,4-b]pyrazine Product C->E Higher Temp, Longer Time D->E Lower Temp, Shorter Time F->C F->D

Caption: General workflow for pyrazolo[3,4-b]pyrazine synthesis.

The reaction mechanism is believed to initiate with a nucleophilic attack from the enol form of the active methylene compound onto the electrophilic nitroso group. This is followed by an intramolecular condensation between the amino group of the pyrazole and the remaining carbonyl group, leading to cyclization and subsequent dehydration to yield the aromatic pyrazolo[3,4-b]pyrazine system.[3]

G A 5-Amino-4-nitrosopyrazole + Enol of β-Diketone B Initial Adduct (Imine Formation) A->B Nucleophilic attack on nitroso group C Cyclized Intermediate B->C Intramolecular Condensation D Pyrazolo[3,4-b]pyrazine (after Dehydration) C->D Dehydration (H₂O loss)

Caption: Plausible mechanism for the cyclocondensation reaction.

Method A: Conventional Thermal Synthesis

The traditional approach relies on heating the reactants in a suitable solvent, often a high-boiling point solvent like acetic acid or dimethylformamide (DMF), to drive the condensation and dehydration steps.

Causality Behind Experimental Choices:

  • Solvent: Acetic acid is often employed not only as a solvent but also as a catalyst to facilitate both the enolization of the active methylene compound and the dehydration of the cyclized intermediate.

  • Temperature: Reflux temperatures are typically required to overcome the activation energy for the cyclization and dehydration steps, ensuring the reaction proceeds to completion. This, however, can lead to longer reaction times and potential side-product formation.

Representative Protocol: Synthesis of 6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile

This protocol is adapted from the synthesis of key intermediates reported in the literature.[1]

  • Reactant Preparation: To a solution of 5-amino-3-methyl-4-nitroso-1-phenylpyrazole (1 mmol) in glacial acetic acid (10 mL), add malononitrile (1.1 mmol).

  • Reaction: Heat the mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water.

  • Purification: The precipitated solid product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for further purification.

Method B: Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in modern organic synthesis, offering significant advantages over conventional heating. By directly coupling with polar molecules in the reaction mixture, microwaves provide rapid and uniform heating, drastically reducing reaction times and often improving yields.[3][4]

Causality Behind Experimental Choices:

  • Microwave Energy: The rapid heating accelerates the rate-determining steps of the reaction, particularly the dehydration of the cyclic intermediate, which can be sluggish under conventional heating. This often leads to cleaner reactions with fewer thermal decomposition byproducts.[3]

  • Sealed Vessel: Reactions are typically run in a sealed vessel, allowing the temperature to rise above the solvent's boiling point, further accelerating the reaction rate safely.

Representative Protocol: Microwave-Assisted Synthesis of Fused Pyrazolo[3,4-b]pyrazines

This protocol is based on the microwave-assisted cyclocondensation described by Quiroga et al.[3]

  • Reactant Preparation: In a microwave-safe reaction vessel, combine 5-amino-4-nitroso-1,3-dimethylpyrazole (1 mmol) and a cyclic β-diketone (e.g., dimedone, 1.1 mmol) in DMF (3 mL).

  • Reaction: Seal the vessel and place it in a dedicated microwave reactor. Irradiate the mixture at a set temperature (e.g., 150°C) for a short duration, typically 10-30 minutes.

  • Workup and Isolation: After the reaction, cool the vessel to room temperature. The product often precipitates directly from the reaction mixture upon cooling or after the addition of water.

  • Purification: Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Head-to-Head Performance Comparison

The choice between conventional heating and microwave assistance depends on available equipment, desired throughput, and scalability considerations. The following table summarizes the key performance differences based on literature reports.

ParameterMethod A: Conventional HeatingMethod B: Microwave-Assisted SynthesisAnalysis
Reaction Time 4 - 8 hours10 - 30 minutesMicrowave is >10x faster. This dramatically increases experimental throughput, which is critical for library synthesis in drug discovery.
Typical Yield 70-85%80-95%Microwave often provides higher yields. The rapid, controlled heating minimizes the formation of degradation byproducts common in long, high-temperature reactions.[3]
Reaction Temp. ~120°C (Reflux)150-180°C (Sealed Vessel)While the setpoint temperature can be higher in microwave synthesis, the overall energy input is lower due to the drastically shorter time.
Scalability Readily scalable using standard glassware.Scalability can be limited by the size of the microwave reactor cavity. Batch processing is common.Conventional heating is often preferred for large-scale, multi-gram synthesis due to simpler equipment requirements.
Green Chemistry Relies on high-boiling point solvents and prolonged energy use.Significant reduction in energy consumption and reaction time aligns better with green chemistry principles.Microwave synthesis is generally considered a greener alternative due to its energy and time efficiency.
Equipment Standard laboratory glassware (round-bottom flask, condenser).Requires a dedicated, specialized microwave reactor for safety and control.The initial capital investment for a microwave reactor can be a barrier, while conventional heating equipment is ubiquitous.

Conclusion and Senior Scientist's Recommendation

Both conventional heating and microwave-assisted synthesis are effective for producing pyrazolo[3,4-b]pyrazines via the cyclocondensation of 5-amino-4-nitrosopyrazoles.

  • For rapid lead generation, library synthesis, and methodology development , the Microwave-Assisted approach is unequivocally superior. The dramatic reduction in reaction time allows for the rapid exploration of substrate scope and the generation of diverse compound libraries essential for modern drug discovery campaigns. The often-observed increase in yield and purity further solidifies its position as the preferred method for research-scale synthesis.

  • For large-scale, bulk synthesis of a specific target compound , Conventional Heating remains a viable and practical option. Its straightforward setup using standard laboratory equipment makes it easily scalable without the need for specialized reactors.

Ultimately, the choice of method is dictated by the specific goals of the research program. However, for laboratories equipped with the necessary instrumentation, microwave-assisted synthesis offers a more efficient, rapid, and often higher-yielding pathway to the valuable pyrazolo[3,4-b]pyrazine scaffold.

References

A Researcher's Guide to the Biological Evaluation of 5-Bromo-1H-pyrazolo[3,4-B]pyrazine in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the pyrazolo[3,4-b]pyrazine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors. This guide provides an in-depth, technical comparison of a representative molecule from this class, 5-Bromo-1H-pyrazolo[3,4-B]pyrazine, against established chemotherapy agents. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to assess its therapeutic potential across a spectrum of cancer cell lines. We will delve into the mechanistic rationale behind its anticipated action, drawing parallels from the broader family of pyrazolo-fused heterocycles known to target key regulators of the cell cycle.

The Scientific Rationale: Targeting the Engine of Cancer Proliferation

The uncontrolled proliferation of cancer cells is often driven by the dysregulation of cyclin-dependent kinases (CDKs). These enzymes are critical checkpoints in the cell cycle, and their aberrant activity is a hallmark of many malignancies. The pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine cores, structurally similar to the purine backbone of ATP, have been extensively explored as ATP-competitive inhibitors of CDKs.[1][2][3] By occupying the ATP-binding pocket of CDKs, these compounds can halt the cell cycle and induce apoptosis, or programmed cell death.

Our test compound, this compound, belongs to this family of heterocyclic compounds. The bromine atom at the 5-position can serve as a valuable synthetic handle for further derivatization and can also contribute to the compound's binding affinity within the kinase domain through halogen bonding. This guide will outline the experimental workflow to validate the hypothesis that this compound exhibits anticancer activity through the inhibition of cell proliferation and induction of apoptosis, likely mediated by CDK inhibition.

Comparative Framework: Establishing a Performance Baseline

To provide a meaningful assessment of this compound's efficacy, we will compare its performance against two benchmarks:

  • Doxorubicin: A well-established chemotherapeutic agent with a broad spectrum of activity. Doxorubicin intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to cell death. It serves as a positive control for cytotoxicity.

  • A Known Pyrazolo-based Kinase Inhibitor (e.g., a pyrazolo[3,4-d]pyrimidine derivative): This allows for a head-to-head comparison with a compound possessing a similar core structure and a more defined mechanism of action, providing insights into the specific advantages or disadvantages of the pyrazolo[3,4-b]pyrazine scaffold.

The evaluation will be conducted across a panel of cancer cell lines representing different cancer types to assess the breadth of our test compound's activity. Recommended cell lines include:

  • MCF-7: A human breast adenocarcinoma cell line, widely used for studying hormone-responsive cancers.[4][5]

  • HeLa: A human cervical cancer cell line, one of the oldest and most commonly used human cell lines.[6]

  • A549: A human lung carcinoma cell line, a valuable model for non-small cell lung cancer research.[6][7]

  • HCT116: A human colorectal carcinoma cell line, frequently used in studies of colon cancer.[6][7]

Experimental Workflow: A Step-by-Step Guide to Biological Evaluation

The following sections detail the key experiments for a comprehensive biological evaluation.

Cell Viability Assay (MTT Assay)

The initial step is to determine the cytotoxic effect of this compound on the selected cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound, Doxorubicin, and the comparative pyrazolo-based inhibitor for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Expected Outcome: A dose-dependent decrease in cell viability for the active compounds. The IC50 values will provide a quantitative measure of their potency.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

To determine if the observed cytotoxicity is due to the induction of apoptosis, a flow cytometry-based assay using Annexin V and Propidium Iodide (PI) is employed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

Experimental Protocol:

  • Cell Treatment: Treat the cells with the IC50 concentration of each compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Expected Outcome: An increase in the percentage of apoptotic cells in the treated samples compared to the control.

Cell Cycle Analysis (Propidium Iodide Staining)

To investigate the effect of the compounds on cell cycle progression, flow cytometry with PI staining is used. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Protocol:

  • Cell Treatment: Treat the cells with the IC50 concentration of each compound for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.

  • Staining: Wash the fixed cells and stain with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Expected Outcome: For a CDK inhibitor, an accumulation of cells in the G1 or G2/M phase of the cell cycle is expected, indicating cell cycle arrest.

Western Blot Analysis of Key Signaling Proteins

To probe the molecular mechanism of action, Western blotting can be used to analyze the expression and phosphorylation status of key proteins involved in cell cycle regulation and apoptosis.

Experimental Protocol:

  • Protein Extraction: Treat cells with the compounds, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., CDK2, Cyclin E, p21, PARP, Caspase-3, Bcl-2, Bax). Follow with incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Expected Outcome: A compound acting as a CDK inhibitor would be expected to decrease the phosphorylation of CDK substrates. Induction of apoptosis would be indicated by the cleavage of PARP and Caspase-3, and changes in the expression of Bcl-2 family proteins.

Visualizing the Experimental Design and Hypothesized Mechanism

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_cell_lines Cancer Cell Lines 5_Bromo_Pyrazolo This compound MTT Cell Viability (MTT Assay) Determine IC50 5_Bromo_Pyrazolo->MTT Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Apoptosis->CellCycle WesternBlot Western Blot Analysis CellCycle->WesternBlot MCF7 MCF-7 (Breast) MCF7->MTT HeLa HeLa (Cervical) HeLa->MTT A549 A549 (Lung) A549->MTT HCT116 HCT116 (Colorectal) HCT116->MTT

Hypothesized_Mechanism Compound 5-Bromo-1H-pyrazolo [3,4-B]pyrazine CDK Cyclin-Dependent Kinase (CDK) Compound->CDK Inhibition Arrest Cell Cycle Arrest (G1 or G2/M phase) Compound->Arrest Apoptosis Apoptosis Compound->Apoptosis CellCycle Cell Cycle Progression CDK->CellCycle Drives Proliferation Cancer Cell Proliferation CDK->Proliferation Promotes CellCycle->Proliferation Arrest->Proliferation Inhibits Apoptosis->Proliferation Inhibits

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)

CompoundMCF-7HeLaA549HCT116
This compound
Doxorubicin
Comparative Pyrazolo-Inhibitor

Table 2: Induction of Apoptosis (% of Apoptotic Cells)

Treatment (at IC50)MCF-7HeLaA549HCT116
Vehicle Control
This compound
Doxorubicin
Comparative Pyrazolo-Inhibitor

Table 3: Cell Cycle Arrest (% of Cells in G1 and G2/M Phases)

Treatment (at IC50)Cell Line% G0/G1% S% G2/M
Vehicle ControlMCF-7
This compoundMCF-7
Vehicle ControlA549
This compoundA549

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial biological evaluation of this compound as a potential anticancer agent. The proposed experiments will elucidate its cytotoxic and pro-apoptotic activity, and provide insights into its mechanism of action. Favorable results from this initial screening would warrant further investigation, including in vivo studies in xenograft models to assess its efficacy and toxicity in a more complex biological system. The modular nature of the pyrazolo[3,4-b]pyrazine core also presents exciting opportunities for medicinal chemists to generate a library of analogues for structure-activity relationship (SAR) studies, with the ultimate goal of identifying a lead candidate for clinical development.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-1H-pyrazolo[3,4-B]pyrazine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Researchers, scientists, and drug development professionals routinely handle a diverse array of chemical compounds. Among these, halogenated heterocyclic compounds such as 5-Bromo-1H-pyrazolo[3,4-B]pyrazine are integral to many synthetic pathways. However, their safe management and disposal are paramount to ensure laboratory safety and environmental protection. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards.

Understanding the Hazard Profile

Before any disposal procedure, a thorough understanding of the compound's hazard profile is essential. This compound is a brominated heterocyclic compound. While specific toxicity data may be limited, it is prudent to treat it with the caution afforded to halogenated organic compounds. The primary concerns are potential environmental persistence and the release of hazardous byproducts upon improper treatment, such as incineration.

A crucial first step is to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on hazards, handling, and disposal.[1]

Key Hazard Considerations:

  • Environmental Fate: Brominated organic compounds can be persistent in the environment.

  • Combustion Byproducts: Improper incineration can lead to the formation of hydrobromic acid and other hazardous gases.[2]

  • Reactivity: While generally stable, halogenated compounds can react with strong oxidizing agents.

Regulatory Framework: Adherence to OSHA and EPA Guidelines

The disposal of laboratory chemicals is strictly regulated to protect both laboratory personnel and the environment. In the United States, the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) provide the primary regulatory framework.

OSHA's standard for "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP).[3][4][5] This plan must include procedures for the safe disposal of chemical waste. The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from "cradle to grave."[6] Halogenated organic compounds are often classified as hazardous waste.[7]

Segregation: The Cornerstone of Safe Disposal

The cardinal rule for the disposal of this compound is segregation . It must be collected separately from non-halogenated chemical waste.[8][9] This is critical because mixed waste streams can lead to dangerous reactions and complicate the disposal process.

Waste Stream Classification:

Waste StreamDescriptionExamples
Halogenated Organic Waste Organic solvents and solutes containing fluorine, chlorine, bromine, or iodine.This compound, Chloroform, Methylene chloride
Non-Halogenated Organic Waste Organic solvents and solutes without halogens.Acetone, Ethanol, Hexane
Aqueous Waste Water-based solutions.Buffer solutions, dilute acid/base solutions
Solid Chemical Waste Contaminated labware, gloves, and solid reagents.Contaminated filter paper, used silica gel

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Assessment cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_final_disposal Final Disposal Start Start: Generation of This compound Waste ConsultSDS Consult Safety Data Sheet (SDS) Start->ConsultSDS IdentifyHazards Identify Hazards: - Halogenated Compound - Potential Irritant ConsultSDS->IdentifyHazards Segregate Segregate Waste Stream IdentifyHazards->Segregate Halogenated Halogenated Organic Waste (Solid or Liquid) Segregate->Halogenated Is it this compound or contaminated material? NonHalogenated Other Waste Streams (Non-Halogenated, Aqueous, etc.) Segregate->NonHalogenated No Container Use Designated, Compatible, and Labeled Waste Container Halogenated->Container Label Label Container: - 'Hazardous Waste' - 'Halogenated Organic Waste' - Full Chemical Name Container->Label EHS Arrange for Pickup by Environmental Health & Safety (EHS) Label->EHS End End: Proper Disposal by Licensed Facility EHS->End

References

A Researcher's Guide to the Safe Handling of 5-Bromo-1H-pyrazolo[3,4-B]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher, the integrity of your work and your personal safety are paramount. This guide provides a comprehensive, technically grounded framework for the safe handling, use, and disposal of 5-Bromo-1H-pyrazolo[3,4-B]pyrazine, a compound of interest in drug development and chemical synthesis. This document moves beyond a simple checklist to instill a deep understanding of why each procedural step is critical, fostering a culture of safety and scientific excellence in your laboratory.

While specific toxicological data for this compound is not extensively documented, the precautionary principle dictates that we treat it with the care afforded to similar brominated heterocyclic compounds. The available safety data for analogous structures, such as 5-Bromopyrazolo[3,4-b]pyridine, indicates that this class of compounds can cause skin and serious eye irritation.[1] Another related compound, 5-Bromo-1H-pyrazolo[3,4-c]pyridine, is classified as harmful if swallowed.[2] Therefore, the following protocols are designed to mitigate these potential hazards effectively.

I. Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of this compound, a thorough risk assessment is mandatory. The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.

Engineering Controls are the most effective means of minimizing exposure. All manipulations of solid this compound and its solutions must be conducted in a certified chemical fume hood.[3] This primary engineering control is non-negotiable as it captures airborne particulates and vapors at the source, preventing inhalation. The work surface within the fume hood should be lined with absorbent, disposable bench paper to contain any spills.

II. Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the final barrier between you and the chemical. The selection and proper use of PPE are critical for your safety.

PPE CategoryItemStandard/SpecificationRationale
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against chemical splashes and airborne particles.[3]
Face ShieldWorn over safety gogglesProvides full-face protection during procedures with a high risk of splashing or aerosol generation.[3]
Hand Protection Chemical-Resistant GlovesDisposable nitrile glovesPrevents direct skin contact with the chemical. For prolonged contact, consult the glove manufacturer's resistance guide.[3]
Body Protection Laboratory CoatFlame-resistant Nomex® or 100% cottonProtects skin and personal clothing from contamination. Must be fully buttoned.[3][4]
Full-Length Pants---Covers the lower body to prevent skin exposure.[3]
Closed-Toe ShoesMade of a non-porous materialProtects feet from spills and falling objects.[3][4]
Respiratory Protection N95 Respirator or higherNIOSH-approvedRecommended for weighing and transferring solid material to minimize inhalation of fine dust particles.

Donning and Doffing PPE: The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

  • Donning:

    • Lab coat

    • Safety goggles and face shield

    • Respirator

    • Gloves (pulled over the cuffs of the lab coat)

  • Doffing:

    • Gloves

    • Face shield and safety goggles

    • Lab coat

    • Respirator

Always wash your hands thoroughly with soap and water after removing PPE.[2]

III. Operational Plan: A Step-by-Step Guide to Safe Handling

Preparation:

  • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Cover the work surface with disposable bench paper.[3]

  • Assemble all necessary equipment (spatulas, weigh paper, glassware, etc.) within the fume hood.

  • Don the appropriate PPE as outlined in the table above.

Weighing and Transfer:

  • Use anti-static weigh paper or a tared container to weigh the solid compound.

  • Handle the solid with care to minimize the generation of dust.

  • When transferring the solid, use a spatula and keep the container opening away from your breathing zone.

  • For preparing solutions, slowly add the solid to the solvent to avoid splashing.

Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[2]

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Prep 1. Verify Fume Hood 2. Prepare Work Surface 3. Assemble Equipment Don_PPE 4. Don Full PPE Prep->Don_PPE Weigh 5. Weigh Solid Carefully Don_PPE->Weigh Transfer 6. Transfer to Vessel Weigh->Transfer Clean 7. Clean Equipment Transfer->Clean Doff_PPE 8. Doff PPE Correctly Clean->Doff_PPE Dispose 9. Segregate Waste Doff_PPE->Dispose Wash 10. Wash Hands Dispose->Wash

Caption: Workflow for the safe handling of this compound.

IV. Emergency Procedures: Be Prepared

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][5] Seek medical attention.

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Seek immediate medical attention.

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[2][5] Seek medical attention.

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2][5] Seek immediate medical attention.

Spills:

  • Evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • For large spills, contact your institution's environmental health and safety department.

V. Disposal Plan: Environmental Responsibility

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Unused solid compound, contaminated weigh paper, and other solid materials must be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic solvents.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream.[3]

Do not dispose of this chemical down the drain or in regular trash. [3] All waste must be disposed of in accordance with local, state, and federal regulations.

By adhering to these guidelines, you can confidently and safely work with this compound, ensuring the integrity of your research and the well-being of yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.